1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Description
The exact mass of the compound N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYHMPCDVJZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390717 | |
| Record name | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-26-3 | |
| Record name | NSC80538 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, a disubstituted thiourea derivative of interest to researchers in drug discovery and medicinal chemistry. The document outlines the chemical principles, step-by-step experimental procedures, characterization methods, and safety considerations. This protocol is designed for professionals with a background in synthetic organic chemistry.
Introduction: The Significance of Thiourea Derivatives
Thiourea and its derivatives are a versatile class of organic compounds characterized by the N-C(S)-N core. They have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The structural feature of a sulfur atom replacing the oxygen of a urea moiety imparts distinct chemical properties and biological activities. The N,N'-disubstituted thioureas, in particular, offer a flexible scaffold for introducing various aryl or alkyl groups, allowing for the fine-tuning of their pharmacological profiles. The target molecule, this compound, incorporates halogenated phenyl rings, a common strategy in drug design to enhance metabolic stability and membrane permeability.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of 4-fluorophenyl isothiocyanate. This reaction is typically straightforward and proceeds with high efficiency. The general mechanism for the formation of N,N'-disubstituted thioureas from an amine and an isothiocyanate is a well-established and reliable synthetic route.[2]
Materials and Methods
Reagents and Solvents
-
4-Chloroaniline (C₆H₆ClN): A pale yellow solid.[1] (CAS No: 106-47-8)
-
4-Fluorophenyl isothiocyanate (C₇H₄FNS): (CAS No: 1544-68-9)
-
Acetone (C₃H₆O): Analytical grade, anhydrous.
-
Ethanol (C₂H₅OH): For recrystallization.
-
Deionized Water (H₂O)
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Glass rod
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Protocol
Synthesis of this compound
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.27 g (0.01 mol) of 4-chloroaniline in 30 mL of anhydrous acetone.[3]
-
Addition of Isothiocyanate: To the stirred solution of 4-chloroaniline, add a solution of 1.53 g (0.01 mol) of 4-fluorophenyl isothiocyanate in 20 mL of anhydrous acetone dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After completion of the reaction, pour the reaction mixture into a beaker containing 100 mL of cold deionized water with gentle stirring. A white precipitate of this compound will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of 20 mL of deionized water to remove any water-soluble impurities.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification: Recrystallization
-
Solvent Selection: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid dissolves completely.[3]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The pure product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Final Drying: Dry the pure crystals in a vacuum oven to a constant weight.
Reaction Workflow Diagram
Caption: Synthesis workflow for this compound.
Data Summary
| Parameter | Value | Reference |
| Reactant 1 | 4-Chloroaniline | [1] |
| Molar Mass | 127.57 g/mol | [4] |
| Amount | 1.27 g (0.01 mol) | [3] |
| Reactant 2 | 4-Fluorophenyl isothiocyanate | |
| Molar Mass | 153.18 g/mol | [5] |
| Amount | 1.53 g (0.01 mol) | |
| Solvent | Anhydrous Acetone | [3] |
| Reaction Time | 2-3 hours | |
| Reaction Temp. | Room Temperature | |
| Purification | Recrystallization from Ethanol | [3] |
| Product | This compound | |
| CAS Number | 370-26-3 | [6] |
| Molecular Formula | C₁₃H₁₀ClFN₂S | [6] |
| Molecular Weight | 280.75 g/mol | [6] |
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques should be employed:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and C-N stretching, as well as peaks corresponding to the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display signals corresponding to the aromatic protons on both the 4-chlorophenyl and 4-fluorophenyl rings. The chemical shifts and splitting patterns will be characteristic of the substitution pattern. The N-H protons will appear as broad singlets.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the thiocarbonyl carbon (C=S).
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Handling of Reagents: 4-Chloroaniline is toxic and a possible carcinogen.[1] Handle with care and avoid inhalation, ingestion, and skin contact. Isothiocyanates can be lachrymatory and irritants.
Conclusion
This guide provides a robust and detailed protocol for the synthesis and purification of this compound. By following these procedures and adhering to the safety guidelines, researchers can reliably produce this compound for further investigation in various fields, particularly in the development of new therapeutic agents. The straightforward nature of the reaction and purification makes this synthesis accessible to chemists with standard laboratory skills.
References
-
4-Chloroaniline. Grokipedia. Retrieved from [Link]
-
4-Chloroaniline. (2023). In Wikipedia. Retrieved from [Link]
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4-CHLOROANILINE. Ataman Kimya. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate. Retrieved from [Link]
- Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1696.
- Khan, I., & Ali, S. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25-45.
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2018). Molecules, 23(10), 2509.
- Hendricks, M. P., et al. (2017). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
- Al-Jbouri, F. A. H. (2018). Preparation of the Thiourea Ester Dreivatives.
-
Recrystallization. (n.d.). HBCSE. Retrieved from [Link]
- Ayadi, A., et al. (2022). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molecules, 27(17), 5673.
- Preparation of 4-chlorophenyl isothiocyanate in different solvents. (2014).
- Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2015).
- Adejoro, I. A., & Ojo, I. A. O. (2015). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. Open Chemistry, 13(1).
- Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. (2020). Hilaris Publisher.
- Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. (2021).
- Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses.
- The Role of 3-Chloro-4-fluorophenyl Isothiocyanate in Chemical Synthesis. (2026). Techemi.
- 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. (2013).
- 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. (2009).
- Thiourea synthesis by thioacyl
- Babashkina, M. G., Robeyns, K., Filinchuk, Y., & Safin, D. A. (2016). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry, 40(2), 1144-1152.
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- 5. 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectral characteristics of this N,N'-diarylthiourea derivative. The guide outlines detailed experimental protocols for its synthesis and characterization, underpinned by field-proven insights and authoritative references. By explaining the causality behind experimental choices, this document serves as a practical resource for the robust evaluation of this and similar chemical entities.
Introduction: The Significance of N,N'-Diarylthioureas
The thiourea moiety is a versatile functional group that serves as a cornerstone in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The N,N'-diarylthiourea scaffold, in particular, offers a tunable platform for medicinal chemists, where substitutions on the aryl rings can significantly influence the compound's electronic properties, conformation, and ultimately, its biological target engagement. The subject of this guide, this compound, incorporates two different halogen substitutions on its phenyl rings, a strategic design choice to modulate its lipophilicity and hydrogen bonding capacity, which are critical parameters in drug design.
This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering a foundational understanding for its potential application in drug discovery and development.
Molecular Structure and Core Physicochemical Properties
The fundamental physicochemical properties of a compound dictate its behavior in biological systems. For this compound, these properties are influenced by the presence of the thiocarbonyl group and the halogenated aromatic rings.
Figure 1: Chemical structure of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClFN₂S | [4] |
| Molecular Weight | 280.75 g/mol | [4] |
| Melting Point | Estimated: 145-173 °C | Inferred from[] |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | [4] |
| logP (octanol-water partition coefficient) | 4.288 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Purification
The synthesis of N,N'-diarylthioureas is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The general strategy involves the reaction of an aryl isothiocyanate with a primary aryl amine.
Synthetic Workflow
Figure 2: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
4-Fluorophenyl isothiocyanate
-
4-Chloroaniline
-
Anhydrous Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenyl isothiocyanate (1.0 equivalent) in anhydrous toluene.
-
To this solution, add 4-chloroaniline (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent any side reactions of the highly reactive isothiocyanate group with water.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the nucleophilic addition, ensuring the reaction proceeds to completion in a reasonable timeframe.
Physicochemical Characterization: A Multi-faceted Approach
A thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Based on the polar thiourea core and the lipophilic aryl rings, this compound is expected to exhibit poor solubility in water and non-polar solvents like hexane, but good solubility in polar aprotic solvents.
Table 2: Predicted Solubility Profile
| Solvent | Polarity | Predicted Solubility |
| Water | High | Insoluble |
| Hexane | Non-polar | Insoluble |
| Dichloromethane (DCM) | Polar aprotic | Soluble |
| Ethyl Acetate | Polar aprotic | Soluble |
| Acetone | Polar aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Highly Soluble |
| Methanol | Polar protic | Sparingly Soluble |
Experimental Protocol: Solubility Determination
-
To a series of vials, add a small, accurately weighed amount of the compound (e.g., 1 mg).
-
Add a measured volume (e.g., 1 mL) of each of the test solvents.
-
Vortex the vials for 1-2 minutes at room temperature.
-
Visually inspect for the dissolution of the solid.
-
If the solid dissolves, the compound is considered soluble at that concentration. If not, the process can be repeated with gentle heating to assess temperature effects on solubility.
Acidity (pKa)
The two N-H protons of the thiourea moiety are weakly acidic. The electron-withdrawing nature of the chloro and fluoro-substituted phenyl rings is expected to slightly increase the acidity of these protons compared to unsubstituted diphenylthiourea. While experimental pKa data for this specific compound is not available, the pKa of related amines can provide a general reference.[6] The acidity of these protons is a key factor in the compound's ability to act as a hydrogen bond donor in biological systems.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
IR spectroscopy is used to identify the characteristic functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3150 - 3300 | Broad peak, indicative of hydrogen bonding |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks |
| C=S (Thione) Stretch | 1200 - 1300 | Strong absorption |
| C-N Stretch | 1350 - 1450 | |
| C-F Stretch | 1100 - 1200 | Strong, characteristic absorption |
| C-Cl Stretch | 700 - 800 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
N-H Protons: Two distinct broad singlets in the range of δ 9.0 - 11.0 ppm. The chemical shift will be sensitive to concentration and temperature.
-
Aromatic Protons: A series of doublets and triplets in the range of δ 7.0 - 8.0 ppm, corresponding to the protons on the 4-chlorophenyl and 4-fluorophenyl rings. The coupling patterns will be characteristic of para-substituted benzene rings.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
C=S Carbon: A characteristic downfield signal around δ 180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 115 - 140 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Expected Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): A prominent peak at m/z = 280.75.
-
Isotope Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
Characterization Workflow
Figure 3: A comprehensive workflow for the physicochemical characterization of this compound.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By synthesizing available data with expert-driven estimations and detailed experimental protocols, this document serves as a robust resource for scientists engaged in the synthesis, characterization, and application of novel thiourea derivatives. The methodologies and insights presented herein are designed to ensure scientific integrity and to facilitate the development of new chemical entities with therapeutic potential.
References
- Kamal, A., et al. (2015). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 20(8), 13454-13471.
- Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o260.
-
Amerigo Scientific. (4-Fluorophenyl)thiourea (97%). [Link]
- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540.
-
N-(4-Chlorophenyl)thiourea. African Rock Art. [Link]
- Bielenica, A., et al. (2022). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 23(22), 14287.
- Bohari, M. Y., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1698.
-
PubChem. 1,3-Bis(3-chlorophenyl)thiourea. [Link]
- El-Gammal, O. A. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemical and Pharmaceutical Research, 12(4), 1-8.
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An In-Depth Technical Guide to 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea (CAS No. 370-26-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, a synthetic diarylthiourea derivative with significant potential in medicinal chemistry. Drawing upon established principles and data from closely related analogues, this document will delve into its synthesis, characterization, biological activity, and putative mechanisms of action, offering valuable insights for its application in research and drug discovery.
I. Introduction and Chemical Identity
This compound belongs to the class of unsymmetrical N,N'-diarylthioureas, a scaffold of considerable interest in pharmacology due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties[1]. The presence of two different halogen substituents on the phenyl rings, a chlorine and a fluorine atom, is anticipated to modulate its lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 370-26-3 | [2] |
| Molecular Formula | C₁₃H₁₀ClFN₂S | [2] |
| Molecular Weight | 280.75 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | [2] |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | [2] |
| logP (calculated) | 4.288 | [2] |
II. Synthesis and Characterization
The synthesis of unsymmetrical diarylthioureas is a well-established process in organic chemistry. The most direct and common approach involves the nucleophilic addition of an aniline to an isothiocyanate. This methodology is highly efficient and allows for the introduction of diverse substituents on both aromatic rings.
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of analogous N,N'-diarylthioureas.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous acetone.
-
Addition of Isothiocyanate: To the stirred solution of 4-chloroaniline, add a solution of 1.0 equivalent of 4-fluorophenyl isothiocyanate in anhydrous acetone dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The precipitate can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is washed with cold ethanol or a mixture of hexane and diethyl ether to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.
Rationale Behind Experimental Choices
-
Solvent: Anhydrous acetone is a common solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions.
-
Stoichiometry: A 1:1 molar ratio of the aniline and isothiocyanate is used to ensure complete conversion and minimize side products.
-
Temperature: The reaction is typically carried out at room temperature as it is generally exothermic and proceeds efficiently without heating.
-
Purification: Washing with a non-polar or moderately polar solvent effectively removes starting materials, while recrystallization is a standard and effective method for obtaining a highly pure crystalline product.
Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the 4-chlorophenyl and 4-fluorophenyl rings. The chemical shifts and coupling patterns will be influenced by the positions of the halogen substituents. Two distinct signals for the N-H protons are also expected. |
| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the characteristic thiocarbonyl (C=S) carbon signal at a downfield chemical shift (typically ~180 ppm). |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (280.75 m/z), along with characteristic fragmentation patterns of the diarylthiourea core. |
III. Biological Activity and Therapeutic Potential
Thiourea derivatives are a well-documented class of compounds with a wide range of biological activities. The presence of halogen atoms on the phenyl rings of this compound suggests a potential for significant cytotoxic and anticancer properties.
Anticancer Activity
Table 3: Cytotoxic Activity of a Structurally Related Thiourea Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| 1-(3-chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | 9.4 ± 1.85 |
| SW480 (Colon Cancer) | > 25 | |
| PC3 (Prostate Cancer) | > 25 | |
| K-562 (Leukemia) | 18.7 ± 2.11 |
Data from Bielenica et al. (2021)[4]
Based on these findings, it is highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines. Further in vitro screening is warranted to determine its specific IC₅₀ values and to identify sensitive cancer cell types.
IV. Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on studies of similar thiourea derivatives, several potential mechanisms can be proposed.
Induction of Apoptosis
A primary mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Research on cytotoxic thiourea derivatives has shown that they can trigger apoptosis in cancer cells[4]. This process is often mediated through the intrinsic mitochondrial pathway.
Sources
The Biological Versatility of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea Derivatives: A Technical Guide for Drug Discovery
This in-depth technical guide delves into the promising biological activities of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from structurally analogous compounds, this document provides a comprehensive overview of their potential antimicrobial, anticancer, and enzyme-inhibiting properties, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Thiourea Scaffold in Medicinal Chemistry
Thiourea derivatives represent a versatile class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This unique structural motif imparts a wide range of physicochemical properties that are conducive to diverse biological interactions. The ability of the thiourea functional group to act as both a hydrogen bond donor and acceptor, coupled with the lipophilicity of the aryl substituents, allows these molecules to effectively engage with various biological targets, including enzymes and cellular receptors. The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl rings can further modulate the electronic and steric properties of the molecule, often enhancing its biological potency and selectivity.
Synthesis of this compound Derivatives
The synthesis of 1,3-disubstituted thiourea derivatives is typically a straightforward and efficient process. The most common method involves the reaction of an appropriately substituted phenyl isothiocyanate with a corresponding aniline derivative. In the case of this compound, this would involve the reaction of 4-chlorophenyl isothiocyanate with 4-fluoroaniline, or vice versa.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound.
Materials:
-
4-chlorophenyl isothiocyanate
-
4-fluoroaniline
-
Anhydrous solvent (e.g., acetone, ethanol, or toluene)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve equimolar amounts of 4-chlorophenyl isothiocyanate and 4-fluoroaniline in a minimal amount of anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few hours. Gentle heating under reflux may be applied to ensure complete reaction, if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product that precipitates out of the solution is collected by filtration.
-
Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system to obtain pure this compound.
-
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Anticipated Biological Activities
While specific experimental data for this compound is limited in the public domain, the extensive body of research on structurally similar halo-substituted diaryl thioureas allows for well-founded postulations regarding its biological potential.
Antimicrobial Activity
Thiourea derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of electron-withdrawing halogen substituents on the phenyl rings is often associated with enhanced antimicrobial efficacy.
Mechanism of Action: The antimicrobial action of thiourea derivatives is believed to stem from their ability to disrupt essential cellular processes. The sulfur atom of the thiourea moiety can chelate metal ions that are crucial cofactors for various microbial enzymes. Furthermore, these compounds can interfere with the integrity of the cell membrane and inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a thiourea derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth medium with solvent)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of halo-substituted diaryl thioureas against various cancer cell lines. The substitution pattern and the nature of the halogen atoms play a crucial role in determining the anticancer potency and selectivity. Derivatives with chloro and fluoro substituents have shown promising results against colon, breast, and lung cancer cell lines.[1][2]
Mechanism of Action: The anticancer mechanisms of thiourea derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been shown to inhibit kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[3]
Signaling Pathway Visualization
Caption: Potential anticancer mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a thiourea derivative on cancer cell lines.
Materials:
-
Test compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition
The thiourea scaffold is a known pharmacophore for the inhibition of various enzymes. Fluorophenyl-containing thiourea derivatives have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are relevant in the management of diabetes.[4] Other thiourea derivatives have been reported to inhibit enzymes like carbonic anhydrase and urease. The presence of electronegative fluorine and chlorine atoms can enhance the binding affinity of the molecule to the active site of the target enzyme.
Mechanism of Action: Enzyme inhibition by thiourea derivatives often involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. The sulfur atom can also coordinate with metal ions present in the active site of metalloenzymes, leading to inhibition.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Experimental Protocol: α-Amylase Inhibition Assay
Objective: To evaluate the inhibitory effect of a thiourea derivative on α-amylase activity.
Materials:
-
Test compound
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer
-
Acarbose (positive control)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound.
-
Pre-incubate the α-amylase solution with the test compound for a specific duration at a controlled temperature.
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture for a defined period.
-
Stop the reaction by adding DNSA reagent.
-
Heat the mixture in a boiling water bath to develop the color.
-
After cooling, measure the absorbance at 540 nm.
-
Calculate the percentage of α-amylase inhibition and determine the IC50 value.
Data Summary
| Compound Class | Biological Activity | Target | IC50 / MIC (µM) | Reference |
| Dihalogenophenyl thioureas | Anticancer | SW620 (Metastatic Colon Cancer) | 1.5 - 8.9 | [1] |
| 4-Chlorophenylthiourea derivative | Anticancer | SW620 (Metastatic Colon Cancer) | 5.8 - 7.6 | [1] |
| 4-Fluorophenyl thiourea derivative | Enzyme Inhibition | α-Amylase | 0.053 | [4] |
| 4-Fluorophenyl thiourea derivative | Enzyme Inhibition | α-Glucosidase | 0.025 | [4] |
Conclusion and Future Directions
The structural features of this compound, particularly the presence of a thiourea core and halogenated phenyl rings, strongly suggest its potential as a biologically active compound. Based on the extensive research on analogous derivatives, it is plausible to anticipate significant antimicrobial, anticancer, and enzyme-inhibiting properties.
This technical guide provides a foundational framework for initiating research into the biological activities of this specific derivative. The detailed experimental protocols offer a starting point for in vitro evaluation. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening of its biological activities using the assays outlined herein. Further investigations into its mechanism of action at the molecular level, along with structure-activity relationship (SAR) studies of related derivatives, will be crucial for optimizing its therapeutic potential and advancing its development as a novel drug candidate.
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Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]
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El-Sayed, W. M., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
-
Karaküçük-İyidoğan, A., et al. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry. [Link]
-
Kumar, D., et al. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 23(8), 2038. [Link]
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Paneth, A., et al. (2021). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 17(8), 917-927. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of Diarylthiourea Compounds
Foreword
The diarylthiourea scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents with a broad spectrum of biological activities.[1][2][3] These compounds have garnered significant interest from researchers, scientists, and drug development professionals due to their remarkable versatility and therapeutic potential. This guide provides a comprehensive exploration of the core mechanisms of action of diarylthiourea compounds, with a particular focus on their roles as antiviral and anticancer agents. We will delve into the molecular intricacies of how these compounds exert their effects, the experimental methodologies used to elucidate these mechanisms, and the structure-activity relationships that govern their potency and selectivity. Our objective is to furnish a technical yet accessible resource that not only informs but also inspires further innovation in the development of diarylthiourea-based therapeutics.
Part 1: Diarylthiourea Compounds as Antiviral Agents
Diarylthiourea derivatives have emerged as a promising class of antiviral agents, exhibiting efficacy against a range of viruses through diverse mechanisms of action.[4] Their ability to target both viral and host factors makes them attractive candidates for further development.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV
One of the most well-established antiviral applications of diarylthiourea compounds is as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV).[5][6] NNRTIs are a critical component of highly active antiretroviral therapy (HAART).
Mechanism of Action: Diarylthiourea-based NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[5][7] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[7] The lipophilic nature of many thiourea NNRTIs enhances their binding affinity within the hydrophobic NNRTI binding pocket.[5]
Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of diarylthiourea compounds against HIV-1 RT.
1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 reverse transcriptase.
2. Materials:
- Recombinant HIV-1 Reverse Transcriptase
- Poly(rA)-oligo(dT) template-primer
- [³H]-dTTP (tritiated deoxythymidine triphosphate)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)
- Test diarylthiourea compounds dissolved in DMSO
- Control inhibitors (e.g., Nevirapine, Efavirenz)
- Glass fiber filters
- Trichloroacetic acid (TCA)
- Scintillation fluid and counter
3. Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
- Add the test compound or control to the reaction mixture.
- Initiate the reaction by adding the HIV-1 RT enzyme.
- Incubate the reaction at 37°C for 1 hour.
- Stop the reaction by adding ice-cold 10% TCA.
- Precipitate the newly synthesized DNA on ice for 30 minutes.
- Collect the precipitated DNA by filtering the solution through glass fiber filters.
- Wash the filters with 5% TCA and then with ethanol.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Inhibitors of Viral Entry: Targeting Host and Viral Factors
A key strategy in antiviral drug development is to block the initial stages of viral infection, such as entry into the host cell.[8][9] Diarylthiourea compounds have shown promise in this area by targeting proteins essential for viral entry.
Mechanism of Action: A notable example is the inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a host cell surface protein that is crucial for the entry of several viruses, including SARS-CoV-2.[10][11] Diarylthioureas can act as reversible inhibitors of TMPRSS2, preventing the proteolytic cleavage of the viral spike protein, which is a necessary step for the fusion of the viral and host cell membranes.[10][11] By blocking this process, the virus is unable to enter the host cell and initiate replication.[10]
Visualizing the Inhibition of Viral Entry
Caption: Inhibition of TMPRSS2 by diarylthiourea compounds blocks viral entry.
Targeting Viral Transactivators
Another antiviral mechanism of certain diarylthiourea derivatives involves the targeting of viral transactivators, which are proteins that regulate viral gene expression.[12]
Mechanism of Action: For herpesviruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), diarylthiourea compounds have been shown to inhibit the function of viral transactivators, such as IE2 of HCMV and ICP4 of HSV-1.[12] This inhibition leads to a reduction in the expression of early and late viral genes, which are essential for viral DNA replication and the production of new virions.[12] The precise molecular interaction is still under investigation but may involve interference with the transactivator's ability to interact with the host cell's transcriptional machinery.[12]
Part 2: Diarylthiourea Compounds as Anticancer Agents
The anticancer properties of diarylthiourea derivatives are multifaceted, involving the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[1][13][14]
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism by which diarylthiourea compounds exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][15][16]
Mechanism of Action: Studies on various cancer cell lines, including breast and prostate cancer, have demonstrated that diarylthiourea analogs can induce apoptosis.[1][13][15] This is often accompanied by an arrest of the cell cycle in the S-phase or G0/G1 phase.[1][17] The induction of apoptosis is frequently mediated through the intrinsic pathway, which involves the upregulation of pro-apoptotic proteins and the activation of caspases, particularly caspase-3.[1][15]
Experimental Workflow: Assessing Apoptosis and Cell Cycle
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Protocol: Annexin V/PI Apoptosis Assay
1. Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a diarylthiourea compound.
2. Materials:
- Cancer cell line of interest
- Diarylthiourea test compound
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer
3. Procedure:
- Seed cancer cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the diarylthiourea compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
4. Data Analysis:
- The cell population will be divided into four quadrants:
- Lower-left (Annexin V- / PI-): Live cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells
- Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many diarylthiourea compounds function as potent inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cellular processes often dysregulated in cancer, such as cell growth, proliferation, and angiogenesis.[17][18][19][20]
Mechanism of Action: Diarylthioureas can target a range of RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tie-2, EphB4, and Epidermal Growth Factor Receptor (EGFR).[17][19] By binding to the ATP-binding site of the kinase domain, these compounds prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[17][21] The inhibition of pro-angiogenic RTKs like VEGFR-2 is particularly important for their anti-angiogenic effects, which starve tumors of their blood supply.[19]
Signaling Pathway: Inhibition of RTK Signaling
Caption: Diarylthioureas inhibit RTK signaling pathways.
Quantitative Data: Anticancer Activity of Diarylthiourea Analogs
The following table summarizes the in vitro anticancer activities of some representative diarylthiourea compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 7 (p-nitrodiarylthiourea analog) | MCF-7 (Breast Cancer) | 3.16 | [13] |
| T-47D (Breast Cancer) | 2.53 | [13] | |
| MDA-MB-453 (Breast Cancer) | 4.77 | [13] | |
| LNCaP (Prostate Cancer) | 3.54 | [13] | |
| Diarylthiourea 4 | MCF-7 (Breast Cancer) | 338.33 | [1][15][22] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung Cancer) | 0.2 | [21] |
| DC27 | Human Lung Carcinoma Cells | 2.5 - 12.9 | [17] |
Part 3: Diarylthiourea Compounds as Enzyme Inhibitors
Beyond their antiviral and anticancer activities, diarylthiourea derivatives have been identified as inhibitors of various other enzymes, highlighting their broad therapeutic potential.[23][24]
Inhibition of Cholinesterases
Mechanism of Action: Certain diarylthiourea compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[24] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. Molecular docking studies suggest that these compounds can bind to the active site of the cholinesterase enzymes.[24]
Inhibition of Other Enzymes
Diarylthiourea derivatives have also been reported to inhibit:
-
Tyrosinase: An enzyme involved in melanin biosynthesis.[23]
-
α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate digestion, making them potential targets for the management of diabetes.[23]
-
Influenza virus RNA-dependent RNA polymerase: A key enzyme in the replication of the influenza virus.[25]
Conclusion
The diarylthiourea scaffold is a testament to the power of structural diversity in drug discovery. The mechanisms of action for these compounds are as varied as their therapeutic applications, ranging from the allosteric inhibition of viral enzymes to the competitive blockade of ATP binding in host cell kinases and the induction of programmed cell death in cancer cells. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will undoubtedly lead to the development of novel and more effective diarylthiourea-based drugs for a wide range of diseases. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers dedicated to advancing this exciting field.
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Substituted Thioureas: A Technical Guide to Unlocking Novel Therapeutic Targets
For Immediate Release
[CITY, State] – January 21, 2026 – Substituted thioureas, a versatile class of organic compounds, are gaining significant traction in medicinal chemistry for their broad spectrum of biological activities. This guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the established and emerging therapeutic targets of these promising molecules. We will delve into their mechanisms of action, provide detailed experimental protocols for target validation, and explore future avenues for drug discovery.
Introduction: The Therapeutic Promise of the Thiourea Scaffold
The thiourea core, characterized by a central thiocarbonyl group flanked by two amino groups, provides a flexible scaffold for chemical modification. This structural versatility allows for the fine-tuning of physicochemical properties, leading to enhanced target specificity and improved pharmacokinetic profiles. Historically, thiourea derivatives have been investigated for a range of applications, from antiviral to anticancer agents.[1][2] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, underpins their capacity to bind to a diverse array of biological targets.[3]
Established Therapeutic Targets of Substituted Thioureas
Substituted thioureas have been successfully developed to modulate the activity of several key protein families implicated in human diseases.
Enzyme Inhibition: A Primary Mechanism of Action
A significant body of research has focused on the role of substituted thioureas as potent enzyme inhibitors.[4] Their ability to chelate metal ions in enzyme active sites or to form strong hydrogen bonds with key catalytic residues makes them effective modulators of enzyme function.
Mechanism of Inhibition: Urease, a nickel-containing metalloenzyme, is a critical virulence factor for bacteria like Helicobacter pylori.[5][6] Substituted thioureas act as effective urease inhibitors by interacting with the nickel ions in the active site, thereby disrupting the enzyme's catalytic activity.[6][7] This inhibition prevents the hydrolysis of urea, a key step for bacterial survival in the acidic stomach environment.[5]
Therapeutic Implication: Urease inhibitors are being actively investigated for the treatment of peptic ulcers and other infections caused by urease-producing pathogens.[6][8]
Table 1: Inhibitory Activity of Selected Thiourea Derivatives against Urease
| Compound Class | Specific Derivative Example | Target Organism/Enzyme | IC50 (µM) | Reference |
| Dipeptide Conjugated Thioureas | Analogue 23 (with F and Cl substituents) | Jack Bean Urease | 2.0 | [8] |
| Alkyl Chain-Linked Thioureas | Compound 3c | Jack Bean Urease | 10.65 ± 0.45 | [6] |
| N-monoarylacetothioureas | N-(4-Fluorophenylaceto)thiourea | Jack Bean Urease | Varies by derivative | [9] |
| Arylthioureas | LaSMMed 124 (nitro-substituted) | Canavalia ensiformis Urease | Competitive Inhibition | [7] |
Mechanism of Inhibition: Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[10][11] Overproduction of melanin can lead to hyperpigmentation disorders. Substituted thioureas inhibit tyrosinase by chelating the copper ions in the active site and forming hydrogen bonds with surrounding amino acid residues, thus preventing the oxidation of tyrosine.[10][12][13]
Therapeutic Implication: Tyrosinase inhibitors are of great interest in dermatology for treating hyperpigmentation and in the cosmetics industry as skin-lightening agents.[11][12]
Experimental Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory potential of substituted thioureas against mushroom tyrosinase.
Principle: This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA, which can be quantified spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Substituted thiourea compounds (dissolved in a suitable solvent like DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of phosphate buffer, the test compound solution, and the tyrosinase solution.
-
Control Wells (No Inhibitor): Add phosphate buffer, solvent control (e.g., DMSO), and tyrosinase solution.
-
Blank Wells (No Enzyme): Add phosphate buffer and the test compound solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Rationale for Experimental Choices:
-
Mushroom Tyrosinase: It is a commercially available and well-characterized enzyme, making it a standard model for initial screening of inhibitors.
-
L-DOPA as Substrate: It is a direct substrate for the enzyme, and its product, dopachrome, has a distinct absorbance maximum, allowing for easy spectrophotometric monitoring.
-
Kojic Acid: It is a well-known tyrosinase inhibitor and serves as a reliable positive control to validate the assay's performance.
Substituted thioureas have also shown inhibitory activity against a range of other enzymes, including:
-
Lipoxygenase and Xanthine Oxidase: Certain unsymmetrical thioureas have demonstrated potent antioxidant and inhibitory activities against these enzymes, which are implicated in inflammation and gout, respectively.[14][15]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for the management of Alzheimer's disease. Some thiourea derivatives have shown the ability to inhibit these enzymes.[4]
-
Kinases: As crucial regulators of cell signaling, kinases are major targets in cancer therapy. Thiourea derivatives have been designed as inhibitors of kinases such as PI3K and EGFR.[16][17][18]
-
Carbonic Anhydrase and Topoisomerase: These enzymes are also targeted by thiourea-based compounds in the context of anticancer drug development.[19][20][21]
HIV Reverse Transcriptase
Mechanism of Action: Certain substituted thioureas, particularly phenethyl-thiazolyl-thiourea (PETT) derivatives, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[22][23][24] They bind to an allosteric pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's DNA polymerase activity.[22][25][26]
Therapeutic Implication: NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[22]
Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by thiourea-based NNRTIs.
G-Protein Coupled Receptors (GPCRs)
While less explored than enzyme inhibition, some thiourea derivatives have shown activity at GPCRs, which are the largest family of cell surface receptors and major drug targets.[27][28] For instance, indole-derived thioureas have been evaluated for their binding affinities at serotonin (5-HT) and dopamine (D2) receptors, suggesting their potential in treating central nervous system disorders.[27] Phenylthiourea is a known agonist for the bitter taste receptor T2R38, and its activation has been linked to anti-inflammatory signaling in lung epithelium.[29]
Emerging Strategies for Target Identification
Identifying the direct molecular targets of bioactive small molecules is a critical step in drug discovery.[30][31] Modern approaches are moving beyond traditional candidate-based methods to more unbiased, proteome-wide techniques.
Affinity-Based Proteomics
Principle: This method involves immobilizing a thiourea derivative on a solid support (e.g., beads) to "pull down" its binding partners from a complex protein lysate. The captured proteins are then identified using mass spectrometry.[32]
Workflow:
-
Probe Synthesis: Synthesize a thiourea derivative with a linker for attachment to a solid support.
-
Affinity Chromatography: Incubate the immobilized probe with a cell lysate.
-
Washing: Remove non-specific binders.
-
Elution: Elute the specifically bound proteins.
-
Proteomic Analysis: Identify the eluted proteins by LC-MS/MS.
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In Vitro Efficacy and Mechanistic Evaluation of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea: A Senior Application Scientist's Technical Guide
Foreword: The Rationale for Investigating Substituted Thioureas in Oncology
The thiourea scaffold, characterized by its central C=S bond flanked by two nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The functional groups C=S and N-H act as hydrogen bond donors and acceptors, respectively, which can facilitate interactions with biological targets like enzymes and receptors.[1][3] The anticancer potential of thiourea derivatives has been particularly notable, with some compounds demonstrating potent cytotoxicity against a range of cancer cell lines such as breast, lung, colon, and prostate cancers.[1][4][5]
The specific compound, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea , incorporates halogen atoms (chlorine and fluorine) on its terminal phenyl rings. Such substitutions are a common strategy in drug design to enhance metabolic stability, bioavailability, and target engagement.[6] Electron-withdrawing groups, like halogens, have often been associated with increased antiproliferative activity in this class of compounds.[3][4] This guide provides a comprehensive, technically-grounded framework for the initial in vitro characterization of this compound, moving logically from broad cytotoxic screening to a deeper mechanistic understanding of its potential as an anticancer agent.
Part 1: Foundational Workflow for In Vitro Compound Evaluation
A robust preclinical assessment of a novel compound requires a systematic and tiered approach. The goal is not merely to ascertain if a compound is cytotoxic, but to understand how, at what concentrations, and in which cellular contexts it exerts its effects. This workflow ensures that resources are used efficiently and that the resulting data provides a clear rationale for further development.
Caption: A multi-phase workflow for the in vitro evaluation of a novel anticancer compound.
Part 2: Core Experimental Protocols & Methodologies
Initial Cytotoxicity Screening: The MTT Assay
Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[7][8] It is a colorimetric assay that measures the metabolic activity of a cell population, which in most cases, correlates with cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The intensity of the color is directly proportional to the number of viable cells. This assay is chosen for its robustness, high-throughput compatibility, and cost-effectiveness, making it ideal for initial screening across multiple cell lines and concentrations.[7][9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Illustrative Data Summary Table:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| A549 (Lung Cancer) | This compound | 48 | 8.9 |
| MCF-7 (Breast Cancer) | This compound | 48 | 15.2 |
| HCT116 (Colon Cancer) | This compound | 48 | 11.5 |
| NHDF (Normal Fibroblasts) | This compound | 48 | >100 |
Note: This data is hypothetical and for illustrative purposes. A higher IC50 in normal cell lines suggests cancer-selective cytotoxicity.[10]
Delineating the Mechanism of Cell Death: Apoptosis Assay
Expertise & Rationale: Once cytotoxicity is established, the next critical question is how the compound kills the cells. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is generally the preferred mechanism for anticancer drugs as it avoids inducing an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is bound by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately by flow cytometry, acquiring at least 10,000 events per sample.
-
Lower-Left Quadrant (Annexin V-/PI-): Live cells
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V-/PI+): Primarily necrotic cells
-
Part 3: Unveiling Molecular Targets and Signaling Pathways
Expertise & Rationale: Thiourea derivatives have been shown to act on various cellular targets, including protein tyrosine kinases like EGFR and VEGFR-2, and to induce apoptosis through intrinsic (mitochondrial) pathways.[4][11][12] Western blotting is an indispensable technique to probe changes in the expression and activation of key proteins that regulate apoptosis and the cell cycle, providing direct evidence of pathway modulation.
Hypothesized Signaling Pathway: Induction of Intrinsic Apoptosis
Based on literature for similar compounds, a plausible mechanism of action is the induction of apoptosis via the mitochondrial pathway, often involving the Bcl-2 family of proteins.
Caption: A potential signaling pathway for thiourea-induced apoptosis.
Western Blot Protocol to Validate the Pathway:
-
Protein Extraction: Treat cells with the compound as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies to probe include:
-
Pro-apoptotic: Bax
-
Anti-apoptotic: Bcl-2
-
Executioner Caspases: Cleaved Caspase-3, Cleaved PARP
-
Loading Control: β-actin or GAPDH
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis can be used to quantify changes in protein levels.
Conclusion
This guide provides a structured, technically sound approach for the initial in vitro evaluation of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive data package to support the compound's potential as a novel anticancer therapeutic. The methodologies described herein are robust, well-documented, and aligned with industry standards for preclinical drug discovery.
References
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RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved January 21, 2026, from [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]
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Saeed, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6548. [Link]
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Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
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Chen, Y., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Investigational New Drugs, 26(6), 515-523. [Link]
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Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Retrieved January 21, 2026, from [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2020). Letters in Drug Design & Discovery, 17(7). [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). Retrieved January 21, 2026, from [Link]
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Update on in vitro cytotoxicity assays for drug development. (2015). Expert Opinion on Drug Discovery, 10(8), 849-864. [Link]
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Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021). Molecules, 26(16), 4995. [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2020). Retrieved January 21, 2026, from [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2024). Molecules, 29(15), 3456. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25. [Link]
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Spectroscopic Blueprint of a Novel Thiourea Derivative: A Technical Guide to 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Abstract
This technical guide provides a comprehensive spectroscopic and computational characterization of the novel thiourea derivative, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. Thiourea derivatives are a pivotal class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1] Understanding the structural and electronic properties of these molecules is paramount for the rational design of new therapeutic agents. This document serves as a detailed manual for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical insights into the synthesis and characterization of this promising compound. While specific experimental data for this exact molecule is not yet publicly available, this guide provides a robust predictive analysis based on established principles and data from closely related analogues.
Introduction: The Therapeutic Potential of Diarylthioureas
Thiourea derivatives, characterized by the R¹R²NC(=S)NR³R⁴ structural motif, are recognized for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the thiocarbonyl group, C=S) allows for multifaceted interactions with biological targets. The lipophilic nature of the aryl substituents, in this case, 4-chlorophenyl and 4-fluorophenyl groups, can further enhance cell membrane permeability, a critical factor in drug efficacy. The specific halogen substitutions on the phenyl rings of this compound are anticipated to modulate its electronic properties and biological activity.
This guide will elucidate the synthesis and detailed spectroscopic characterization of this compound using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). Furthermore, we will delve into the theoretical aspects of its structure and electronic properties through Density Functional Theory (DFT) calculations. Finally, we will outline established protocols for evaluating its potential as an antimicrobial and antioxidant agent.
Synthesis of this compound
The synthesis of N,N'-disubstituted thioureas is typically a straightforward and high-yielding process. The most common method involves the reaction of an isothiocyanate with a primary amine.[2][3]
Synthetic Protocol
Materials:
-
4-chloroaniline
-
4-fluorophenyl isothiocyanate
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous acetone.
-
To this solution, add 1.0 equivalent of 4-fluorophenyl isothiocyanate.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into acidified water (pH 4-5) to precipitate the crude product.
-
Filter the solid precipitate and wash thoroughly with deionized water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Dry the purified crystals under vacuum.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The vibrational frequencies of the bonds provide a unique fingerprint of the compound.
Expected FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity |
| 3400-3100 | N-H stretching | Medium-Strong |
| 3100-3000 | Aromatic C-H stretching | Medium |
| 1600-1580 | N-H bending | Medium-Strong |
| 1550-1450 | Aromatic C=C stretching | Medium-Strong |
| 1350-1250 | C-N stretching | Strong |
| 1250-1000 | C=S stretching (thiocarbonyl) | Medium-Strong |
| 1100-1000 | C-F stretching | Strong |
| 850-750 | C-Cl stretching | Strong |
Interpretation:
-
The broad band in the 3400-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the thiourea moiety.
-
The presence of sharp peaks between 3100-3000 cm⁻¹ indicates the aromatic C-H stretching.
-
The strong absorption band around 1300 cm⁻¹ is attributed to the C-N stretching vibration.
-
A key absorption band, expected in the 1250-1000 cm⁻¹ range, corresponds to the C=S stretching vibration, confirming the thiourea core.
-
The strong absorptions for C-F and C-Cl stretching are expected in the fingerprint region, confirming the halogen substitutions on the phenyl rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems typically exhibit characteristic absorption bands.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum over a range of 200-400 nm using a double-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a blank for baseline correction.
Predicted UV-Vis Spectral Data:
| λmax (nm) | Electronic Transition |
| ~210-230 | π → π* (Phenyl rings) |
| ~260-280 | n → π* (Thiocarbonyl) |
Interpretation:
-
The high-energy absorption band around 210-230 nm is attributed to the π → π* electronic transitions within the aromatic phenyl rings.
-
The lower-energy absorption band, expected around 260-280 nm, is characteristic of the n → π* transition of the non-bonding electrons on the sulfur atom of the thiocarbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
3.3.1. ¹H NMR Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Broad singlet | 2H | N-H protons |
| ~7.2-7.8 | Multiplet | 8H | Aromatic protons (C₆H₄Cl and C₆H₄F) |
Interpretation:
-
The downfield broad singlet corresponds to the two acidic N-H protons of the thiourea linkage. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding.
-
The complex multiplet in the aromatic region arises from the protons on the two different phenyl rings. The electron-withdrawing nature of the chlorine and fluorine atoms will influence the chemical shifts of the adjacent protons.
3.3.2. ¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | C=S (Thiocarbonyl carbon) |
| ~155-165 (d, ¹JCF) | C-F of the fluorophenyl ring |
| ~115-140 | Aromatic carbons (C₆H₄Cl and C₆H₄F) |
Interpretation:
-
The most downfield signal, expected around 180-185 ppm, is characteristic of the thiocarbonyl carbon.
-
The carbon atom directly attached to the fluorine will appear as a doublet due to ¹J C-F coupling.
-
The remaining aromatic carbons will resonate in the 115-140 ppm region, with their specific chemical shifts influenced by the positions of the halogen substituents.
Computational Analysis: Density Functional Theory (DFT)
To complement the spectroscopic analysis, DFT calculations can be employed to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.
Computational Protocol:
-
The molecular structure of the compound is built using a suitable molecular modeling software.
-
Geometry optimization and frequency calculations are performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).
-
The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum.
-
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the electronic transitions observed in the UV-Vis spectrum.
Diagram of the Spectroscopic and Computational Workflow:
Caption: Workflow for the comprehensive characterization of the title compound.
Potential Biological Applications
Thiourea derivatives are well-documented for their antimicrobial and antioxidant activities.[1][4] The presence of halogen atoms in this compound may enhance these properties.
Antimicrobial Activity
Protocol for Broth Microdilution Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in a 96-well microtiter plate containing a suitable growth medium for the target microorganisms (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antioxidant Activity
Protocol for DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and detailed spectroscopic and computational characterization of this compound. The predictive data and established protocols presented herein offer a solid foundation for researchers to produce and analyze this novel compound. The anticipated spectroscopic signatures, coupled with the potential for significant biological activity, underscore the importance of further investigation into this and related diarylthiourea derivatives for the development of new therapeutic agents.
References
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2020). Molecules. [Link]
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2022). Molecules. [Link]
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2023). Letters in Applied NanoBioScience. [Link]
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1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]
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1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2023). Molecules. [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). Antioxidants. [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). Antioxidants. [Link]
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commercial availability of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
An In-depth Technical Guide to 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea: Commercial Availability, Synthesis, and Applications
Introduction
This compound (CAS No. 370-26-3) is a diarylthiourea derivative, a class of compounds recognized for its significant chemical versatility and broad spectrum of biological activities.[1][2] The thiourea scaffold, characterized by a C=S group flanked by two amino groups, serves as a privileged structure in medicinal chemistry.[3] These compounds and their derivatives are subjects of intense research due to their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[1][4][5] The specific halogen substitutions on the phenyl rings of this compound—a chlorine and a fluorine atom—are known to enhance lipophilicity and modulate electronic properties, which can significantly influence biological activity and pharmacokinetic profiles.[1][2]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the commercial availability, synthesis, physicochemical properties, and potential applications of this promising compound.
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers. Procurement for research and development purposes is straightforward, with options for various purity levels.
Table 1: Commercial Supplier Information
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| ChemScene | CS-0032010 | ≥98% | 370-26-3 | C₁₃H₁₀ClFN₂S | 280.75 |
| Parchem | Not specified | Specialty Grade | 370-26-3 | C₁₃H₁₀ClFN₂S | 280.75 |
Note: Availability and lead times may vary. It is recommended to contact suppliers directly for current information and quotes.[6][7]
Synthesis Protocol
The synthesis of unsymmetrical diarylthioureas like this compound is typically achieved through the reaction of an appropriately substituted aniline with an isothiocyanate. This nucleophilic addition reaction is a robust and high-yielding method.[4][8]
Synthetic Route
The primary method involves the reaction of 4-fluoroaniline with 4-chlorophenyl isothiocyanate in a suitable solvent like acetone or toluene.
Detailed Experimental Protocol
-
Reactant Preparation : In a round-bottom flask, dissolve 4-chlorophenyl isothiocyanate (1.0 equivalent) in anhydrous acetone.
-
Reaction Initiation : To the stirred solution, add 4-fluoroaniline (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring : Stir the resulting mixture for approximately 1.5 to 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation : Upon completion, pour the reaction mixture into acidified water (pH ~4) to precipitate the crude product.
-
Purification : Collect the solid product by filtration, wash thoroughly with deionized water, and dry.
-
Recrystallization : Purify the crude solid by recrystallization from a suitable solvent system, such as a methanol/dichloromethane mixture, to yield the final product as fine crystals.[8]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
Diarylthiourea derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities. Their ability to form hydrogen bonds and participate in various non-covalent interactions allows them to bind effectively to biological targets like enzymes and receptors.[2]
Anticancer Potential
Thiourea derivatives have shown significant promise as anticancer agents.[1][9] They can inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer.[2][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][4] The presence of halogen atoms, such as chlorine and fluorine, can enhance the anticancer activity of these compounds.[2]
Antimicrobial and Antitubercular Activity
The thiourea scaffold is present in several compounds with demonstrated antibacterial and antitubercular properties.[1][5] These derivatives can act as inhibitors of essential microbial enzymes. For instance, some thioureas are known to target InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis.[1]
Enzyme Inhibition
Thiourea derivatives have been investigated as inhibitors for various enzymes implicated in disease. This includes cholinesterases (relevant to Alzheimer's disease), tyrosinase (implicated in pigmentation disorders), and α-amylase/α-glucosidase (targets for diabetes management).[9][10] The specific compound this compound, with its distinct electronic and steric profile, represents a candidate for screening against these and other therapeutically relevant enzymes.
Potential Biological Targets Diagram
Caption: Potential biological targets and activities of diarylthiourea derivatives.
Physicochemical and Spectroscopic Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Physicochemical Properties and Expected Analytical Data
| Property | Value / Expected Data | Source / Method |
| CAS Number | 370-26-3 | --- |
| Molecular Formula | C₁₃H₁₀ClFN₂S | --- |
| Molecular Weight | 280.75 g/mol | --- |
| Appearance | White to off-white solid | General observation for diarylthioureas |
| SMILES | S=C(NC1=CC=C(F)C=C1)NC2=CC=C(Cl)C=C2 | [6] |
| IR (KBr, cm⁻¹) | Expected peaks: ~3200 (N-H stretch), ~1550 (C=S stretch), ~3050 (Aromatic C-H stretch) | [4] |
| ¹H-NMR (DMSO-d₆, ppm) | Expected signals: Aromatic protons (multiplets, ~7.0-8.0 ppm), N-H protons (broad singlets, downfield) | [11] |
| ¹³C-NMR (DMSO-d₆, ppm) | Expected signals: Aromatic carbons (~114-160 ppm), C=S carbon (~180 ppm). Carbon-fluorine splitting is expected. | [4] |
Conclusion
This compound is a readily accessible synthetic compound with significant potential for application in drug discovery and development. Its straightforward synthesis and the established biological relevance of the diarylthiourea class make it an attractive candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. This guide provides the foundational technical information required for researchers to procure, synthesize, and begin exploring the therapeutic potential of this versatile molecule.
References
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Al-Hourani, B. J., Al-Adhami, T., Al-Shar'i, N. A., Al-Masri, M., El-Elimat, T., & Al-Zereini, W. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6423. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Gül, H. İ., & Tatlı, Ç. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Pharmaceutical Sciences, 28(2), 253-264. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Antiproliferative Activities of Diaryl Thiourea Derivatives as Anticancer Agents. Molecules, 26(16), 4965. [Link]
-
Reddy, T. S., et al. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 22(11), 1912. [Link]
-
Bielenica, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
-
Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 2), o309. [Link]
-
Amerigo Scientific. (n.d.). (4-Fluorophenyl)thiourea (97%). Retrieved from [Link]
-
Yildirim, S., et al. (2023). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Journal of Biochemical and Molecular Toxicology, 37(1), e23237. [Link]
-
Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 62(10). [Link]
-
Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o309. [Link]
-
Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 69(11), o1679. [Link]
-
Fassihi, A., et al. (2016). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 11(5), 396–405. [Link]
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Merck Millipore. (n.d.). 1,4-Butanediol. Retrieved from [Link]
-
Ialongo, C., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(11), 1836–1865. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, a diarylthiourea derivative of interest in medicinal chemistry and drug discovery. The described method is based on the robust and high-yielding nucleophilic addition of 4-fluoroaniline to 4-chlorophenyl isothiocyanate. This guide is designed to ensure scientific integrity and reproducibility, offering detailed explanations for experimental choices, safety protocols, and methods for purification and characterization.
Introduction: The Significance of Diarylthioureas
N,N'-disubstituted thiourea derivatives are a class of organic compounds that have garnered significant attention in the field of drug development. Their unique structural motif, characterized by the N-C(S)-N backbone, allows them to act as versatile pharmacophores, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties[1]. The synthesis of this compound (CAS 370-26-3)[2][3][4] serves as a representative example of the straightforward yet powerful chemistry used to generate libraries of these valuable compounds for screening and development.
The core of this synthesis is the "click-type" reaction between an amine and an isothiocyanate. This reaction is highly efficient and typically proceeds with high atom economy, making it an attractive method for both academic research and industrial applications[5]. This protocol has been optimized for clarity and reliability, ensuring that researchers can confidently reproduce the synthesis and obtain a high-purity final product.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in 4-chlorophenyl isothiocyanate. The subsequent proton transfer results in the formation of the stable thiourea derivative.
Reaction:
4-Fluoroaniline + 4-Chlorophenyl isothiocyanate → this compound
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of the experiment.
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| 4-Chlorophenyl isothiocyanate | C₇H₄ClNS | 169.63 | ≥98% | Sigma-Aldrich | Lachrymator, toxic. |
| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific | Flammable solvent. |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | Fisher Scientific | Flammable solvent, used for recrystallization. |
| Deionized Water | H₂O | 18.02 | - | - | For washing. |
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Reaction Setup and Execution
The choice of acetone as a solvent is based on its ability to dissolve both reactants and its relatively low boiling point, which facilitates easy removal after the reaction is complete. Refluxing ensures the reaction proceeds at a controlled, elevated temperature to achieve a reasonable rate without solvent loss[6][7][8][9][10].
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.11 g, 10 mmol).
-
Add 30 mL of acetone to the flask and stir until the 4-fluoroaniline is completely dissolved.
-
In a single portion, add 4-chlorophenyl isothiocyanate (1.70 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the starting materials indicates the completion of the reaction.
Work-up and Isolation
-
After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Once cooled, slowly pour the reaction mixture into 100 mL of cold deionized water while stirring. This will cause the crude product to precipitate out of the solution.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 20 mL portions of cold deionized water to remove any water-soluble impurities.
-
Allow the solid to air-dry on the filter paper for at least 30 minutes to remove excess water.
Purification by Recrystallization
Recrystallization from ethanol is an effective method for purifying the crude product. The principle relies on the higher solubility of the compound in hot solvent and lower solubility in cold solvent, which allows for the formation of pure crystals upon cooling, leaving impurities behind in the solution.
-
Transfer the crude, air-dried solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (start with approximately 20-30 mL) and heat the mixture gently on a hot plate with swirling until the solid completely dissolves. If necessary, add more hot ethanol dropwise until a clear solution is obtained.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 20-30 minutes to maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following table provides the expected analytical data for the final product.
Disclaimer: The following spectral data are predicted based on the known chemical shifts and vibrational frequencies of similar diarylthiourea structures. Actual experimental values may vary slightly.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 150-180 °C (based on similar structures) |
| FT-IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1500-1600 (C=C aromatic stretch), ~1300-1400 (C=S stretch), ~1200-1250 (C-F stretch), ~1000-1100 (C-Cl stretch) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~9.8-10.2 (br s, 2H, N-H), ~7.2-7.6 (m, 8H, Ar-H) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~180-183 (C=S), ~158-162 (d, ¹JCF, C-F), ~115-140 (aromatic carbons) |
Safety and Waste Disposal
7.1. Hazard Identification and Personal Protective Equipment (PPE)
-
4-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen.
-
4-Chlorophenyl isothiocyanate: Toxic and a lachrymator (causes tearing). It can cause severe irritation to the skin, eyes, and respiratory tract.
-
Acetone and Ethanol: Highly flammable liquids.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A properly fitted laboratory coat.
-
All manipulations must be performed within a certified chemical fume hood.
7.2. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
7.3. Waste Disposal
-
All organic waste, including the reaction filtrate and recrystallization mother liquor, must be collected in a designated halogenated organic waste container.
-
Contaminated solid waste (e.g., filter paper, gloves) should be placed in a sealed bag and disposed of in the appropriate solid waste stream.
-
Do not pour any of the reagents or solutions down the drain.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound in high purity for further investigation in drug discovery and development programs. The straightforward nature of the reaction makes it amenable to the creation of a diverse library of related analogues for structure-activity relationship studies.
References
-
Khawar Rauf, M., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o260. [Link]
-
Mishra, A., et al. (2020). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 25(1), 125. [Link]
-
LookChem. (n.d.). Cas 370-26-3,NSC 80538. Retrieved from [Link]
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Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1696. [Link]
-
Yamin, B. M., et al. (2011). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(1), o132. [Link]
-
El-Gazzar, A. A., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemistry and Applications, 7(1), 1-8. [Link]
-
Yusof, M. S. M., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E, E69(11), o1696. [Link]
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PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl isothiocyanate. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea in Anticancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established research on structurally related diarylthiourea derivatives. As of the time of this writing, specific anticancer research pertaining to 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea is not extensively published. Therefore, the methodologies and potential mechanisms of action described herein serve as a comprehensive framework for initiating research with this specific compound. All protocols require optimization and validation for the specific cell lines and experimental conditions used.
I. Introduction: The Therapeutic Potential of Diarylthiourea Derivatives
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a broad spectrum of biological activities.[1][2] These compounds, characterized by a central thiourea scaffold (S=C(NH)₂), can be readily functionalized, allowing for the synthesis of diverse libraries of molecules with varying pharmacological properties. The diarylthiourea subclass, to which this compound belongs, has shown particular promise in inhibiting the growth of various cancer cell lines.[3][4]
The anticancer effects of diarylthiourea derivatives are often multi-faceted, targeting various hallmarks of cancer. Studies on analogous compounds suggest that their mechanisms of action can include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][6] Some derivatives have been shown to inhibit protein tyrosine kinases, topoisomerases, and other enzymes crucial for tumor progression.[7][8] The presence of halogen substituents, such as chlorine and fluorine on the phenyl rings of this compound, is a common feature in many biologically active molecules and may contribute to its potential anticancer efficacy.
This guide provides a detailed roadmap for the preclinical evaluation of this compound, from initial in vitro cytotoxicity screening to more in-depth mechanistic studies.
II. Proposed Mechanism of Action: A Multi-Targeted Approach
Based on the literature for related diarylthiourea compounds, a plausible mechanism of action for this compound involves the induction of cellular stress and the modulation of key signaling pathways that regulate cell fate. A proposed signaling pathway is illustrated below.
Caption: Workflow for apoptosis and cell cycle analysis.
V. Concluding Remarks
The protocols and application notes provided in this guide offer a robust starting point for the comprehensive evaluation of this compound as a potential anticancer agent. The diarylthiourea scaffold holds significant promise in the development of novel cancer therapeutics. Through systematic in vitro screening and detailed mechanistic studies, researchers can elucidate the biological activity of this compound and determine its potential for further preclinical and clinical development.
VI. References
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Liu, S., Louie, M. C., Rajagopalan, V., Zhou, G., Ponce, E., Nguyen, T., & Green, L. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301–1305. [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6409. [Link]
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Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
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Recent developments on thiourea based anticancer chemotherapeutics. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 163-75. [Link]
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Liu, S., et al. (2015). Synthesis and Evaluation of the Diarylthiourea Analogs as Novel Anti-Cancer Agents. Touro Scholar. [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
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Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2025). ResearchGate. [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025). Request PDF. [Link]
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Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Dominican University of California Research Portal. [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. ResearchGate. [Link]
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Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. (n.d.). Bentham Science Publisher. [Link]
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Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. (n.d.). Semantic Scholar. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI. [Link]
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In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Pomarnacka, E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11689. [Link]
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N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. (2022). Molecules, 27(4), 1204. [Link]
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1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. (2009). ResearchGate. [Link]
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Fluorinated and thiourea anticancer agents. (n.d.). ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
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Application of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea in Antimicrobial Assays: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for evaluating the antimicrobial potential of the synthetic compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.
The protocols outlined herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible results.[5][6][7][8] We will delve into the principles behind key antimicrobial assays, provide step-by-step methodologies, and offer insights into data interpretation.
Scientific Rationale and Principle of Assays
Thiourea derivatives represent a promising class of compounds in the search for new antimicrobial agents, particularly in an era of increasing antibiotic resistance.[4][9] The core thiourea scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities.[3][4] The antimicrobial activity of thiourea derivatives is often attributed to their ability to interfere with essential bacterial processes.[9] Some proposed mechanisms include the disruption of bacterial metabolism and interaction with key molecular targets like DNA gyrase and other enzymes crucial for microbial replication.[9]
The evaluation of a novel compound's antimicrobial efficacy hinges on standardized in vitro susceptibility testing. These tests determine the concentration of the agent required to inhibit or kill a specific microorganism. The fundamental assays discussed in this guide are:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] It is a measure of the agent's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[12][13] This assay determines the bactericidal activity of the compound.
-
Kirby-Bauer Disk Diffusion Assay: This is a qualitative method used to determine the susceptibility of bacteria to a specific antimicrobial agent.[14][15][16] It involves placing a paper disk impregnated with the compound onto an agar plate inoculated with the test organism. The subsequent zone of growth inhibition around the disk provides a measure of the compound's activity.[15][16]
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the accuracy and reliability of the results.
Preparation of this compound Stock Solution
Causality: A concentrated, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent added to the assay, which could otherwise affect bacterial growth. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like many thiourea derivatives.
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI guidelines for broth microdilution.[6][8]
Principle: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate. A standardized bacterial suspension is then added to each well. After incubation, the wells are visually inspected for bacterial growth (turbidity). The lowest concentration of the compound that inhibits visible growth is the MIC.
Caption: Workflow for MIC determination.
-
Prepare the Microtiter Plate: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.[17]
-
Serial Dilution: Add 200 µL of the this compound working solution (prepared from the stock in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[17] Discard the final 100 µL from well 10.[17]
-
Well 11 will serve as the positive control (inoculum, no compound).
-
Well 12 will serve as the negative control (sterile broth).
-
-
Prepare Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[19]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
Determination of Minimum Bactericidal Concentration (MBC)
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.[12]
Caption: Potential mechanisms of action for thiourea derivatives.
The lipophilic nature of many diaryl thioureas may facilitate their passage through the bacterial cell membrane. Once inside, they may exert their effects by:
-
Enzyme Inhibition: The sulfur and nitrogen atoms in the thiourea moiety can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of essential bacterial enzymes. [20]* Disruption of Cell Wall Integrity: Some thiourea derivatives have been shown to disrupt the integrity of the bacterial cell wall. [10][11]* Interference with DNA Synthesis: Inhibition of enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, is another potential mechanism. [9] Further studies, such as enzyme inhibition assays and electron microscopy, would be necessary to elucidate the specific mechanism of action for this compound.
Conclusion
This guide provides a robust framework for the antimicrobial evaluation of this compound. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data to characterize the compound's antimicrobial profile. The insights gained from these assays are a critical first step in the potential development of this and other novel thiourea derivatives as next-generation therapeutic agents.
References
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Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022). ACS Omega. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2023). MDPI. [Link]
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Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022). ACS Publications. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). ResearchGate. [Link]
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A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds. (2015). Slideshare. [Link]
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Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors. (2021). ResearchGate. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). MDPI. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2021). PubMed Central. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2022). WOAH - Asia. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
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Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (2018). PubMed. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
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MIC Determination. EUCAST. [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN Network. [Link]
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Antimicrobial Susceptibility Testing. (2023). NCBI Bookshelf. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PubMed Central. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]
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How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]
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M100S - Performance Standards for Antimicrobial Susceptibility Testing. (2017). ResearchGate. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). ResearchGate. [Link]
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Application Notes and Protocols for 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives have emerged as a class of compounds with significant and diverse biological activities. Their structural versatility allows for modifications that can lead to potent and selective inhibition of various enzymes, making them attractive candidates for drug discovery and development. The core thiourea scaffold (S=C(NH)₂) can engage in multiple non-covalent interactions, such as hydrogen bonding and hydrophobic contacts, which are crucial for binding to enzyme active sites. This guide focuses on a specific diarylthiourea, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea , and its potential application as an enzyme inhibitor, providing a framework for its investigation against key enzymatic targets implicated in prevalent diseases.
Halogenated phenyl rings, as present in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of chlorine and fluorine atoms can modulate the electronic environment of the thiourea core, potentially enhancing its inhibitory potency. This document will delve into the prospective applications of this compound as an inhibitor of two clinically relevant enzymes: urease and α-glucosidase .
Targeted Enzyme Systems
Urease: A Key Target in Pathogenic Bacteria and Agriculture
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and gastric cancer. By neutralizing the acidic environment of the stomach, urease allows H. pylori to colonize the gastric mucosa. Therefore, urease inhibitors are promising therapeutic agents for the eradication of H. pylori infections.
α-Glucosidase: A Therapeutic Target for Type 2 Diabetes
α-Glucosidase (EC 3.2.1.20) is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes mellitus.
Mechanistic Insights: How Thiourea Derivatives Inhibit Enzymes
The inhibitory action of thiourea derivatives is often attributed to their ability to chelate metal ions in the active site of metalloenzymes or to interact with key amino acid residues through hydrogen bonding.
-
Urease Inhibition: In the case of urease, the thiourea core is believed to interact with the nickel ions in the active site, disrupting the catalytic mechanism. The sulfur and nitrogen atoms of the thiourea moiety can coordinate with the nickel ions, preventing the binding of the natural substrate, urea. Kinetic studies of various thiourea derivatives have often revealed a mixed-type or non-competitive inhibition pattern.
-
α-Glucosidase Inhibition: For α-glucosidase, the inhibitory mechanism of thiourea derivatives is thought to involve interactions with the enzyme's active site, preventing the binding and hydrolysis of carbohydrate substrates. The phenyl rings of the inhibitor can form hydrophobic and van der Waals interactions with non-polar residues in the active site, while the thiourea group can form hydrogen bonds with polar residues.
Quantitative Data on Related Compounds
While specific inhibitory data for this compound is not extensively available in the public domain, studies on structurally similar fluorophenyl thiourea derivatives have demonstrated potent inhibitory activity against key diabetes-related enzymes. This suggests a strong potential for the title compound.
| Derivative Class | Target Enzyme | IC50 Value | Reference |
| 4-Fluorophenyl thiourea derivatives | α-Amylase | 53.307 nM | [1] |
| 4-Fluorophenyl thiourea derivatives | α-Glucosidase | 24.928 nM | [1] |
These nanomolar IC50 values for closely related compounds underscore the high potential of this compound as a potent inhibitor of α-glucosidase and potentially other enzymes.
Experimental Protocols
The following are detailed, step-by-step protocols for assessing the inhibitory activity of this compound against urease and α-glucosidase.
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is directly proportional to the ammonia concentration.
Materials and Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (0.1 M, pH 7.4)
-
Phenol reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)
-
This compound (test compound)
-
Thiourea (standard inhibitor)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the standard inhibitor (thiourea) in DMSO.
-
Prepare serial dilutions of the test compound and standard in phosphate buffer. The final concentration of DMSO in the assay should not exceed 1% to avoid interference with enzyme activity.
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare a suitable concentration of urease in phosphate buffer. The exact concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (or standard inhibitor/buffer for control).
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) from the dose-response curve.
-
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This assay is based on the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, a yellow-colored product. The rate of this reaction is monitored by measuring the increase in absorbance at 405 nm.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
This compound (test compound)
-
Acarbose (standard inhibitor)
-
DMSO (for dissolving compounds)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the standard inhibitor (acarbose) in DMSO.
-
Prepare serial dilutions of the test compound and standard in potassium phosphate buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a 1 mM pNPG solution in potassium phosphate buffer.
-
Prepare a 0.1 U/mL α-glucosidase solution in potassium phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the test compound solution (or standard inhibitor/buffer for control).
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of diarylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.
General SAR for Urease Inhibition:
-
Electron-withdrawing groups: Halogens (F, Cl, Br) on the phenyl rings often enhance inhibitory activity. The position of the substituent is also critical, with para- and meta-substitutions generally being more favorable than ortho-substitutions, which can cause steric hindrance.
-
Hydrogen bonding potential: The N-H protons of the thiourea core are crucial for interacting with the active site residues of the enzyme.
General SAR for α-Glucosidase Inhibition:
-
Hydrophobicity: The hydrophobic character of the phenyl rings plays a vital role in binding to the active site of α-glucosidase.
-
Halogen substitution: Fluorine and chlorine substituents can increase the potency of inhibition, likely by enhancing the binding affinity through favorable interactions within the active site.
Logical Relationship of SAR
Caption: Key factors influencing the enzyme inhibitory activity of diarylthioureas.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of potent enzyme inhibitors. Based on the high activity of structurally related compounds, it is a strong candidate for inhibiting urease and α-glucosidase. The provided protocols offer a robust framework for researchers to experimentally validate its inhibitory potential and determine its kinetic parameters. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in evaluating its therapeutic potential. The exploration of structure-activity relationships within this class of compounds will continue to guide the design of next-generation enzyme inhibitors with improved potency and selectivity.
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Khan, K. M., et al. (2014). Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas. European Journal of Medicinal Chemistry, 74, 567-573. [Link]
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Kucuk, M., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219. [Link]
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Kaspady, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6523. [Link]
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Supuran, C. T., et al. (2020). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1296. [Link]
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Pervez, H., et al. (2025). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. ResearchGate. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 29(11), 2568. [Link]
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Application Notes and Protocols for the Development of Novel Assays with 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Introduction: The Therapeutic Potential of Diarylthioureas
Thiourea derivatives represent a versatile class of pharmacophores that have garnered significant attention in medicinal chemistry and drug discovery.[1] These organosulfur compounds and their analogues are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties.[2][3][4][5] The core structure, characterized by a C=S group flanked by two nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The diarylthiourea scaffold, in particular, has been a focus of research, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing novel assays using 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea (CPFT) . We will detail robust, field-proven protocols for evaluating its cytotoxic and pro-apoptotic potential, underpinned by the scientific rationale for each experimental step. Our goal is to provide a self-validating framework for the initial characterization of CPFT's biological activity, paving the way for more advanced preclinical studies.
Part 1: Foundational Assay - Assessing Cytotoxicity
The primary and most fundamental assay for a novel compound with potential anticancer activity is the evaluation of its cytotoxicity. This determines the concentration range over which the compound affects cell viability and provides the critical IC₅₀ (half-maximal inhibitory concentration) value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[9]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, we can quantify the reduction in cell viability caused by a test compound.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing CPFT cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (CPFT)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Rationale: This density ensures cells are in a logarithmic growth phase and do not become confluent during the experiment, which could affect results.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of CPFT in DMSO.
-
Perform serial dilutions of the CPFT stock solution in complete medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Self-Validation: Include control wells:
-
Untreated Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.
-
Medium Blank: Wells containing only medium, to provide a background reading for the spectrophotometer.
-
-
Carefully remove the old medium from the cells and add 100 µL of the prepared CPFT dilutions or control medium to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Rationale: The incubation time may need optimization depending on the cell line's metabolic rate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[9] Pipette up and down gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Determine IC₅₀:
-
Plot the percent viability against the logarithm of the CPFT concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Table 1: Hypothetical Cytotoxicity Data for CPFT
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 | 24 | 22.8 |
| 48 | 12.3 | |
| 72 | 6.7 |
Part 2: Mechanistic Insight - Apoptosis Induction Assay
Observing cytotoxicity prompts the question of how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] An Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry can effectively distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Annexin V/PI Assay
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis induction by CPFT via flow cytometry.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with CPFT (at concentrations around the determined IC₅₀) and untreated controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with CPFT at relevant concentrations (e.g., 1x and 2x the 48h IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated (vehicle) control.
-
-
Cell Harvesting and Staining:
-
Carefully collect the culture medium from each well into a labeled centrifuge tube (this contains floating dead cells).
-
Wash the adherent cells with PBS, then detach them using trypsin. Add these cells to their corresponding centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation
Table 2: Hypothetical Apoptosis Induction by CPFT in MCF-7 Cells (48h)
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (DMSO) | 94.5 | 3.1 | 2.4 |
| CPFT (8.5 µM - IC₅₀) | 48.2 | 25.7 | 26.1 |
| CPFT (17.0 µM - 2x IC₅₀) | 15.3 | 35.8 | 48.9 |
This data clearly indicates that CPFT induces cell death primarily through apoptosis in a dose-dependent manner.
Part 3: Exploring Potential Mechanisms
While the specific molecular targets of CPFT are unknown without further investigation, many cytotoxic thiourea derivatives exert their effects by interfering with key cellular signaling pathways, such as those regulated by protein kinases or by inducing oxidative stress.[5] A plausible hypothesis is that CPFT could inhibit a kinase involved in cell survival pathways (e.g., Akt) or induce pro-apoptotic signaling.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of CPFT-induced apoptosis via inhibition of a pro-survival pathway.
To validate this hypothesis, a Western Blot assay could be performed to probe the phosphorylation status of key proteins in the Akt pathway (e.g., p-Akt) or the expression levels of Bcl-2 family proteins in CPFT-treated vs. untreated cells.
Conclusion and Future Directions
This guide outlines a foundational, multi-step approach to characterize the biological activity of this compound. By systematically performing cytotoxicity screening followed by mechanistic assays for apoptosis, researchers can build a robust preliminary profile of the compound. The IC₅₀ values obtained from the MTT assay provide a crucial benchmark for dose selection in subsequent experiments. The confirmation of apoptosis as the mode of cell death provides a strong rationale for its further development as a potential anticancer agent.
Future studies should aim to:
-
Identify the specific molecular target(s) of CPFT.
-
Evaluate its efficacy in 3D cell culture models (spheroids) and in vivo animal models.
-
Assess its safety profile, including potential off-target effects and mutagenicity using assays like the Ames test.[10]
By following these detailed protocols and the underlying scientific principles, researchers can confidently develop novel assays and advance our understanding of this promising class of molecules.
References
-
Azeem Shakeel, Ataf Ali Altaf, Ashfaq Mahmood Qureshi, Amin Badshah. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
-
MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]
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Petrou, A., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Kumar, J., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]
-
Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]
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Al-Zoubi, W., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
MDPI. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]
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Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. [Link]
-
Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. ResearchGate. [Link]
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- 2. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
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- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea in Medicinal Chemistry
Introduction: The Promise of Diaryl Thioureas in Drug Discovery
The diaryl thiourea scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] These compounds, characterized by a central thiourea core flanked by two aryl rings, have demonstrated significant potential as anticancer and antimicrobial agents.[1][3] The structural rigidity and hydrogen bonding capabilities of the thiourea moiety contribute to its ability to interact with various biological targets. This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a specific analogue, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea (CAS Number: 370-26-3).[4] While specific experimental data for this exact molecule is limited in publicly available literature, this guide will leverage the extensive research on structurally similar diaryl thioureas to provide robust protocols and insights into its potential therapeutic applications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 370-26-3 | [4] |
| Molecular Formula | C₁₃H₁₀ClFN₂S | [4] |
| Molecular Weight | 280.75 g/mol | [4] |
| Synonyms | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | [4] |
Potential Medicinal Chemistry Applications
Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Diaryl thiourea derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3][6]
-
Antimicrobial Activity: Several thiourea derivatives exhibit significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[2][7]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound. These are based on established methods for analogous compounds.
Protocol 1: Synthesis of this compound
This protocol describes a common and efficient method for the synthesis of diaryl thioureas.
Workflow for Synthesis:
Sources
- 1. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemscene.com [chemscene.com]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Computational Docking Studies of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Silico Investigation of a Novel Thiourea Derivative
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1] The structural motif of N,N'-disubstituted thiourea, characterized by the -NH-C(=S)-NH- pharmacophore, is pivotal in establishing non-covalent interactions with various biological macromolecules. This core structure acts as both a hydrogen bond donor and acceptor, facilitating robust binding to the active sites of enzymes and receptors.[2] The lipophilicity and electronic properties of thiourea derivatives can be fine-tuned through modifications of their aryl substituents, making them attractive candidates for targeted drug design.
The subject of this guide, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, is a halogenated diarylthiourea derivative. The presence of chloro and fluoro substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Given the well-documented role of various thiourea analogs as inhibitors of protein kinases—a family of enzymes frequently dysregulated in cancer—a computational docking study is a logical and resource-efficient first step to elucidate its potential mechanism of action and identify promising therapeutic targets.[3][4]
This document provides a detailed protocol for conducting a computational docking study of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[3][5] We will delineate the entire workflow, from target selection and preparation to ligand setup, docking simulation, and comprehensive results analysis. The causality behind each methodological choice will be explained to ensure scientific rigor and reproducibility.
Part 1: Target Selection and Preparation - Laying the Foundation for a Meaningful Study
The choice of a biological target is paramount for a successful docking study. Based on the established anticancer activities of thiourea derivatives, protein kinases are a highly relevant target class.[3][4] Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Several thiourea-containing compounds have been shown to inhibit VEGFR-2, making it a compelling target for our subject molecule.[3][6]
For this study, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (a diarylurea compound with mechanistic similarities to thioureas), available from the Protein Data Bank (PDB).
| Parameter | Value | Source |
| Protein Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | |
| PDB ID | 4ASD | [7] |
| Resolution | 2.03 Å | [7] |
| Co-crystallized Ligand | Sorafenib | [7] |
Protocol 1.1: Receptor Preparation
The raw PDB structure requires meticulous preparation to ensure it is suitable for docking simulations. This process involves correcting structural issues and adding necessary parameters for the docking software.
Rationale: Raw crystal structures often lack hydrogen atoms and may contain experimental artifacts like water molecules and co-factors that are not relevant to the intended binding interaction. Proper preparation ensures a more realistic representation of the protein's binding pocket.
Step-by-Step Methodology:
-
Download the PDB file: Obtain the structure file for PDB ID: 4ASD from the RCSB PDB website.
-
Remove non-essential molecules: Using a molecular visualization tool such as PyMOL or Chimera, delete all water molecules and any co-factors or ions that are not integral to the protein's catalytic activity or structural integrity. The co-crystallized ligand (Sorafenib) should also be removed and saved as a separate file for later use in docking validation.
-
Add hydrogen atoms: Most docking programs require the protein structure to have a complete set of hydrogen atoms. Use the appropriate function in your molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro) to add hydrogens, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) are appropriate for a physiological pH.
-
Assign partial charges: Assign partial atomic charges to the protein atoms. The Gasteiger charge calculation method is a commonly used and effective approach for this purpose.
-
Save the prepared receptor file: Save the cleaned and prepared protein structure in a format compatible with your chosen docking software (e.g., PDBQT for AutoDock).
Part 2: Ligand Preparation - Defining the Interacting Partner
Accurate representation of the ligand, this compound, is as critical as the preparation of the receptor.
Protocol 2.1: Ligand Structure Generation and Optimization
Rationale: The three-dimensional conformation of the ligand significantly impacts its ability to fit into the binding pocket. Energy minimization is performed to obtain a low-energy, stable conformation of the molecule.
Step-by-Step Methodology:
-
Generate the 2D structure: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step ensures that the bond lengths, bond angles, and torsion angles are in their most stable arrangement.
-
Assign partial charges: As with the receptor, assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define rotatable bonds: Identify the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during the docking process.
-
Save the prepared ligand file: Save the optimized ligand structure in the appropriate format for your docking software (e.g., PDBQT).
Part 3: The Molecular Docking Workflow
With the prepared receptor and ligand, the docking simulation can now be configured and executed. This section will outline the use of AutoDock Vina, a widely used and validated open-source docking program.
Protocol 3.1: Docking Simulation with AutoDock Vina
Rationale: Molecular docking algorithms explore the conformational space of the ligand within the defined binding site of the receptor and use a scoring function to estimate the binding affinity for different poses.[4][8]
Step-by-Step Methodology:
-
Define the Grid Box: The search space for the docking simulation is defined by a grid box that encompasses the active site of the receptor. For a receptor with a co-crystallized ligand, the grid box should be centered on the position of the original ligand to ensure that the simulation is focused on the known binding pocket. The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational movement.
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can also be adjusted. A higher exhaustiveness value will result in a more comprehensive search but will require more computational time.
-
Run the Docking Simulation: Execute AutoDock Vina using the prepared input files and the configuration file. The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Diagram of the Computational Docking Workflow:
Caption: A comprehensive workflow for computational molecular docking.
Part 4: Self-Validation and Results Analysis - Ensuring Trustworthiness
A critical component of any docking study is the validation of the protocol. This ensures that the chosen parameters can reliably reproduce known binding modes.
Protocol 4.1: Docking Protocol Validation
Rationale: Redocking the co-crystallized ligand into the active site of the receptor is a standard method for validating a docking protocol.[9] If the docking program can accurately reproduce the experimentally determined binding pose, it increases confidence in the predictions for the novel ligand.
Step-by-Step Methodology:
-
Prepare the Co-crystallized Ligand: Prepare the co-crystallized ligand (Sorafenib from PDB ID: 4ASD) using the same procedure outlined in Protocol 2.1.
-
Perform Redocking: Run the docking simulation with the prepared co-crystallized ligand and the prepared receptor, using the identical grid box and docking parameters as for the test ligand.
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[9]
Protocol 4.2: Analysis of Docking Results
Step-by-Step Methodology:
-
Evaluate Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity. Compare the binding affinity of this compound with that of the redocked co-crystallized ligand to gauge its relative potency.
-
Analyze Binding Poses: Examine the top-ranked binding poses of the test ligand. A good docking result is characterized by a cluster of low-energy poses with similar conformations.
-
Visualize and Identify Key Interactions: Use molecular visualization software to inspect the binding pose of the ligand within the active site of VEGFR-2. Identify and analyze the key intermolecular interactions, such as:
-
Hydrogen bonds: These are critical for specificity and affinity. Note the amino acid residues involved and the bond distances.
-
Hydrophobic interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets in the receptor.
-
Pi-pi stacking and pi-cation interactions: These can occur between aromatic rings in the ligand and receptor.
-
-
Compare with Known Inhibitors: Compare the binding mode and key interactions of this compound with those of the co-crystallized ligand (Sorafenib) and other known VEGFR-2 inhibitors. This comparative analysis can provide insights into whether the novel compound shares a similar mechanism of action.
Diagram of the Docking Results Analysis Workflow:
Caption: A structured approach to analyzing molecular docking results.
Part 5: Data Presentation and Interpretation
The results of the docking study should be presented in a clear and concise manner to facilitate interpretation.
| Ligand | Predicted Binding Affinity (kcal/mol) | RMSD (Å) from Crystal Pose (for validation) | Key Interacting Residues (VEGFR-2) | Types of Interactions |
| Sorafenib (Redocked) | Example: -9.5 | Example: 1.2 | Cys919, Asp1046, Glu885, Phe1047 | Hydrogen bonds, Hydrophobic, Pi-pi stacking |
| This compound | Example: -8.7 | N/A | Cys919, Asp1046, Leu840, Val848 | Hydrogen bonds, Halogen bonds, Hydrophobic |
Note: The values in this table are illustrative examples. Actual results will be generated from the docking simulation.
Conclusion and Future Directions
This application note has provided a comprehensive and scientifically grounded protocol for conducting a computational docking study of this compound against the VEGFR-2 kinase. By following these detailed steps, researchers can generate reliable in silico data to predict the binding affinity and mode of interaction of this novel compound.
The findings from this study will serve as a strong foundation for a hypothesis-driven progression of this molecule in the drug discovery pipeline. Positive docking results would warrant further computational studies, such as molecular dynamics simulations, to assess the stability of the ligand-receptor complex over time. Ultimately, promising in silico data should be validated through in vitro biochemical and cellular assays to confirm the inhibitory activity of this compound against VEGFR-2 and its potential as an anticancer agent.
References
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Available at: [Link]
-
MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]
-
RCSB PDB. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). Available at: [Link]
-
PMC. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Available at: [Link]
-
PMC. (2021). A Guide to In Silico Drug Design. Available at: [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]
-
PMC. (2022). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. Available at: [Link]
-
Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results ?. Available at: [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]
-
PMC. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available at: [Link]
-
IntechOpen. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Available at: [Link]
-
International Journal of Molecular Systematics and Evolutionary Biology. (2021). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available at: [Link]
-
ResearchGate. (2018). Best Practices in Docking and Activity Prediction. Available at: [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Available at: [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]
-
PubMed. (2024). Computational and experimental insights into pharmacological potential: Synthesis, in vitro evaluation, and molecular docking analysis of bioactive urea and thiourea derivatives. Available at: [Link]
-
MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Available at: [Link]
-
Amerigo Scientific. (n.d.). (4-Fluorophenyl)thiourea (97%). Available at: [Link]
-
ResearchGate. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 9. rcsb.org [rcsb.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Introduction: Unraveling the Cytotoxic Potential of Novel Thiourea Derivatives
Thiourea derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic effects across a variety of cancer cell lines. The core thiourea scaffold (S=C(NH)₂) allows for diverse substitutions, and the incorporation of halogenated phenyl rings has been shown to enhance cytotoxic activity.[1] These derivatives can exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the epidermal growth factor receptor (EGFR) kinase and the induction of apoptosis.[2][1] Given the therapeutic potential of this chemical class, a thorough and systematic evaluation of the cytotoxic properties of novel analogues, such as 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, is imperative.
This guide provides a comprehensive framework for assessing the cytotoxic profile of this compound. We will detail a multi-assay approach to not only quantify the loss of cell viability but also to elucidate the underlying mechanisms of cell death, such as apoptosis, necrosis, and the induction of oxidative stress. This integrated strategy ensures a robust and well-rounded understanding of the compound's cellular impact, a critical step in early-stage drug discovery and development.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of the cytotoxic effects of this compound, a panel of cell-based assays is recommended. This multi-pronged approach allows for the assessment of various cellular parameters, providing insights into the mode of action of the compound.
| Assay | Parameter Measured | Principle |
| MTT Assay | Cell Viability / Metabolic Activity | Reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.[3][4][5] |
| LDH Release Assay | Cell Membrane Integrity / Necrosis | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6][7][8] |
| Caspase-3/7 Activity Assay | Apoptosis Execution | Detection of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11] |
| Reactive Oxygen Species (ROS) Assay | Oxidative Stress | Measurement of intracellular ROS levels using a fluorescent probe.[12][13][14] |
The following workflow diagram illustrates the proposed experimental strategy:
Caption: Principle of the Caspase-3/7 assay for apoptosis detection.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular levels of reactive oxygen species (ROS), which can be induced by cytotoxic compounds and lead to oxidative stress. The assay typically uses a cell-permeable dye like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) that becomes fluorescent upon oxidation by ROS. [12][13] Materials:
-
ROS Assay Kit (containing DCFH-DA)
-
Cells treated with this compound in a black-walled 96-well plate.
-
Positive control (e.g., hydrogen peroxide or tert-Butyl hydroperoxide) [12][13]* Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat the cells with the compound for a shorter duration (e.g., 1-6 hours) as ROS production can be an early event.
-
-
Probe Loading:
-
Compound Re-exposure (Optional but Recommended):
-
Remove the probe solution, wash the cells, and add back the fresh compound dilutions to measure ROS generation in real-time or at a specific endpoint.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry. [12][13] Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Results are typically expressed as a percentage or fold increase in fluorescence compared to the untreated control.
-
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls should be included in each assay:
-
Negative Control (Untreated Cells): Establishes the baseline response of the cells.
-
Vehicle Control: Accounts for any effects of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Positive Control: A known cytotoxic agent that induces the specific type of cell death being measured (e.g., staurosporine for apoptosis, Triton X-100 for necrosis) to confirm that the assay is working correctly.
-
Blank (Medium Only): Used to subtract the background absorbance/fluorescence/luminescence.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the interpretation of the data obtained for this compound.
Conclusion and Future Directions
This comprehensive panel of cell-based assays provides a robust framework for the initial cytotoxic characterization of this compound. By integrating measures of cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can gain a detailed understanding of the compound's cellular effects. The data generated from these protocols will be instrumental in determining the IC₅₀ value, identifying the primary mechanism of cell death, and guiding further preclinical development of this and other promising thiourea derivatives. Subsequent studies could involve more in-depth mechanistic investigations, such as Western blotting for key apoptotic proteins or analysis of mitochondrial membrane potential, to further elucidate the specific molecular pathways targeted by the compound.
References
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PubMed Central. [Link]
-
Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. (2017). PubMed Central. [Link]
-
Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]
-
Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Detection of Necrosis by Release of Lactate Dehydrogenase Activity. PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
LDH-Blue™ Cytotoxicity Assay. InvivoGen. [Link]
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience. [Link]
-
How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]
-
Production and Detection of Reactive Oxygen Species (ROS) in Cancers. (2011). PubMed Central. [Link]
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed. [Link]
-
Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Pharmacophore. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
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- 13. bio-protocol.org [bio-protocol.org]
- 14. antbioinc.com [antbioinc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The most common and reliable method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate.[1] For this target molecule, the reaction involves either 4-chloroaniline and 4-fluorophenyl isothiocyanate or 4-fluoroaniline and 4-chlorophenyl isothiocyanate.
Q1: My reaction yield is consistently low (<60%). What are the common causes and how can I improve it?
A1: Low yields in this synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions.
Potential Causes & Recommended Solutions:
-
Degradation of Isothiocyanate: Isothiocyanates can degrade upon exposure to moisture or prolonged storage.
-
Solution: Use freshly prepared or recently purchased isothiocyanate of high purity.[1] Store it in a cool, dark, and dry environment, preferably under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Nucleophilicity of the Amine: While both 4-chloroaniline and 4-fluoroaniline are reasonably good nucleophiles, their reactivity can be hampered by suboptimal conditions.
-
Solution: The reaction is often performed at room temperature in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2] If the reaction is sluggish, gentle heating (40-50°C) can increase the rate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid prolonged heating that could lead to side products.[2]
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can leave starting material unreacted.
-
Solution: Use a slight excess (1.0 to 1.1 equivalents) of the isothiocyanate to ensure the complete consumption of the aniline.[1]
-
-
Solvent Choice: The solvent can significantly influence reaction rates and yields.
Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common issue, often arising from impurities in the starting materials or non-optimal reaction conditions.
Potential Causes & Recommended Solutions:
-
Symmetrical Thioureas: If your isothiocyanate starting material is contaminated with the corresponding amine, you may form symmetrical thioureas (e.g., 1,3-bis(4-chlorophenyl)thiourea).
-
Solution: Ensure the purity of your starting materials. If necessary, purify the isothiocyanate by distillation or chromatography before use.
-
-
Decomposition Products: Overheating the reaction can lead to the decomposition of the desired product or starting materials.
-
Solution: Monitor the reaction progress closely using TLC. Once the limiting reactant has been consumed, proceed with the work-up promptly to avoid degradation.[1]
-
-
Reaction with Solvent: Some solvents can react with isothiocyanates under certain conditions.
-
Solution: Use anhydrous solvents to prevent the hydrolysis of the isothiocyanate to the corresponding amine.
-
Q3: The final product is difficult to purify and appears as an oil or is discolored. What are the best purification techniques?
A3: Purification is key to obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
Recommended Solutions:
-
Recrystallization: This is often the most effective method for purifying solid thiourea derivatives.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a versatile alternative.[2]
-
Procedure: Use silica gel as the stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexane. The polarity of the solvent system should be optimized based on TLC analysis.
-
-
Washing: If the product precipitates out of the reaction mixture, it can be collected by filtration and washed with a suitable solvent, like hexane, to remove non-polar impurities.[4]
Frequently Asked Questions (FAQs)
Q4: What is the general reaction mechanism for this synthesis?
A4: The synthesis of this compound proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine (e.g., 4-chloroaniline) acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of the other reactant (e.g., 4-fluorophenyl isothiocyanate). This is typically a rapid and high-yielding reaction.[1][5]
Caption: Nucleophilic addition of an amine to an isothiocyanate.
Q5: How critical is the quality of the starting materials?
A5: The purity of the starting aniline and isothiocyanate is paramount for achieving a high yield and a pure product. Impurities can lead to side reactions and complicate the purification process. Always use reagents from a reputable supplier and check their purity (e.g., by NMR or GC-MS) if you suspect contamination.
Q6: Are there alternative synthetic routes?
A6: While the amine-isothiocyanate reaction is the most common, other methods exist, though they can be more complex or involve more hazardous reagents. These include:
-
Reaction of an amine with carbon disulfide, which can be useful if the isothiocyanate is not available.[1]
-
Using thiophosgene, which is highly effective but also highly toxic and requires special handling.[2]
For this specific product, the use of commercially available 4-chloroaniline and 4-fluorophenyl isothiocyanate is the most straightforward and recommended approach.[6]
Q7: What are the key safety precautions for this synthesis?
A7: Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents like DCM and potentially odorous isothiocyanates.
-
Handling Reagents: Isothiocyanates can be lachrymatory and irritants. Avoid inhalation and skin contact.
Optimized Protocol and Data
Optimized Experimental Protocol
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) at room temperature.[4]
-
To this stirred solution, add 4-fluorophenyl isothiocyanate (1.01 mmol) dropwise.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 40 minutes to 2 hours.[3][4]
-
Once the starting amine is consumed, a solid product may precipitate. If so, collect the solid by filtration, wash it with cold hexane, and dry it under vacuum.[4]
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can then be purified by recrystallization from hot ethanol.[4]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Impact of Reaction Parameters on Yield
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Isothiocyanate Quality | Old, stored improperly | Fresh, high purity, stored in a cool, dry, dark place | Prevents degradation and side-product formation.[1] |
| Stoichiometry | 1:1 ratio with impure amine | 1.0-1.1 eq. of isothiocyanate | Ensures complete conversion of the limiting amine.[1] |
| Temperature | Too high (>60°C) or too low | Room temperature or gentle warming (40-50°C) | Balances reaction rate with the risk of decomposition.[1][2] |
| Solvent | Protic (e.g., ethanol) or wet solvent | Anhydrous polar aprotic (DCM, THF, Acetone) | Prevents hydrolysis of the isothiocyanate.[2][4] |
| Reaction Time | Too short or excessively long | Monitored by TLC until completion | Maximizes product formation while minimizing impurity generation.[1] |
References
-
MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]
-
ResearchGate. A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave. [Link]
-
Reddit. Problem with my thiourea synthesis. [Link]
-
MDPI. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. [Link]
-
ResearchGate. Preparation of 4-chlorophenyl isothiocyanate in different solvents. [Link]
-
ResearchGate. 83 questions with answers in THIOUREA | Science topic. [Link]
-
National Center for Biotechnology Information. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. [Link]
-
ScienceMadness Discussion Board. thiourea synthesis. [Link]
-
National Library of Medicine. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. [Link]
-
ResearchGate. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. [Link]
-
Touro University, California. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. [Link]
-
Royal Society of Chemistry. Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. [Link]
-
Organic Syntheses. o-chloroaniline thiocyanate. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Welcome to the technical support center dedicated to addressing the solubility challenges associated with 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea and other poorly soluble thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. Our approach is rooted in scientific principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction: Understanding the Challenge
This compound, with its aromatic rings and thiourea core, is anticipated to have low aqueous solubility. This characteristic is common among many organic compounds and can significantly impede in vitro assays, formulation development, and subsequent preclinical studies. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've observed that this compound is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Low aqueous solubility is an expected characteristic of this compound due to its molecular structure. The initial approach should focus on simple and rapid methods to enhance solubility before moving to more complex techniques.
Initial Troubleshooting Steps:
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. This is often the simplest and most effective initial step.[1][2][3] The presence of a co-solvent can reduce the polarity of the aqueous medium, making it more favorable for dissolving nonpolar compounds.[2][4]
-
pH Adjustment: Investigate the pH-dependent solubility of your compound. Although thioureas are generally neutral, minor changes in pH can sometimes influence solubility, especially if the compound has other ionizable functional groups that may not be immediately apparent.[5][6][7]
-
Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.
Recommended Starting Co-solvents:
| Co-solvent | Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% | A powerful and widely used solvent. Be mindful of its potential effects on cell-based assays at higher concentrations. |
| Ethanol | 5-10% | A less toxic alternative to DMSO, commonly used in pharmaceutical formulations.[1] |
| Polyethylene Glycol (PEG 400) | 5-15% | A non-toxic, water-miscible polymer that can enhance solubility. |
Q2: My compound precipitates out of solution when I dilute my stock solution into an aqueous buffer for my assay. How can I prevent this?
A2: This is a common issue when a compound is dissolved in a strong organic solvent (like 100% DMSO) and then introduced to an aqueous environment. The drastic change in solvent polarity causes the compound to crash out.
Strategies to Prevent Precipitation:
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]
-
Serial Dilution with Intermediate Co-solvent Concentrations: Instead of a single large dilution, perform a series of dilutions where the concentration of the organic co-solvent is gradually decreased.
Workflow for Dilution:
Caption: Gradual dilution workflow to prevent precipitation.
Q3: I need to prepare a stable, high-concentration formulation for in vivo studies. What advanced techniques can I explore?
A3: For in vivo applications, achieving higher concentrations and ensuring stability is critical. More advanced formulation strategies are often required.
Advanced Solubility Enhancement Techniques:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[9][10][11][12] The drug can exist in an amorphous state, which has a higher solubility than the crystalline form.[9][11]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[13][14] This significantly increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[14]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[15][16][17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[15][16][17][18]
Comparison of Advanced Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier.[9][12] | Significant increase in dissolution rate and bioavailability.[10] | Potential for the drug to recrystallize over time, affecting stability.[10] |
| Nanosuspension | Reduction of drug particle size to the nano-scale.[14][19] | Increased surface area and dissolution rate, suitable for various administration routes.[14][20] | Requires specialized equipment (e.g., high-pressure homogenizers).[13][20] |
| Cyclodextrin Complexation | Encapsulation of the drug within a cyclodextrin molecule.[15][16][17] | Improves solubility, stability, and bioavailability.[15][16] | The large size of the complex may limit drug loading. |
Experimental Workflow for Formulation Development:
Caption: A systematic workflow for developing a suitable formulation.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 2: Preparation of an Inclusion Complex with Cyclodextrins using the Kneading Method
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity.
-
Mixing: Mix this compound and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to get a uniform powder.
-
Evaluation: Evaluate the complex for enhanced solubility and dissolution compared to the pure drug.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
- Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (n.d.). PMC.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
- Nanosuspension-Based Drug Delivery Systems for Topical Applic
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Nanosuspension Technologies for Delivery of Drugs. (2017).
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
- Emerging role of nanosuspensions in drug delivery systems. (2020). Pharma Excipients.
- Nanosuspension -A Novel Approaches In Drug Delivery System. (n.d.).
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility Enhancement Techniques for Poorly W
- Cosolvent. (n.d.). Wikipedia.
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- solubility experimental methods.pptx. (n.d.). Slideshare.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- solubility enhancement and cosolvency by madhavi. (n.d.). PPTX - Slideshare.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (n.d.).
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI.
- Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. (2025).
- Thiourea. (2022). Sciencemadness Wiki.
- Biological Applications of Thiourea Deriv
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Technical Support Center: Optimization of Reaction Conditions for Thiourea Deriv
- This compound. (n.d.). ChemScene.
- 1-(4-Fluorophenyl)-3-(4-sulfamoylphenyl)thiourea. (n.d.).
- Thiourea Compounds: A Comprehensive Technical Guide on Their Physical and Chemical Properties for Drug Development. (n.d.). Benchchem.
- 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. (n.d.).
- Thiourea. (n.d.). Wikipedia.
- (4-Fluorophenyl)thiourea (97%). (n.d.). Amerigo Scientific.
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- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brieflands.com [brieflands.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. japer.in [japer.in]
- 13. ijpbr.in [ijpbr.in]
- 14. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciepub.com [sciepub.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Thiourea Derivative Synthesis
Welcome to the technical support center for thiourea derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important reactions. Here, we move beyond simple protocols to address the underlying chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Troubleshooting and Optimization (Q&A)
This section addresses the most common challenges encountered during the synthesis of thiourea derivatives, particularly through the widely used method of reacting an amine with an isothiocyanate.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low or non-existent yield is a frequent issue that can often be traced back to the reactivity of your starting materials or suboptimal reaction conditions.
A: Causality and Troubleshooting Steps:
-
Amine Nucleophilicity: The core of this reaction is a nucleophilic attack from the amine onto the electrophilic carbon of the isothiocyanate. The nucleophilicity of your amine is paramount. Aromatic amines with electron-withdrawing groups (e.g., nitro, cyano) are significantly less reactive than aliphatic amines or electron-rich aromatic amines.[1]
-
Solution 1: Increase Reaction Temperature. For reactions involving poorly nucleophilic amines, increasing the temperature can provide the necessary activation energy to drive the reaction forward.[1][2] However, exercise caution, as excessive heat can promote side reactions.[1] Monitoring via Thin Layer Chromatography (TLC) is crucial.
-
Solution 2: Consider Catalysis. While many thiourea syntheses proceed without a catalyst, certain conditions can benefit from one. For syntheses starting from primary amines and carbon disulfide (which forms an isothiocyanate in situ), a reusable ZnO/Al₂O₃ composite has proven effective.[1][3]
-
-
Reagent Quality and Stability: Isothiocyanates can be sensitive to moisture and may degrade over time. The purity of your amine is also critical.
-
Solution: Verify Starting Materials. Always use freshly opened or properly stored reagents. If the isothiocyanate is not freshly prepared, its purity should be verified (e.g., by NMR or IR spectroscopy).[1] Ensure your amine is pure and dry.
-
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing the transition state.
-
Solution: Solvent Optimization. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetone are common choices.[1] For reactants with poor solubility, a solvent screen is advisable. Interestingly, some protocols report excellent results with "on-water" synthesis, which can offer a sustainable and efficient alternative, simplifying product isolation through filtration.[3]
-
Q2: I've formed the product, but it's contaminated with significant impurities. How can I identify and minimize them?
Byproduct formation is often a result of side reactions involving the starting materials or intermediates.
A: Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: The most common "impurity" is often unreacted starting material, which can co-precipitate with the product.
-
Solution 1: Monitor Reaction Progress. Use TLC to track the consumption of the limiting reagent.[2] Once the limiting reagent is consumed, the reaction should be stopped to prevent the formation of degradation products.
-
Solution 2: Adjust Stoichiometry. While a 1:1 stoichiometry is typical, a slight excess (e.g., 1.1 equivalents) of the isothiocyanate can sometimes be used to ensure full conversion of a valuable amine, but be prepared to remove the excess during purification.
-
-
Dithiocarbamate Intermediates: In syntheses that generate the isothiocyanate in situ from carbon disulfide (CS₂), incomplete conversion of the intermediate dithiocarbamate salt can lead to impurities.[1][4]
-
Solution: Ensure Complete Conversion. This often relates to reaction time and temperature. Allow the reaction sufficient time to proceed to completion as indicated by TLC.
-
-
Purification Strategy: Effective purification is key to obtaining a high-quality final product.
-
Solution 1: Recrystallization. Many thiourea derivatives are crystalline solids and can be effectively purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).
-
Solution 2: Column Chromatography. For non-crystalline products or complex mixtures, column chromatography is the most versatile purification method.[1] A gradient elution of ethyl acetate and petroleum ether or hexane is a common starting point.
-
Section 2: Core Reaction Visualization
Understanding the flow of troubleshooting and the fundamental reaction mechanism is key to rational optimization.
Caption: General workflow for troubleshooting thiourea synthesis.
// Define reactants Amine [label="R-NH₂\n(Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isothiocyanate [label="R'-N=C=S\n(Isothiocyanate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define intermediate state TS [label="Transition State\n(Nucleophilic Attack)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Define product Thiourea [label="R-NH-C(S)-NH-R'\n(Thiourea Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define connections Amine -> TS [label=" lone pair\n attacks C"]; Isothiocyanate -> TS [label=" electrophilic\n carbon"]; TS -> Thiourea [label=" Proton\n transfer"]; } dot
Caption: Mechanism of thiourea synthesis from an amine and an isothiocyanate.
Section 3: Standard Operating Protocol & Data
This section provides a baseline protocol for a typical thiourea synthesis and a table of common solvents to aid in your optimization efforts.
Standard Protocol: Synthesis of a N,N'-Disubstituted Thiourea
This procedure is a general starting point and should be adapted based on the specific reactivity and solubility of the substrates.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: To the stirring solution, add the isothiocyanate (1.0 - 1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:petroleum ether mobile phase). The reaction is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-8 hours, depending on the reactivity of the starting materials.[2]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), the procedure depends on the product's properties.
-
Purification: The crude product is purified by either recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure thiourea derivative.
Table 1: Common Solvents for Thiourea Synthesis
| Solvent | Type | Boiling Point (°C) | Typical Use Case & Rationale |
| Acetone | Polar Aprotic | 56 | Excellent for dissolving a wide range of amines and isothiocyanates; easy to remove. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good general-purpose solvent, especially for reactions run at or slightly below room temperature.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Often used when slightly higher temperatures are needed compared to DCM or acetone.[1] |
| Toluene | Nonpolar | 111 | Used for reactions requiring higher temperatures, particularly with less reactive aromatic amines.[2] |
| Water | Polar Protic | 100 | A sustainable option where reagents have limited organic solubility; product often precipitates, simplifying isolation.[3] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the main synthetic routes to thiourea derivatives?
-
Q: Are there any specific safety concerns when working with isothiocyanates?
-
A: Yes. Many isothiocyanates are lachrymators (tear-inducing) and irritants. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Q: Can I use a secondary amine in this reaction?
-
A: Yes, the reaction works well with both primary and secondary amines to produce trisubstituted thioureas.[4]
-
-
Q: My thiourea product seems to be unstable during column chromatography. What can I do?
-
A: Some thioureas can be sensitive to prolonged exposure to silica gel. If you suspect degradation on the column, try to minimize the purification time. You can use a faster flow rate or switch to a less acidic stationary phase like neutral alumina. Alternatively, prioritize purification by recrystallization if possible.
-
References
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
Stankovičová, H., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. [Link]
-
Kim, T., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Shafi, S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Al-Salihi, A. A., et al. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Journal of Education and Science. [Link]
-
MDPI. (Date not available). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]
-
SciSpace. (Date not available). Synthesis and characterization of thiourea. [Link]
-
Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link]
-
ResearchGate. (Date not available). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
Malaysian Journal of Analytical Sciences. (Date not available). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Crystallization of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Welcome to the technical support center for the crystallization of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related diaryl thiourea compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your own laboratory settings.
I. Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" is a common phenomenon in the crystallization of organic compounds where the solute separates from the solution as a liquid phase rather than a solid.[1] This typically occurs when the supersaturation of the solution is too high, leading to nucleation rates that are so rapid that an ordered crystal lattice cannot form. For diaryl thioureas like this compound, which have relatively flexible molecular structures, the propensity to form oils can be pronounced.[2]
Causality and Solutions:
-
High Supersaturation: The driving force for crystallization is supersaturation, but an excess can be detrimental.[3]
-
Solution: Reduce the rate of supersaturation. If you are using a cooling crystallization method, slow down the cooling rate.[4] For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to ensure proper mixing and localized supersaturation is minimized.
-
-
Solvent Choice: The solvent system plays a critical role. A solvent in which the compound is excessively soluble can lead to oiling out upon addition of an anti-solvent or rapid cooling.[4]
-
Solution: A systematic solvent screening is recommended. Aim for a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or upon addition of an anti-solvent. A table of suitable solvents is provided below.
-
-
Purity of the Compound: Impurities can significantly impact the crystallization process by inhibiting nucleation and crystal growth, which can favor the formation of oils.[5][6][7][8][9]
-
Solution: Ensure the purity of your starting material. If necessary, perform a preliminary purification step such as column chromatography or a pre-crystallization from a different solvent system.
-
Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal morphology?
A2: The formation of fine needles or powder is often indicative of rapid nucleation and insufficient time for crystal growth.[10] The goal is to shift the balance from nucleation to growth.
Causality and Solutions:
-
Rapid Nucleation: As with oiling out, this is often a result of high supersaturation.
-
Seeding: The introduction of seed crystals can provide a template for crystal growth, bypassing the need for primary nucleation and promoting the growth of larger, more uniform crystals.[12]
-
Solution: Introduce a small amount of previously obtained crystalline material (seed crystals) into the metastable zone of the supersaturated solution. This allows for controlled crystal growth on the existing surfaces.
-
Q3: My crystallization yield is consistently low. What factors could be contributing to this?
A3: Low yield can be frustrating and is often multifactorial.
Causality and Solutions:
-
Incomplete Precipitation: The compound may have a higher than expected solubility in the final mother liquor.
-
Solution:
-
Optimize Solvent System: Re-evaluate your solvent or solvent/anti-solvent mixture to minimize the final solubility of your compound.
-
Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature to maximize precipitation.
-
Concentration: Start with a more concentrated solution, being careful not to induce oiling out.
-
-
-
Loss During Isolation: Product can be lost during filtration and washing steps.
-
Solution:
-
Washing Solvent: Wash the collected crystals with a minimal amount of a cold solvent in which the compound is sparingly soluble.
-
Filtration Technique: Ensure your filtration setup is efficient to minimize transfer losses.
-
-
II. Troubleshooting Workflows
Workflow 1: Overcoming "Oiling Out"
This workflow provides a systematic approach to troubleshoot and resolve the issue of your compound forming an oil instead of crystals.
Caption: Workflow for enhancing crystal size and morphology.
III. Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) [11][13]* Small vials
-
Heating block/oil bath
-
Stir plate and stir bars
Procedure:
-
Place a small amount (e.g., 10-20 mg) of the compound into several vials.
-
To each vial, add a different solvent dropwise at room temperature with stirring until the solid dissolves. Note the approximate solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial while adding more solvent until the solid dissolves.
-
Allow the vials to cool slowly to room temperature.
-
If no crystals form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the vials where the compound was soluble.
-
Observe the formation of any precipitate and its nature (crystalline, amorphous, or oil).
Data Interpretation:
| Solvent | Solubility at RT | Solubility at Elevated Temp. | Outcome upon Cooling/Anti-solvent Addition |
| Ethanol | Soluble | Very Soluble | Likely needs an anti-solvent |
| Acetone | Soluble | Very Soluble | Likely needs an anti-solvent [11] |
| Toluene | Sparingly Soluble | Soluble | Good candidate for cooling crystallization |
| Hexane | Insoluble | Insoluble | Good candidate as an anti-solvent |
Protocol 2: Cooling Crystallization
Objective: To obtain crystals by slowly cooling a saturated solution.
Procedure:
-
Choose a solvent identified as promising from the solvent screen (e.g., Toluene).
-
In a flask, dissolve the compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., 70-80°C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature. To slow the cooling, you can place the flask in an insulated container. [4]4. If nucleation does not occur as the solution cools, you can gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystals have formed, you can further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Anti-Solvent Crystallization
Objective: To induce crystallization by adding a solvent in which the compound is insoluble.
Procedure:
-
Dissolve the compound in a "good" solvent (e.g., Acetone) at room temperature to form a clear, concentrated solution. [11]2. Slowly add a "poor" solvent (anti-solvent, e.g., Hexane) dropwise with vigorous stirring.
-
Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).
-
If the solution becomes oily, add a small amount of the "good" solvent to redissolve the oil and then add the anti-solvent at an even slower rate.
-
Allow the mixture to stir for a period to allow for crystal growth.
-
Collect the crystals by filtration, wash with a mixture of the good and poor solvents, and dry under vacuum.
IV. References
-
Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 62(10).
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL.
-
MDPI. (n.d.). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement.
-
ChemScene. (n.d.). This compound.
-
PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
-
NIH. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
-
Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (n.d.). Impact of impurities on crystal growth.
-
Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules.
-
ResearchGate. (2024). Thiourea crystal growth kinetics, mechanism and process optimization during cooling crystallization.
-
ResearchGate. (2025). Impact of impurities on crystal growth | Request PDF.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
-
ResearchGate. (2014). (PDF) A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds.
-
PMC - NIH. (n.d.). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea.
-
Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
-
CrystEngComm (RSC Publishing). (n.d.). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition.
-
University of Rochester. (n.d.). How To: Purify by Crystallization.
-
PMC - PubMed Central. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.
-
ResearchGate. (2014). How can I purify my bis thiourea compound?.
-
CrystEngComm (RSC Publishing). (n.d.). Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid.
-
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization.
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
-
Sciencemadness Wiki. (2022). Thiourea.
-
ResearchGate. (n.d.). (PDF) 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea.
-
NIH. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature.
-
YouTube. (2025). How Do Impurities Affect Crystal Structures? - Chemistry For Everyone.
-
Wiley. (n.d.). Crystallization of Organic Compounds.
-
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
-
MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.
-
PMC - PubMed Central. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania.
-
ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design.
-
ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. syrris.com [syrris.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Welcome to the technical support guide for the purification of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea (CAS No. 370-26-3). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during the purification of this diaryl thiourea derivative. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.
Before commencing any purification protocol, it is essential to understand the physicochemical properties of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀ClFN₂S | [1] |
| Molecular Weight | 280.75 g/mol | [1] |
| Appearance | Expected to be a solid | [2][3] |
| Melting Point | Not explicitly reported; similar diaryl thioureas melt at high temperatures (>150°C) | [4][5][6] |
| LogP | 4.288 | [1] |
| Solubility | Generally soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol); poorly soluble in nonpolar solvents (e.g., hexanes) and water. | [7] |
Section 1: Initial Assessment & Common Impurities
Q1: What are the most likely impurities in my crude this compound product?
The impurity profile largely depends on the synthetic route. For a typical synthesis involving the reaction of an isothiocyanate with an amine, you can expect the following:
-
Unreacted Starting Materials: Residual 4-chloroaniline, 4-fluorophenyl isothiocyanate, or their precursors.
-
Symmetrical Byproducts: Small amounts of 1,3-bis(4-chlorophenyl)thiourea or 1,3-bis(4-fluorophenyl)thiourea may form, especially if the isothiocyanate is generated in situ.[8]
-
Solvent Residues: Trapped solvents used during the reaction or initial workup (e.g., THF, acetone, acetonitrile).
-
Degradation Products: Thioureas can be susceptible to hydrolysis under strong acidic or basic conditions, although diaryl thioureas are generally stable.[9]
Q2: How can I quickly assess the purity of my crude product before large-scale purification?
A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the most crucial preliminary test. Spot your crude material alongside the starting materials on a silica gel plate. A single spot for your product that is well-separated from starting material spots indicates a relatively clean reaction. Multiple spots suggest the presence of impurities. A good starting mobile phase is a mixture of a nonpolar solvent like hexanes or heptane with a more polar solvent like ethyl acetate (e.g., 7:3 or 8:2 Hexanes:Ethyl Acetate).
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) close to the literature value for a pure sample indicates high purity. Impurities typically cause melting point depression and broadening. While a specific value for this compound is elusive, similar structures melt well above 150°C.[4][5]
-
Proton NMR (¹H NMR): A quick ¹H NMR spectrum can reveal the presence of unreacted starting materials or major byproducts by comparing the integrations of characteristic aromatic and N-H proton signals.
Section 2: Recrystallization - The Workhorse Technique
Recrystallization is the most effective and scalable method for purifying solid organic compounds like this compound. It leverages differences in solubility between the desired compound and impurities at varying temperatures.
Q3: How do I select the ideal solvent for recrystallizing my compound?
The perfect solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.
Screening for a Recrystallization Solvent:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a few drops of the solvent being tested. If the solid dissolves immediately at room temperature, the solvent is too good and unsuitable.
-
If it doesn't dissolve, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent will produce a high yield of crystalline solid upon cooling.
Based on the properties of similar diaryl thioureas, good starting points for solvent screening include ethanol , acetone , or a mixed solvent system like acetone/toluene or ethyl acetate/hexanes .[2][5]
Q4: Can you provide a detailed, step-by-step protocol for recrystallization?
Certainly. This protocol assumes you have already identified a suitable solvent (e.g., ethanol).
Caption: Workflow for Recrystallization Protocol.
Experimental Protocol:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen solvent (e.g., ethanol) to a boil. Add the hot solvent to the solid portion-wise, with swirling and heating, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals using vacuum filtration with a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Q5: I'm having trouble with my recrystallization. What should I do?
Recrystallization can sometimes be more of an art than a science. Here are solutions to common problems.
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more solvent (5-10% volume increase), and allow it to cool more slowly. Using a mixed-solvent system can also help. |
| No Crystals Form | Too much solvent was used; the solution is not saturated enough. | Boil off a portion of the solvent to concentrate the solution and attempt to cool again. If that fails, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of the pure compound. |
| Crystallization is Too Rapid | The solution is too concentrated, trapping impurities. | Re-heat to redissolve the solid, add a small amount of extra solvent, and ensure a slower cooling rate by insulating the flask. |
| Low Recovery Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Concentrate the mother liquor (the leftover solution after filtration) and cool it again to recover a second crop of crystals. Ensure funnels are pre-heated for hot filtration. |
| Product is Still Colored | Colored impurities are present that co-crystallize with the product. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter it out with the other insoluble impurities. Use charcoal sparingly as it can adsorb your product. |
Section 3: Column Chromatography
Q6: When is column chromatography necessary for this compound?
You should consider column chromatography when:
-
Recrystallization fails to remove an impurity.
-
The impurities have very similar solubility profiles to your product.
-
You need to separate your product from multiple byproducts that cannot be removed by a single recrystallization.
Given the nonpolar nature of this compound (LogP ≈ 4.29)[1], it is well-suited for normal-phase chromatography on silica gel.
Caption: Decision workflow for purification method selection.
Q7: How do I choose a solvent system (mobile phase) for column chromatography?
The ideal mobile phase should move your desired compound to an Rf (retention factor) value of 0.25-0.35 on a TLC plate. This provides the best balance for good separation.
-
Stationary Phase: Standard silica gel (SiO₂) is the most common and appropriate choice. Thiourea derivatives are generally stable on silica.[10][11][12]
-
Mobile Phase Selection:
-
Start with a nonpolar solvent system like 9:1 Hexanes:Ethyl Acetate .
-
Run a TLC. If the Rf is too low (spot doesn't move far), increase the polarity by moving to 8:2 or 7:3 Hexanes:Ethyl Acetate.
-
If the Rf is too high (spot runs with the solvent front), decrease the polarity.
-
A small amount of dichloromethane can be used in place of ethyl acetate for different selectivity.
-
Q8: I've identified an impurity that is very close to my product on the TLC plate. What can I do?
Poor separation is a common issue. Here are some expert tips:
-
Optimize the Mobile Phase: Test different solvent combinations. Sometimes switching from ethyl acetate to a different polar modifier like diethyl ether or a mix of ethyl acetate and dichloromethane can alter the selectivity and improve separation.
-
Use a Longer Column: A longer column provides more surface area and more theoretical plates, which can enhance the separation of closely running spots.
-
Dry Loading: Instead of dissolving your crude product in the mobile phase (wet loading), pre-adsorb it onto a small amount of silica gel. Evaporate the solvent, and carefully add the resulting dry powder to the top of your column. This often results in sharper bands and better separation.
-
Run a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities first. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your product, leaving more polar impurities behind.
References
-
Gama, A., et al. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 23(11), 2825. Available at: [Link]
-
Zhang, Z., et al. (2021). Effect of thiourea on polymer gel stability at elevated flue gas pressures. Journal of Petroleum Science and Engineering, 205, 108874. Available at: [Link]
-
Liu, P., Pu, Q., & Su, Z. (2000). Synthesis of silica gel immobilized thiourea and its application to the on-line preconcentration and separation of silver, gold and palladium. The Analyst, 125(1), 147-150. Available at: [Link]
-
Wang, J., et al. (2015). Preparation and Characterization of Thiourea-Containing Silica Gel Hybrid Materials for Hg(II) Adsorption. Industrial & Engineering Chemistry Research, 54(5), 1656-1664. Available at: [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
IPCS. (2003). Thiourea (CICADS 49). INCHEM. Retrieved from [Link]
-
Sarojini, B. K., et al. (2007). Redetermination of N,N′-bis(4-chlorophenyl)thiourea at 173 K. Acta Crystallographica Section E, E63, o3879. Available at: [Link]
-
Shcherban, A. I. (2010). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Journal of Chemical & Engineering Data, 55(11), 5178-5182. Available at: [Link]
-
Wang, Y., et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. The Journal of Chemical Thermodynamics, 94, 110-118. Available at: [Link]
-
Scribd. (n.d.). Solubility of Thiourea in Solvents. Scribd. Retrieved from [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens. Thiourea. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Thiourea. Sciencemadness. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N-(4-fluorophenyl)thiourea. ChemSynthesis. Retrieved from [Link]
-
Verma, A. (2020). An overview on Common Organic Solvents and their Toxicity. International Journal of Research and Review, 7(5), 269-276. Available at: [Link]
-
Amerigo Scientific. (n.d.). (4-Fluorophenyl)thiourea (97%). Amerigo Scientific. Retrieved from [Link]
-
Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o333. Available at: [Link]
-
Yamin, B. M., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1696. Available at: [Link]
-
Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E, 69, o1696. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
addressing off-target effects of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Technical Support Center: 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound. As a member of the diaryl thiourea class of compounds, this molecule holds potential for significant biological activity, likely being investigated for anticancer or other therapeutic properties based on the broad activity of its chemical class.[1] However, the very features that confer its bioactivity—the thiourea scaffold and reactive functional groups—also create the potential for interactions with unintended biological targets.[2][3]
Off-target effects can confound experimental data, leading to misinterpretation of results and costly delays in research programs. This document serves as a technical support resource to help you anticipate, identify, and troubleshoot potential off-target effects, ensuring the scientific integrity of your findings.
Core Principles of Off-Target Characterization
Before proceeding to specific troubleshooting, it is crucial to embrace a validation-centric mindset. An observed phenotype should not be attributed to the presumed on-target activity without direct evidence. Small molecules, particularly those belonging to promiscuous classes like thioureas, can interact with dozens of proteins.[2][3] A rigorous experimental approach is necessary to distinguish true on-target effects from confounding off-target pharmacology. The key is to move from correlation (the compound causes a phenotype) to causation (the compound causes a phenotype by acting on the intended target).
This guide provides workflows and direct answers to common issues encountered during the investigation of this compound and related compounds.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My compound shows potent effects (e.g., cytotoxicity, pathway modulation) at my desired concentration. How can I confirm it is actually binding to my intended target protein within the cell?
This is the most fundamental question in target validation. An observed cellular effect does not guarantee target engagement. The most direct way to verify that your compound binds to its intended target in a physiological context (i.e., within an intact cell) is to use a Cellular Thermal Shift Assay (CETSA).[4][5][6][7]
Causality & Scientific Logic: The principle behind CETSA is that when a ligand binds to a protein, it typically stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[7] By heating cells treated with your compound and then measuring the amount of soluble (non-denatured) target protein that remains, you can directly observe this stabilization. A shift in the melting temperature (Tm) of your target protein in the presence of the compound is strong evidence of physical binding in a cellular environment.[4]
Workflow for Target Engagement Validation:
Caption: Workflow for confirming intracellular target engagement using CETSA.
See the Experimental Protocols section for a detailed CETSA methodology.
Q2: I've observed a consistent phenotype, but my CETSA results (from Q1) are negative or ambiguous. Where do I begin looking for the real target?
This is a classic off-target scenario. The observed activity is real, but it is not mediated by your intended protein. The most efficient next step is to perform a broad, unbiased screen against large protein families that are common off-target liabilities. Given that many small molecules promiscuously inhibit protein kinases, a comprehensive kinase screen is the recommended starting point.[8][9][10][11][12]
Causality & Scientific Logic: The human kinome consists of over 500 enzymes that regulate a vast number of cellular processes.[11] Their ATP-binding pocket is a common site for small molecule interaction. Unintended kinase inhibition can easily explain potent, unexpected phenotypes such as cytotoxicity, anti-proliferative effects, or immunomodulation. Submitting your compound to a commercial kinase profiling service provides a broad overview of its selectivity and can rapidly identify potent off-target interactions.[8][9]
| Service Type | Measures | Key Advantage | Typical Panel Size |
| Biochemical Kinase Profiling | Direct enzymatic inhibition (e.g., ADP-Glo™, Z'-LYTE™) | High-throughput, quantitative (IC50) | 140 to over 400 kinases[8][9] |
| Cell-Based Kinase Profiling | Target engagement or pathway modulation in cells | More physiologically relevant; accounts for cell permeability | Varies; often smaller, targeted panels[10] |
Interpreting the Results: A typical result will be a "waterfall plot" or a list of kinases for which your compound shows significant (>50%) inhibition at a given concentration (e.g., 1 µM). Any potent hits (IC50 < 1 µM) on this list are strong candidates for the protein responsible for your observed phenotype and require further validation.
Q3: My compound is causing unexpected cell death, even in non-cancerous cell lines, or shows cardiotoxicity in early animal studies. What is a critical safety-related off-target I should investigate immediately?
Unexpected toxicity, particularly cardiotoxicity, is a major red flag in drug development. One of the most critical off-target liabilities for small molecules is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[13] Inhibition of the hERG channel can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes.[13][14][15] Regulatory agencies mandate hERG testing for this reason.[15][16]
Causality & Scientific Logic: The hERG channel is crucial for cardiac repolarization (the process of resetting the heart muscle after a beat).[13][15] Many drugs, regardless of their intended target, have been found to block this channel due to its promiscuous binding pocket. This blockage disrupts the normal flow of potassium ions, delaying repolarization and creating a risk of fatal arrhythmias. A dedicated hERG assay is essential to de-risk any compound intended for further development.
Recommended Assay: The gold standard for assessing hERG liability is the whole-cell patch-clamp electrophysiology assay .[13] This test directly measures the flow of electrical current through the hERG channel in cells expressing it, providing a definitive measure of inhibition.
See the Experimental Protocols section for a detailed hERG Patch-Clamp Assay methodology.
Q4: My results show changes in intracellular signaling cascades involving second messengers (e.g., cAMP, Ca2+, IP3). The primary target's known mechanism doesn't explain this. What family of off-targets could be responsible?
Alterations in second messenger levels strongly suggest unintended activity at G-protein coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and translate extracellular signals into intracellular responses, frequently using cAMP, inositol phosphates (IP1, IP3), and calcium as second messengers.[17][18][19]
Causality & Scientific Logic: A compound can act as an unintended agonist or antagonist at a GPCR, triggering or blocking its associated signaling pathway.[17] For example, unintended activation of a Gs-coupled receptor would increase cAMP levels, while activation of a Gq-coupled receptor would increase IP3 and intracellular calcium.[18] A broad GPCR screen can determine if your compound interacts with any of the hundreds of receptors in this family. Commercial services offer panels that measure these key second messenger readouts.[20][21]
Workflow for Investigating GPCR Off-Targets:
Caption: Decision workflow for troubleshooting GPCR-related off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to confirm intracellular target binding.[4][7][22]
Objective: To determine if this compound binds to and stabilizes its intended target protein in intact cells.
Materials:
-
Cell line expressing the target protein.
-
This compound (test compound).
-
DMSO (vehicle control).
-
PBS, lysis buffer with protease inhibitors.
-
PCR tubes, thermocycler, centrifuge.
-
Equipment for protein quantification (e.g., Western Blot, ELISA, or mass spectrometry).
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one batch of cells with the test compound at a relevant concentration (e.g., 10x the phenotypic IC50).
-
Treat a second, identical batch of cells with an equivalent volume of DMSO (vehicle control).
-
Incubate for a sufficient time to allow cell penetration and binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension from both the compound-treated and DMSO-treated groups into separate PCR tubes.
-
Place the PCR tubes in a thermocycler. Apply a temperature gradient for 3 minutes (e.g., ranging from 40°C to 70°C in 2-3°C increments). One aliquot should be kept at 37°C as a no-heat control.
-
-
Lysis and Fractionation:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[22]
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point for both compound-treated and DMSO-treated samples. Western blotting is a common method.
-
Plot the percentage of soluble protein relative to the 37°C control against temperature for both conditions.
-
-
Self-Validation & Interpretation:
-
Negative Control (DMSO): This plot establishes the intrinsic thermal stability of the target protein. You should observe a sigmoidal curve as the protein denatures with increasing temperature.
-
Test Condition (Compound): If the compound binds and stabilizes the protein, the curve will be shifted to the right, indicating a higher melting temperature (Tm). This shift is the positive signal for target engagement.
-
No Shift: If the curves for the DMSO and compound-treated samples are identical, it suggests the compound does not bind to the target protein under these conditions.
-
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol outlines the general procedure for a crucial safety screen using automated patch-clamp systems.[13][16]
Objective: To determine if this compound inhibits the hERG potassium channel.
Materials:
-
HEK293 cell line stably expressing the hERG channel.[13]
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).[13]
-
Appropriate extracellular and intracellular recording solutions.
-
Test compound and positive control (e.g., E-4031, a known hERG inhibitor).[13]
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing HEK293 cells according to the instrument manufacturer's protocol.
-
System Priming: Prime the automated patch-clamp system with recording solutions.
-
Cell Sealing: The system will automatically capture cells and form high-resistance (>100 MΩ) whole-cell patch-clamp configurations.[13]
-
Baseline Recording: Establish a stable baseline hERG current by applying a specific voltage protocol. This protocol typically involves a depolarization step to open the channels followed by a repolarization step where the characteristic "tail current" is measured.[16]
-
Compound Application:
-
Apply the vehicle (DMSO) control to establish that the solvent has no effect on the current.
-
Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[13] Allow the effect to reach steady-state at each concentration.
-
-
Positive Control: At the end of the experiment, apply a known hERG inhibitor (e.g., E-4031) as a positive control to confirm the assay is performing correctly.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of the test compound.
-
Calculate the percentage inhibition of the current relative to the baseline.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Interpretation: An IC50 value below 10 µM is often considered a potential hERG liability, warranting further investigation or compound modification. The clinical relevance also depends on the therapeutic dose of the drug.
References
-
Bio-protocol. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(24). Available from: [Link]
-
International Centre for Kinase Profiling. (n.d.). Home. MRC PPU, University of Dundee. Retrieved January 21, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved January 21, 2026, from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 21, 2026, from [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved January 21, 2026, from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 21, 2026, from [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology. Retrieved from: [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from: [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from: [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from: [Link]
-
Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Retrieved from: [Link]
-
Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from: [Link]
-
ACS Publications. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Retrieved from: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 21, 2026, from [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from: [Link]
-
ACS Publications. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Retrieved from: [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved January 21, 2026, from [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved January 21, 2026, from [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved January 21, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 21, 2026, from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 21, 2026, from [Link]
-
PubMed. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International Journal of Molecular Sciences. Retrieved from: [Link]
-
bioRxiv. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. Retrieved from: [Link]
-
PubMed Central. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International Journal of Molecular Sciences. Retrieved from: [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules. Retrieved from: [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Retrieved from: [Link]
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- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Oral Bioavailability of Substituted Thiourea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted thiourea compounds. This guide is designed to provide expert insights and practical troubleshooting for the common, yet significant, challenge of enhancing the oral bioavailability of this important class of molecules. Many thiourea derivatives exhibit promising therapeutic activities but are hampered by poor aqueous solubility and/or low intestinal permeability, placing them in the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2]
This resource combines foundational scientific principles with field-proven methodologies to help you navigate these challenges effectively. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions - The Core Challenges
This section addresses fundamental questions regarding the inherent bioavailability issues of substituted thiourea compounds.
Q1: Why do many of my substituted thiourea compounds exhibit such low oral bioavailability?
A1: The low oral bioavailability of substituted thiourea derivatives typically stems from two primary physicochemical challenges: poor aqueous solubility and low intestinal permeability.[1][3]
-
Solubility Issues: The thiourea functional group, while an excellent hydrogen bond donor, is part of a larger, often rigid and lipophilic scaffold in many active derivatives.[4] This high lipophilicity (often indicated by a high LogP value) and strong crystal lattice energy make it difficult for the compound to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1][5] Dissolution is the rate-limiting step for the absorption of these (BCS Class II) drugs.[6]
-
Permeability Issues: Even if the compound dissolves, it must pass through the intestinal epithelium to enter systemic circulation. Some thiourea derivatives can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which are protein pumps in the intestinal wall that actively transport drugs back into the GI lumen, effectively reducing absorption.[7] Compounds with both poor solubility and poor permeability are categorized as BCS Class IV, presenting the most significant bioavailability challenge.[2]
Q2: What initial physicochemical characterization is essential before I start developing a formulation?
A2: A thorough understanding of your compound's properties is critical to selecting the right enhancement strategy. Before proceeding, you should establish:
-
Aqueous Solubility: Determine the solubility at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). This will reveal if solubility is pH-dependent.[8]
-
Lipophilicity (LogP/LogD): Assess the compound's partition coefficient. A high LogP (typically > 3) confirms lipophilicity and likely points to solubility-limited absorption.[8]
-
Solid-State Properties: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine the crystallinity and melting point of your compound. A high melting point often correlates with high crystal lattice energy and poor solubility.[9]
-
Permeability Assessment: An initial estimation of permeability can be performed using in vitro models like the Caco-2 cell permeability assay. This will help determine if efflux is a potential barrier.[10][11]
Part 2: Troubleshooting Formulation Strategies
This section provides detailed troubleshooting for specific formulation and chemical modification strategies.
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for improving the dissolution of poorly soluble drugs by converting the crystalline drug into a higher-energy, more soluble amorphous state, dispersed within a polymer matrix.[8][12]
Q3: I prepared a solid dispersion of my thiourea compound with PVP K30, but the dissolution rate is still poor. What went wrong?
A3: This is a common issue that can arise from several factors related to the drug-polymer system.
-
Cause A: Incomplete Amorphization. The drug may not have fully converted to its amorphous form.
-
Troubleshooting:
-
Verify Amorphous State: Use XRPD to analyze your solid dispersion. The absence of sharp peaks characteristic of the crystalline drug confirms an amorphous state. A broad halo is indicative of amorphous material.[9]
-
Optimize Preparation Method: If using solvent evaporation, ensure the solvent is removed rapidly enough to prevent crystallization. For melt extrusion, ensure the processing temperature is sufficiently above the drug's melting point and the polymer's glass transition temperature (Tg) to achieve a homogenous melt.[13]
-
-
-
Cause B: Poor Polymer Selection. The chosen polymer (PVP K30) may not be optimal for your specific thiourea derivative. Strong drug-polymer interactions, such as hydrogen bonding, are crucial for stabilizing the amorphous form and preventing recrystallization.[14][15]
-
Troubleshooting:
-
Screen Different Polymers: Test other common ASD polymers like HPMC, HPMCAS, or Soluplus®.[9][16] The thiourea moiety's hydrogen bonding capacity should be matched with a polymer that has complementary acceptor/donor groups.
-
Assess Drug-Polymer Interactions: Use Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) to look for shifts in characteristic peaks (e.g., N-H or C=S stretching in the thiourea) that indicate hydrogen bonding between the drug and the polymer.[14]
-
-
-
Cause C: Low Polymer-to-Drug Ratio. If the drug loading is too high, the polymer may be unable to effectively stabilize the drug molecules, leading to domains of pure amorphous drug that are prone to crystallization.[15]
-
Troubleshooting: Prepare and test ASDs with higher polymer content (e.g., ratios of 1:3, 1:5, and 1:10 drug-to-polymer) and evaluate their physical stability and dissolution performance.
-
Q4: My amorphous solid dispersion shows excellent initial dissolution but then the drug concentration crashes. How can I prevent this precipitation?
A4: This phenomenon is due to the generation of a supersaturated solution upon dissolution, which is thermodynamically unstable and leads to recrystallization of the drug into its less soluble crystalline form.[17]
-
Troubleshooting:
-
Incorporate a Precipitation Inhibitor: Some polymers are better at maintaining supersaturation than others. HPMCAS, for instance, is well-known for its ability to inhibit nucleation and crystal growth in solution.[9] Consider using it alone or in combination with your primary solubilizing polymer.
-
Add a Surfactant: Including a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) in the formulation or the dissolution medium can help stabilize the supersaturated state and prevent precipitation by forming micelles.[6]
-
Use Biorelevant Dissolution Media: Test your formulation in media that simulate intestinal fluids (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF). These media contain bile salts and phospholipids that can help maintain drug solubility and provide a more accurate prediction of in vivo performance.[17]
-
Strategy 2: Prodrug Synthesis
A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions. This approach can be used to overcome solubility or permeability limitations.[18][19]
Q5: My thiourea compound has functional groups amenable to creating a prodrug, but I'm unsure which promoiety to add for improved solubility.
A5: The choice of promoiety depends on the functional group you are modifying and the desired properties.
-
For Improved Aqueous Solubility: The goal is to attach a highly polar, ionizable group.
-
Strategy: If your compound has a hydroxyl (-OH) or a secondary/primary amine (-NH) group, consider creating a phosphate ester or an amino acid conjugate, respectively.[18] These moieties are highly water-soluble and can often be cleaved by endogenous enzymes like alkaline phosphatases or peptidases in the body.[11]
-
Example: A pH-sensitive prodrug of doxorubicin was created by modifying its primary amine with a thiourea linker. This strategy could be adapted to thiourea compounds themselves if they possess a suitable functional handle, making them cleavable under the acidic conditions of a tumor microenvironment.[20][21]
-
Q6: How do I confirm that my prodrug is effectively converting back to the active parent compound in a biological system?
A6: Validating the bio-conversion of a prodrug is a critical step.
-
Troubleshooting & Validation:
-
In Vitro Stability Studies: Incubate the prodrug in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) to assess its chemical stability in the GI tract. You want the prodrug to be stable enough to be absorbed but labile enough to convert systemically.
-
Plasma/Liver Homogenate Incubation: Incubate the prodrug in plasma and liver S9 fractions (which contain metabolic enzymes). Monitor the disappearance of the prodrug and the appearance of the parent drug over time using a validated analytical method like LC-MS/MS. This provides evidence of enzymatic conversion.
-
Pharmacokinetic Studies: Administer the prodrug to an animal model and collect blood samples over time. Analyze the plasma for concentrations of both the prodrug and the parent drug. Successful prodrug design will result in low or transient plasma levels of the prodrug and high, sustained levels of the active parent drug.
-
Strategy 3: Permeability and Efflux Issues
For compounds where poor permeability is a major hurdle (BCS Class IV) or where active efflux is suspected.
Q7: My thiourea compound has good solubility after formulation as an ASD, but bioavailability is still low. How can I determine if it is a substrate for an efflux transporter like P-gp?
A7: The Caco-2 cell permeability assay is the gold-standard in vitro model for this purpose.[10][11] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters, mimicking the intestinal barrier.[7]
-
Experimental Approach:
-
Bidirectional Permeability: Measure the transport of your compound across the Caco-2 monolayer in both directions: from the apical (A, gut lumen side) to the basolateral (B, blood side) and from B to A.
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as the permeability coefficient from B to A divided by the permeability from A to B (Papp B-A / Papp A-B).
-
Interpretation: An efflux ratio greater than 2.0 is a strong indication that your compound is subject to active efflux.[11]
-
Q8: My Caco-2 assay confirmed my compound is a P-gp substrate. What are my options?
A8: Once efflux is identified as the problem, you have several avenues to explore.
-
Troubleshooting:
-
Run the Caco-2 Assay with an Inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[22] A significant reduction in the efflux ratio (ideally to ≤ 1.0) confirms that P-gp is the primary transporter involved.[10]
-
Co-administration with an Efflux Inhibitor: In preclinical studies, you can co-dose your thiourea compound with a P-gp inhibitor. While this can be a powerful tool, finding a safe and effective inhibitor for clinical use is challenging.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can sometimes overcome efflux.[23] The surfactants used in SEDDS can inhibit P-gp function, and the encapsulation of the drug in lipid droplets may facilitate lymphatic uptake, bypassing the portal circulation and first-pass metabolism.[24]
-
Structural Modification: If feasible within your drug discovery program, medicinal chemistry efforts can be directed to modify the structure of the compound to reduce its affinity for P-gp. This is often the most effective long-term solution.
-
Part 3: Data Summaries & Experimental Protocols
Data Presentation
Table 1: Example of Polymer Screening for a Model Thiourea Compound (TC-1) Solid Dispersion
| Polymer | Drug:Polymer Ratio (w/w) | Preparation Method | Physical State (by XRPD) | Peak Dissolution (% in 30 min, pH 6.8) | Stability (Amorphous after 1 month at 40°C/75% RH) |
| PVP K30 | 1:3 | Solvent Evaporation | Amorphous | 65% | No (Recrystallized) |
| PVP K30 | 1:5 | Solvent Evaporation | Amorphous | 72% | Yes |
| HPMC E5 | 1:3 | Solvent Evaporation | Amorphous | 55% | Yes |
| HPMCAS-LF | 1:3 | Solvent Evaporation | Amorphous | 88% (Maintained Supersaturation) | Yes |
Data is illustrative and should be generated for each specific compound.
Table 2: Example Caco-2 Permeability Data for a Model Thiourea Compound (TC-2)
| Condition | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (ER) | % Recovery |
| TC-2 Alone | 0.8 | 4.2 | 5.25 | 95% |
| TC-2 + Verapamil | 2.5 | 2.6 | 1.04 | 93% |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | 98% |
| Propranolol (High Permeability Control) | 25.2 | 24.8 | 0.98 | 96% |
Experimental Protocols
Protocol 1: Preparation of a Thiourea Solid Dispersion by Solvent Evaporation [8]
-
Dissolution: Accurately weigh the thiourea compound and the selected polymer (e.g., HPMCAS at a 1:3 ratio). Dissolve both components in a suitable common solvent (e.g., methanol or a dichloromethane/methanol mixture). Ensure complete dissolution using a vortex mixer or sonicator.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the wall of the flask.
-
Secondary Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent, which could act as a plasticizer and induce recrystallization.
-
Processing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100 mesh) to obtain a uniform powder.
-
Characterization: Immediately characterize the solid dispersion using XRPD and DSC to confirm the amorphous state and determine its glass transition temperature (Tg). Store in a desiccator.
Protocol 2: In Vitro Dissolution Testing for Amorphous Solid Dispersions [8][17]
-
Apparatus Setup: Use a USP Type II (paddle) apparatus. Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Medium: Use 900 mL of a physiologically relevant medium, such as simulated intestinal fluid (pH 6.8) or FaSSIF.
-
Sample Introduction: Add a weighed amount of the solid dispersion powder (equivalent to the desired dose of the drug) to the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Processing: Filter the samples immediately through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Analysis: Analyze the filtrate for drug concentration using a validated analytical method, such as HPLC-UV. Calculate the cumulative percentage of drug dissolved at each time point.
Part 4: Visualization of Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low Bioavailability of a Thiourea Compound
Caption: Decision tree for diagnosing and addressing poor bioavailability.
Diagram 2: Conceptual Workflow for Caco-2 Permeability Assay
Caption: Bidirectional transport measurement in a Caco-2 assay.
References
-
Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. (2023). Pharmazie, 78(9), 185-195. [Link]
-
Physico-chemical Characterization of Some Metal Complexes Formed by Substituted Thiourea. (2022). Journal of Applicable Chemistry, 11(5), 779-791. [Link]
-
Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (n.d.). Crystal Pharmatech Co., Ltd. [Link]
-
A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Biological and Pharmaceutical Sciences, 27(3), 205-215. [Link]
-
Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. (2022). Pharmaceutics, 14(9), 1777. [Link]
-
WHITE PAPER: Selecting In-Vitro Dissolution Methodologies for Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. [Link]
-
Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. [Link]
-
In Vitro-In Silico Tools for Performance Testing of Amorphous Solid Dispersions. (2022). Lonza. [Link]
-
Thiourea Modified Doxorubicin: A Perspective pH-Sensitive Prodrug. (2019). Bioconjugate Chemistry, 30(4), 1064-1073. [Link]
-
Thiourea Modified Doxorubicin: A Perspective pH-Sensitive Prodrug. (2019). ACS Publications. [Link]
-
SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Solubility & Bioavailability: Difficult Beasts to Tame. (2023). Drug Development & Delivery. [Link]
-
Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus. (2020). AAPS PharmSciTech, 21(5), 159. [Link]
-
Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). Pharma Focus America. [Link]
-
Structural influence on the solid state intermolecular hydrogen bonding of substituted thioureas. (2005). Journal of Molecular Structure, 751(1-3), 41-54. [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. (2025). YouTube. [Link]
-
Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. (2023). GSC Biological and Pharmaceutical Sciences, 22(1), 133-143. [Link]
-
Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. (2021). AAPS PharmSciTech, 22(8), 273. [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). Journal of Drug Delivery Science and Technology. [Link]
-
Tackling Solubility Challenges. (n.d.). Pharmaceutical Technology. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. [Link]
-
SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. (n.d.). Farmacia Journal. [Link]
-
Synthesis, structural, phisico-chemical characterization and antimicrobial activity screening of new thiourea derivatives. (n.d.). ResearchGate. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Medicinal Chemistry. [Link]
-
Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). (n.d.). PubMed Central. [Link]
-
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (n.d.). International Journal of PharmTech Research. [Link]
-
Solubility Enhancement of Ticagrelor by Different Complexation Methods. (2022). International Journal of Drug Delivery Technology, 12(4), 1645-1651. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (n.d.). MDPI. [Link]
-
Caco-2 apparent permeability and efflux ratio (ER) of six BE derivatives with control com. (n.d.). ResearchGate. [Link]
-
Enhancement of solubility and dissolution rate of poorly water-soluble naproxen by complexation with 2-hydroxypropyl-β-cyclodextrin. (n.d.). ResearchGate. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). Molecules, 23(5), 1128. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI. [Link]
-
Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2025). Hilaris Publisher. [Link]
-
Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. (2023). Hilaris Publisher. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). IntechOpen. [Link]
-
A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. (2022). ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). ResearchGate. [Link]
-
The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2025). ResearchGate. [Link]
Sources
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- 2. pexacy.com [pexacy.com]
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- 4. Sci-Hub. Structural influence on the solid state intermolecular hydrogen bonding of substituted thioureas / Journal of Molecular Structure, 2005 [sci-hub.box]
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- 6. youtube.com [youtube.com]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
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- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. sphinxsai.com [sphinxsai.com]
Technical Support Center: Analytical Methods for Impurity Profiling of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to equip you with the necessary information to confidently identify, quantify, and control impurities, ensuring the quality and safety of your drug substance.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and its impurities.
Q1: What are the most likely impurities I might encounter?
A1: Impurities in a new drug substance like this compound can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities are the most common and can include:
-
Starting Materials: Unreacted 4-chloroaniline and 4-fluorophenyl isothiocyanate.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Intermediates: Partially reacted precursors.[1]
-
Degradation Products: Formed during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis.[2][3]
Q2: Which regulatory guidelines are most important for impurity control?
A2: The primary guideline to follow is the ICH Q3A(R2): Impurities in New Drug Substances .[4][5] This document provides a framework for reporting, identifying, and qualifying impurities based on established thresholds.[4][6] It is essential for any regulatory submission.[1] Additionally, ICH Q2(R1) on the validation of analytical procedures is crucial to ensure your methods are suitable for their intended purpose.[1]
Q3: What is the best analytical technique to start with for impurity detection?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for the separation and quantification of non-volatile organic impurities in pharmaceutical substances.[7] Given the polar nature of the thiourea moiety, a reversed-phase HPLC method is the recommended starting point.[8][9] For structural elucidation and identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable.[10]
Q4: What are "forced degradation" studies and why are they necessary?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][11] The primary goals are to identify potential degradation products, understand degradation pathways, and demonstrate the specificity of your analytical method (i.e., its ability to separate the main compound from its degradants).[11] This is a critical requirement of ICH guidelines.[2]
Impurity Identification & Control Workflow
The following diagram outlines the logical workflow from initial analysis to the full characterization and control of impurities.
Caption: General workflow for impurity identification and control.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q: I'm observing poor peak shape (fronting or tailing) for the main compound. What should I do?
A: This is a common issue, especially with polar compounds containing amine or thiourea functionalities.
-
Causality: Peak tailing often results from secondary interactions between the basic nitrogen atoms in the thiourea moiety and residual acidic silanols on the silica-based C18 column. Peak fronting can be a sign of column overload or poor sample solubility in the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add a small amount of a modifier to the mobile phase. For a compound like this, a low concentration of an acid (e.g., 0.1% formic acid or phosphoric acid) can protonate the silanols, minimizing secondary interactions.
-
Use a Different Column: Consider a column with end-capping technology designed to shield residual silanols. Alternatively, a polar-embedded or phenyl-hexyl column might offer different selectivity and improved peak shape.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Reduce Injection Volume/Concentration: Overloading the column is a frequent cause of peak fronting. Try injecting a smaller volume or diluting your sample.
-
Q: My retention times are drifting between injections. What is the cause?
A: Retention time instability compromises the reliability of your method.
-
Causality: Drifting retention times usually point to an unstable chromatographic system. This can be caused by inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For gradient methods, ensure sufficient re-equilibration time between runs.
-
Use a Column Thermostat: The viscosity of the mobile phase, and thus retention, is temperature-dependent. A column oven set to a stable temperature (e.g., 30-40 °C) is essential for reproducible results.
-
Premix Mobile Phase: If using an isocratic method, premixing the mobile phase components by hand can be more consistent than online mixing, especially for older HPLC systems. Ensure the mobile phase is thoroughly degassed.
-
Q: I see new, unexpected peaks in my sample chromatogram that were not there before. How do I investigate?
A: The appearance of new peaks could indicate sample degradation or system contamination.
-
Causality: Thioureas can be susceptible to oxidation or hydrolysis, leading to degradation. Alternatively, the new peaks could be carryover from a previous injection or contamination from the solvent or glassware.
-
Troubleshooting Steps:
-
Inject a Blank: Run a blank injection (mobile phase or sample solvent) to check for carryover from the injector or contamination in the system.
-
Re-prepare the Sample: Prepare a fresh sample from the original solid material. If the new peaks are absent or smaller, it suggests the original sample solution degraded over time. Keep sample solutions protected from light and at a controlled temperature.
-
Perform Forced Degradation: To confirm if the peaks are plausible degradants, compare the chromatogram to those from forced degradation studies (see protocol below). This can help confirm the identity of stress-induced impurities.
-
HPLC Troubleshooting Decision Tree
Caption: Decision tree for common HPLC troubleshooting scenarios.
Experimental Protocols
These protocols provide a starting point for method development and can be adapted based on your specific instrumentation and requirements.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the main component from its potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B |
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the sample diluent to a final concentration of 0.5 mg/mL.
5. Justification of Choices:
-
C18 Column: The workhorse of reversed-phase chromatography, suitable for retaining moderately polar to nonpolar compounds.
-
Formic Acid: Acts as an ion-pairing agent and improves peak shape by suppressing silanol interactions. It is also volatile, making it compatible with LC-MS.
-
Gradient Elution: Necessary to elute both polar (early-eluting) and nonpolar (late-eluting) impurities within a reasonable run time.
-
DAD Detector: Allows for peak purity analysis and helps in selecting the optimal wavelength for quantification.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing, which is essential for developing a stability-indicating method.[11]
1. Sample Preparation:
-
Prepare a stock solution of the drug substance at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60 °C for 8 hours.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 105 °C for 24 hours. Dissolve in diluent before analysis.
-
Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a target concentration of approximately 0.5 mg/mL.
-
Analyze using the HPLC-UV method described in Protocol 1. Aim for 5-20% degradation of the parent compound for meaningful results.
Regulatory Framework: ICH Q3A(R2) Thresholds
Understanding the ICH thresholds is fundamental to setting appropriate specifications for impurities.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be elucidated.[3]
-
Qualification Threshold: The level above which an impurity's safety must be justified. An impurity is considered qualified if it was present at a comparable or higher level in safety and clinical study batches.[1][4]
References
-
Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, E65, o260. [Link]
-
Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 11), o1696. [Link]
-
Akma, F., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. [Link]
-
SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies Website. Accessed January 20, 2026. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
Hemdan, M. M., et al. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Trade Science Inc. [Link]
-
Liu, J., et al. (2014). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. Organic Process Research & Development, 18(1), 113-118. [Link]
-
Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o260. [Link]
-
MDPI. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6529. [Link]
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Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
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Teriosina, A., et al. (2025). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. RSC Advances, 15(1), 1-8. [Link]
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ResearchGate. (2005). Determination of ethylene thiourea in urine by HPLC-DAD. Journal of Chromatography B, 814(2), 329-334. [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Management. [Link]
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Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
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ResearchGate. (2010). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Chinese Journal of Chromatography, 28(1), 104-107. [Link]
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Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. [Link]
-
Chromatography Forum. (2015). hplc of thiourea. Chromatography Forum. [Link]
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Patel, R., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4639-4645. [Link]
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Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan. [Link]
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Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [Link]
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D'Souza, R., & Kumar, S. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 291-297. [Link]
-
Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. TGA Australia. [Link]
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SIELC Technologies. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies Website. Accessed January 20, 2026. [Link]
-
European Medicines Agency. (2006). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. EMA. [Link]
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refining experimental parameters for 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea assays
Technical Support Center: 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea (CPFT)
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for this compound (CPFT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for refining experimental parameters. We will address common challenges and frequently asked questions to ensure the integrity and reproducibility of your assay results.
Section 1: Compound Profile: this compound (CPFT)
A foundational understanding of the physicochemical properties of CPFT is critical for robust assay design. Due to its diaryl-substituted thiourea structure, properties like solubility and stability are paramount considerations.
| Property | Value | Source |
| CAS Number | 370-26-3 | |
| Molecular Formula | C₁₃H₁₀ClFN₂S | |
| Molecular Weight | 280.75 g/mol | |
| Appearance | Typically a solid powder | N/A |
| LogP | 4.288 | |
| Common Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | [1] |
| Storage | Sealed in a dry environment, recommended 2-8°C |
Section 2: Foundational Assay Parameters & FAQs
This section addresses the most common initial hurdles in experimental setup. Proper handling and preparation of your compound are the first steps toward reliable data.
Question: I am having trouble dissolving CPFT for my aqueous assay buffer. What is the recommended procedure for preparing stock solutions?
Answer: This is a common issue stemming from CPFT's high lipophilicity (LogP = 4.288). Direct dissolution in aqueous buffers will likely fail.
Causality: The nonpolar nature of the two aromatic rings (chlorophenyl and fluorophenyl) dominates the molecule's character, making it poorly soluble in water. The thiourea core offers some polarity, but not enough to overcome the hydrophobicity of the aryl groups.
Solution & Protocol:
-
Primary Solvent Selection: Always prepare your primary stock solution in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]. A high-concentration primary stock (e.g., 10-50 mM) is recommended to minimize the final concentration of the organic solvent in your assay.
-
Solubilization Technique: Ensure complete dissolution by gentle vortexing or brief sonication in an ultrasonic bath. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Serial Dilutions: Perform serial dilutions from the primary stock using 100% DMSO to create intermediate stocks.
-
Final Dilution into Assay Buffer: The final working concentration should be achieved by a large dilution of the highest possible concentration DMSO stock into your final aqueous assay buffer. This "shock" dilution should be done with vigorous mixing to prevent immediate precipitation. Crucially, the final concentration of DMSO in your assay should be kept constant across all conditions (including vehicle controls) and should ideally not exceed 0.5% , as higher concentrations can induce solvent-dependent effects on cells or proteins.
Question: How can I assess the stability of CPFT in my assay buffer over the course of a multi-day experiment?
Answer: The stability of thiourea derivatives in aqueous media can be a concern, as the thiocarbonyl group can be susceptible to oxidation or hydrolysis, especially under non-optimal pH or temperature conditions.
Causality: The sulfur atom in the thiourea group can be oxidized, and the C-N bonds can undergo hydrolysis, leading to compound degradation and a loss of activity. This process can be accelerated by components in complex media or by prolonged incubation at 37°C.
Solutions:
-
Pilot Stability Study: Before a large-scale experiment, incubate CPFT in your complete assay buffer at the intended experimental temperature (e.g., 37°C). Take aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them using an analytical method like HPLC-UV. A decrease in the peak area corresponding to the parent compound over time indicates degradation[2].
-
Fresh Working Solutions: As a standard practice, always prepare fresh working solutions of CPFT from your DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions.
-
pH Control: Maintain a stable, physiological pH in your assay buffer, as extremes in pH can accelerate degradation.
Section 3: Assay-Specific Troubleshooting Guide
This Q&A guide addresses specific problems encountered in common assay formats.
Cell-Based Viability & Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)
Question: My dose-response curve for CPFT in an MTT assay is flat at higher concentrations, or the results are highly variable between replicates. What could be the cause?
Answer: This is a classic artifact often caused by compound precipitation in the cell culture medium.
Causality: When the concentration of the lipophilic CPFT exceeds its solubility limit in the aqueous culture medium, it forms precipitates. These solid particles are not bioavailable to the cells, so increasing the nominal concentration does not result in a higher intracellular concentration. This leads to a plateau in the biological effect. The random distribution of these micro-precipitates across wells of a microplate is a major source of variability.
Solutions & Troubleshooting Workflow:
-
Visual Inspection: Before adding the compound to cells, prepare the final dilutions in cell culture medium and visually inspect the solutions for cloudiness or precipitates. Examine the wells under a microscope after dosing; precipitates often appear as crystalline structures or an oily film.
-
Reduce Maximum Concentration: The most straightforward solution is to lower the top concentration of your dose-response curve to stay within the soluble range.
-
Include a Serum-Free Pre-incubation: If your protocol allows, a short pre-incubation (e.g., 1-2 hours) in a serum-free or low-serum medium can sometimes improve compound uptake before serum proteins can bind to and sequester the compound.
-
Assay Controls: Ensure you are running a full set of controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest CPFT dose.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine) to confirm that the cells and assay reagents are performing as expected.
-
Untreated Control: Cells with medium only.
-
Media-Only Control (Blank): To measure background absorbance.
-
Caption: General troubleshooting workflow for CPFT assays.
Question: I observe cytotoxicity, but I'm not sure if it's a specific biological effect or a non-specific artifact. How can I differentiate?
Answer: This is a crucial question in drug discovery. Thiourea derivatives can sometimes interfere with assay readouts or cause cytotoxicity through non-specific mechanisms like membrane disruption.
Causality: The thiourea moiety contains a "soft" nucleophilic sulfur atom, which can potentially react with electrophilic species. While CPFT itself is not a classic pan-assay interference compound (PAIN), high concentrations of lipophilic molecules can disrupt cell membranes, leading to cytotoxicity that is independent of any specific target engagement.
Solutions:
-
Orthogonal Assays: Confirm the cytotoxic effect using a different viability assay that relies on an alternative cellular process. For example, if you initially used an MTT assay (measures metabolic activity), validate the results with a CellTiter-Glo® assay (measures ATP levels) or a trypan blue exclusion assay (measures membrane integrity)[3]. Consistent results across different platforms increase confidence in a true biological effect.
-
Time-Course Experiment: A specific, target-mediated effect often requires a certain amount of time to manifest (e.g., induction of apoptosis). In contrast, non-specific membrane disruption is often rapid. Run your assay at several time points (e.g., 6, 24, 48 hours) to observe the kinetics of cell death.
-
Counter-Screening: Test CPFT in a cell line that does not express the putative target (if known). Lack of activity in the negative cell line supports a target-specific mechanism.
Biochemical & Enzyme Inhibition Assays
Question: My IC50 value for CPFT against my target enzyme shifts significantly when I change the concentration of DTT or other reducing agents in the buffer.
Answer: This behavior strongly suggests that CPFT may be a thiol-reactive compound, and its inhibitory activity could be an artifact of non-specific covalent modification of cysteine residues on the enzyme.
Causality: Thioureas are known to interact with proteins that contain thiols[4]. If your target enzyme has reactive cysteine residues in or near its active site, CPFT might be covalently modifying them. Dithiothreitol (DTT) is a strong reducing agent with free thiols that acts as a scavenger. It competes with the protein's cysteines for reaction with the compound. A significant shift (e.g., >3-fold) in IC50 upon addition of DTT is a red flag for this type of interference[2].
Solutions:
-
DTT Titration: Test the IC50 of CPFT in the presence of varying, physiologically relevant concentrations of DTT (e.g., 0 mM, 0.1 mM, 1 mM). A DTT-dependent IC50 shift is strong evidence of thiol reactivity[2].
-
Pre-incubation Test: Pre-incubate the enzyme with CPFT for varying amounts of time before adding the substrate. A time-dependent increase in inhibition (i.e., a lower IC50 with longer pre-incubation) is characteristic of irreversible or slowly-reversible covalent inhibitors.
-
Dialysis or Jump-Dilution: To test for reversibility, incubate the enzyme with an inhibitory concentration of CPFT, then remove the free compound by extensive dialysis or rapid dilution. If enzyme activity is restored, the inhibition is reversible. If not, it is likely irreversible/covalent.
Caption: Potential points of compound interference in a biochemical assay workflow.
General Assay Artifacts & Interference
Question: I'm seeing a decrease in signal in my fluorescence-based assay, but I'm not sure it's due to enzyme inhibition. Could the compound be interfering with the readout itself?
Answer: Yes, this is a common artifact. Many aromatic compounds, like CPFT, can exhibit autofluorescence or can quench the fluorescence of a reporter dye, leading to false-positive or false-negative results.
Causality: The conjugated pi-electron systems in the aromatic rings of CPFT can absorb light at wavelengths used to excite a fluorescent probe, or they can emit their own light, adding to the background signal. Alternatively, the compound can interact with the excited state of the fluorophore via non-radiative energy transfer (quenching), reducing the detected signal.
Solutions:
-
Compound-Only Control: Run a control plate that includes all assay components except the enzyme or cells. Add CPFT in its full concentration range. A dose-dependent change in signal in this control plate directly demonstrates assay interference.
-
Change Detection Wavelengths: If your plate reader allows, check for interference at different excitation/emission wavelengths to see if the effect can be mitigated.
-
Switch to a Non-Optical Readout: The most robust solution is to switch to an orthogonal assay with a different detection modality, such as a luminescence-based assay or a label-free method like mass spectrometry, which are less prone to this type of interference.
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Preparation of CPFT Stock and Working Solutions
-
Objective: To prepare a high-concentration primary stock of CPFT in DMSO and create a dilution series for use in assays.
-
Materials:
-
This compound (MW: 280.75)
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the mass of CPFT required for a 20 mM primary stock solution. (Mass (mg) = 20 mmol/L * 0.28075 g/mmol * Volume (L) * 1000 mg/g).
-
Carefully weigh the calculated mass of CPFT powder and add it to a sterile vial.
-
Add the corresponding volume of 100% DMSO to achieve the final 20 mM concentration.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5 minutes in a water bath.
-
Visually confirm that no particulates remain.
-
Prepare single-use aliquots of this 20 mM stock to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
For experiments, thaw a single aliquot and perform serial dilutions in 100% DMSO to create intermediate stocks as needed.
-
SOP 2: General Protocol for Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of CPFT on a chosen adherent cell line.
-
Materials:
-
Adherent cells in culture
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
CPFT DMSO stock solutions
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dosing: The next day, prepare 2X final concentrations of your CPFT serial dilutions in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Remember to include vehicle (DMSO) and untreated controls.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to mix.
-
Data Acquisition: Read the absorbance at 570 nm on a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank (media-only) wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).
-
Plot the % Viability against the log of the CPFT concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Section 5: References
-
Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI URL: [Link]
-
Title: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives Source: ResearchGate (PDF) URL: [Link]
-
Title: Assay Troubleshooting Source: MB - About URL: [Link]
-
Title: Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies Source: MDPI URL: [Link]
-
Title: Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity Source: Kent Academic Repository URL: [Link]
-
Title: Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors Source: PMC - NIH URL: [Link]
-
Title: Assay Interference by Chemical Reactivity Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: Thiourea Derivatives in Agrochemical Discovery and Development Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Cell-based approaches in drug development – a concise review Source: ResearchGate (PDF) URL: [Link]
Sources
Validation & Comparative
A Technical Guide to Validating the Biological Activity of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. We will explore its potential as an anticancer and antimicrobial agent, presenting a comparative analysis with established alternatives, supported by detailed experimental protocols. Our approach emphasizes scientific integrity, providing a self-validating system for robust and reproducible results.
Introduction to this compound
Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] These activities include anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3][4] The biological potential of thiourea derivatives is often attributed to the presence of the N-C=S functional group, which can engage in various biological interactions.[5]
The specific compound, this compound, features halogen substitutions on both phenyl rings. Such halogenated phenyl groups are known to enhance the biological activity of thiourea derivatives, potentially by increasing their lipophilicity and ability to interact with biological targets.[6][7][8] Based on the extensive literature on related compounds, this guide will focus on validating two primary biological activities: anticancer (cytotoxic) activity and antimicrobial activity .
Part 1: Validating Anticancer Activity
The anticancer potential of thiourea derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[9][10] The proposed mechanism often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.[3][6][7]
Comparative Compound Selection
To objectively assess the anticancer efficacy of this compound, a comparative analysis with a known standard is crucial. For this purpose, we will use Cisplatin , a widely used chemotherapeutic agent, as a positive control. Additionally, we will include a structurally related thiourea derivative, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea , which has demonstrated significant cytotoxic effects.[6]
Experimental Workflow: Cytotoxicity Assessment
The following workflow outlines the process for determining the cytotoxic activity of the test compounds.
Caption: Workflow for assessing the cytotoxic activity of thiourea derivatives.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Materials:
-
Human breast cancer cell line (MCF-7) and human lung cancer cell line (A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound, Cisplatin, and 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
-
MTT solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 and A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare stock solutions of the test compounds and controls in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells as a negative control and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control) x 100 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| This compound | (Experimental Data) | (Experimental Data) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | (Literature Value) | (Literature Value) |
| Cisplatin | (Literature Value) | (Literature Value) |
Part 2: Validating Antimicrobial Activity
Thiourea derivatives have also demonstrated promising activity against a variety of microbial pathogens, including both bacteria and fungi.[2][16][17] Their mechanism of action is thought to involve the disruption of cellular processes essential for microbial survival.[18]
Comparative Compound Selection
For the antimicrobial assessment, we will compare the efficacy of this compound against Streptomycin (for bacteria) and Fluconazole (for fungi), both of which are well-established antimicrobial agents.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the antimicrobial activity of the test compounds.
Caption: Workflow for antimicrobial susceptibility testing of thiourea derivatives.
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][17]
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
-
Fungal strain: Candida albicans
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
96-well microtiter plates
-
This compound, Streptomycin, and Fluconazole
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds and controls in the appropriate broth in a 96-well plate.[19]
-
Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[20]
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Streptomycin | (Literature Value) | (Literature Value) | N/A |
| Fluconazole | N/A | N/A | (Literature Value) |
Conclusion
This guide provides a robust and scientifically sound framework for the initial biological validation of this compound. By employing standardized assays and comparing the results with established alternatives, researchers can generate reliable and publishable data on its potential as an anticancer and antimicrobial agent. The detailed protocols and structured workflows are designed to ensure reproducibility and facilitate a clear interpretation of the experimental outcomes. Further investigations into the specific mechanisms of action are encouraged should promising activity be observed.
References
- Bielenica, A., et al. (2015). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry.
- Kulesza, R. J., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
- Al-Harbi, R. A. K., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.
- Verma, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cancer Research and Therapeutics.
- Yüksek, H., et al. (2007). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules.
- Noble Life Sciences. (n.d.).
- Yüksek, H., et al. (2007). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
- CLYTE Technologies. (2025).
- Lie, Y., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Kumar, V., & Chimni, S. (2018). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Mini-Reviews in Medicinal Chemistry.
- BenchChem. (n.d.). The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide.
- BenchChem. (n.d.). Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers.
- Norashikin, S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences.
- Wang, Y., et al. (2025). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents.
- Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules.
- Abcam. (n.d.). MTT assay protocol.
- National Institutes of Health. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements.
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- Khan, K. M., et al. (2018). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules.
- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
- Pharmapproach. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Bielenica, A., et al. (2021).
- American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Kim, D., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Molecules.
- BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay.
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A Comparative Guide to 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea and Its Analogs in Drug Discovery
Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry
Thiourea derivatives represent a privileged scaffold in the landscape of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Their structural simplicity, synthetic accessibility, and the tunable electronic and lipophilic properties conferred by various substituents make them a cornerstone for the development of novel therapeutic agents. The core N-H protons and the sulfur atom of the thiourea moiety are crucial pharmacophoric features, enabling these compounds to form key interactions with a multitude of biological targets, including enzymes and receptors.[2] This has led to the exploration of thiourea derivatives as potent antimicrobial, anticancer, antiviral, and enzyme inhibitory agents.[3][4][5]
This guide provides an in-depth comparative analysis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, a representative member of the diarylthiourea class, with its structural analogs. We will delve into its synthesis, spectroscopic characterization, and a comparative evaluation of its biological potential, supported by experimental data from relevant studies. The focus will be on elucidating the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering valuable insights for researchers and professionals in drug development.
Synthesis and Spectroscopic Characterization
The synthesis of 1,3-disubstituted thioureas is typically a straightforward and high-yielding process, making this class of compounds attractive for library synthesis and lead optimization. The most common method involves the reaction of an amine with an isothiocyanate.
General Synthesis Protocol for 1,3-Diarylthioureas
This protocol describes a general method for the synthesis of this compound and its analogs.
Step 1: Preparation of the Isothiocyanate (if not commercially available) In a fume hood, a solution of the corresponding aniline (e.g., 4-fluoroaniline) in a suitable solvent like dichloromethane or acetone is treated with thiophosgene. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude isothiocyanate, which can often be used in the next step without further purification.
Step 2: Thiourea Formation To a solution of the appropriate aniline (e.g., 4-chloroaniline) in a solvent such as acetone or toluene, an equimolar amount of the corresponding isothiocyanate (e.g., 4-fluorophenyl isothiocyanate) is added.[6] The reaction mixture is then typically refluxed for several hours.[7] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or hexane), and dried. Recrystallization from a suitable solvent like ethanol can be performed to obtain the pure 1,3-diarylthiourea derivative.[7]
}
Spectroscopic Characterization of this compound
The structure of the synthesized thiourea derivatives is confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a typical 1,3-diarylthiourea will show characteristic absorption bands. A broad band in the region of 3150-3300 cm⁻¹ corresponds to the N-H stretching vibrations. The C=S (thione) stretching vibration typically appears in the range of 1200-1300 cm⁻¹. The C-N stretching vibrations are observed around 1350-1450 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[1][4]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the ¹H NMR spectrum (typically recorded in DMSO-d₆), the two N-H protons will appear as singlets in the region of δ 9.0-10.0 ppm. The aromatic protons will resonate in the range of δ 7.0-8.0 ppm, with splitting patterns characteristic of para-substituted phenyl rings (e.g., doublets or multiplets).[4][8]
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S), which typically appears in the downfield region of δ 175-185 ppm. The aromatic carbons will show signals in the range of δ 115-140 ppm.[8]
Comparative Biological Activities
The biological activity of thiourea derivatives is highly dependent on the nature and position of the substituents on the aryl rings. Halogen atoms, in particular, are known to modulate the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets.[9]
Antimicrobial Activity
Thiourea derivatives have been shown to possess significant activity against a range of bacterial and fungal pathogens.[10] The presence of electron-withdrawing groups, such as halogens, on the phenyl rings is often associated with enhanced antimicrobial potency.[9] This is attributed to an increase in the lipophilicity of the compound, which facilitates its penetration through the microbial cell membrane.[9]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Diarylthiourea Analogs
| Compound | R1 | R2 | S. aureus | E. coli | C. albicans | Reference |
| 1 | 4-Cl | 4-F | ND | ND | ND | |
| 2 | 4-Cl | 4-Cl | >128 | >128 | >128 | [10] |
| 3 | 4-Br | 4-Br | 64 | 128 | 64 | [10] |
| 4 | 4-F | 4-F | 128 | >128 | 128 | [10] |
| 5 | 3,4-diCl | 3-(CF₃) | 1.5-3.1 | >125 | >125 | [2] |
| 6 | 4-Cl | 3-(CF₃) | 6.2-12.5 | >125 | >125 | [2] |
ND: Not Determined in the cited literature.
The data in Table 1 illustrates that the antimicrobial activity of diarylthioureas can be significantly influenced by the halogen substitution pattern. While simple di-halogenated analogs (compounds 2-4) show moderate to low activity, the introduction of a trifluoromethyl group in combination with chloro-substituents (compounds 5 and 6) can lead to a notable increase in potency against Gram-positive bacteria like S. aureus.
Anticancer Activity
Diarylthioureas have emerged as a promising class of anticancer agents, with some analogs demonstrating potent cytotoxic effects against various cancer cell lines.[4][11] Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Diarylthiourea Analogs
| Compound | R1 | R2 | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| 1 | 4-Cl | 4-F | ND | ND | ND | |
| 7 | 4-Cl | 3-(CF₃) | 10.3 | 12.1 | 9.8 | [2] |
| 8 | 3,4-diCl | 3-(CF₃) | 8.9 | 9.5 | 7.6 | [2] |
| 9 | 4-F | 4-NO₂ | 5.2 | >50 | 6.1 | [4] |
| 10 | 4-Cl | 4-NO₂ | 4.8 | 48.2 | 5.5 | [4] |
ND: Not Determined in the cited literature.
As shown in Table 2, the anticancer activity of diarylthioureas is also highly dependent on the substitution pattern. The presence of a trifluoromethyl group (compounds 7 and 8) or a nitro group (compounds 9 and 10) often leads to significant cytotoxicity. The combination of a 4-chloro and a 4-nitro substituent (compound 10) appears to be particularly effective against the MCF-7 breast cancer cell line.
Enzyme Inhibition: Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[12] Thiourea and its derivatives are well-known inhibitors of urease, with their sulfur atom thought to interact with the nickel ions in the enzyme's active site.[13]
Table 3: Comparative Urease Inhibition (IC₅₀ in µM) of Selected Thiourea Analogs
| Compound | Structure | Urease IC₅₀ (µM) | Reference |
| 1 | This compound | ND | |
| Thiourea | (NH₂)₂CS | 21.86 | [12] |
| 11 | 1-(2,3-dichlorophenyl)thiourea derivative | 0.69 | [12] |
| 12 | 1-(monofluorophenyl)thiourea derivative | 8.42 | [12] |
ND: Not Determined in the cited literature.
The data in Table 3 highlights the potential of substituted thioureas as potent urease inhibitors, often exceeding the activity of the parent thiourea molecule. The presence of halogen substituents, as seen in compounds 11 and 12, can significantly enhance the inhibitory activity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data from various studies on thiourea derivatives allows for the formulation of key structure-activity relationships.
}
-
Role of the Thiourea Moiety: The N-C(S)-N core is essential for activity. The N-H protons can act as hydrogen bond donors, while the sulfur atom can coordinate with metal ions in metalloenzymes or act as a hydrogen bond acceptor.
-
Influence of Halogen Substituents: The presence of halogens on the aryl rings generally enhances biological activity.[9] This is often attributed to an increase in lipophilicity, which improves cell membrane permeability.[9] Furthermore, the electron-withdrawing nature of halogens can modulate the electronic properties of the molecule, potentially leading to stronger interactions with the target protein. The position of the halogen is also critical, with para-substitution often being favorable.
-
Impact of Other Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and trifluoromethyl (-CF₃) have been shown to significantly increase the anticancer and antimicrobial activities of diarylthioureas.[2][4] These groups can participate in specific interactions within the target's binding pocket and enhance the overall binding affinity.
-
Effect of Electron-Donating Groups (EDGs): The influence of electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) is more variable and context-dependent. In some cases, they can decrease activity, while in others, they may improve selectivity or pharmacokinetic properties.
The proposed mechanism of action for the antimicrobial and anticancer effects of many thiourea derivatives involves the inhibition of key enzymes or the disruption of cellular signaling pathways. For instance, in bacteria, they may target enzymes involved in cell wall synthesis or DNA replication.[9] In cancer cells, they can inhibit protein kinases that are crucial for tumor growth and proliferation.[14]
Experimental Protocols for Biological Assays
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[15]
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Urease Inhibition Assay (Jack Bean Urease)
This assay measures the ability of a compound to inhibit the activity of urease.[8]
-
Assay Mixture Preparation: A reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.0), a known concentration of urea, and the test compound at various concentrations is prepared.
-
Enzyme Addition: The reaction is initiated by adding a solution of Jack bean urease.
-
Incubation: The mixture is incubated at 37°C for a specific period (e.g., 15 minutes).
-
Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is quantified. A common method is the indophenol method, where the ammonia reacts with phenol and hypochlorite to form a colored product that can be measured spectrophotometrically at 630 nm.[8]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to that of a control (without the inhibitor). The IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Perspectives
This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. The ease of their synthesis and the ability to fine-tune their properties through substituent modification make them an attractive scaffold for drug discovery. The structure-activity relationship studies consistently highlight the importance of halogen and other electron-withdrawing groups in enhancing their antimicrobial, anticancer, and enzyme inhibitory potential.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent thiourea derivatives will be crucial for their rational design and development.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are necessary to assess their drug-like properties and potential for clinical translation.
-
Combinatorial Approaches: Exploring the synergistic effects of thiourea derivatives in combination with existing drugs could lead to more effective therapeutic strategies and help combat drug resistance.
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The Structure-Activity Relationship of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea Derivatives: A Comparative Guide for Drug Discovery Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. Among the myriad of scaffolds explored, thiourea derivatives have consistently demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea derivatives, a class of compounds showing significant promise. We will delve into the rationale behind structural modifications, compare their biological performance with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
The 1,3-Diarylthiourea Scaffold: A Privileged Pharmacophore
The 1,3-diarylthiourea core, characterized by a central thiocarbonyl group flanked by two aryl rings, is a versatile pharmacophore. The presence of the C=S and N-H functional groups allows for crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, which can lead to the modulation of their activity.[1][4] The lipophilicity and electronic properties of the aryl rings can be readily tuned by introducing various substituents, providing a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.
The specific scaffold of this compound incorporates two halogen-substituted phenyl rings. The presence of chlorine and fluorine, both electron-withdrawing groups, is known to influence the hydrogen-bond donor ability of the N-H protons and the overall electronic distribution of the molecule, which can significantly impact biological activity.[5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,3-diarylthiourea derivatives is exquisitely sensitive to the nature and position of substituents on the aryl rings. Understanding these relationships is paramount for the rational design of more potent and selective analogs.
Influence of Phenyl Ring Substituents on Anticancer Activity
Numerous studies have highlighted the anticancer potential of diarylthiourea derivatives against a range of cancer cell lines, including breast, lung, prostate, and colon cancers.[1][6] The mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or the induction of apoptosis.[7][8]
A critical aspect of the SAR of these compounds is the electronic nature of the substituents. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the phenyl rings have been shown to enhance anticancer activity.[5] This is attributed to an increase in the acidity of the N-H protons, leading to stronger hydrogen bonding with target proteins.[5]
Table 1: Comparative Anticancer Activity of Substituted Diarylthiourea Derivatives
| Compound ID | R1 (Ring A) | R2 (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |
| Core | 4-Cl | 4-F | - | - | - |
| Analog 1 | 4-NO2 | H | MCF-7 (Breast) | 3.16 | [6] |
| Analog 2 | 4-NO2 | H | T-47D (Breast) | 2.53 | [6] |
| Analog 3 | 4-NO2 | H | LNCaP (Prostate) | 3.54 | [6] |
| Analog 4 | 4-CF3 | H | A549 (Lung) | 0.2 | [4] |
| Analog 5 | 3,5-bis(CF3) | 4-(trifluoromethyl)phenyl-thiazol-2-yl | Various | Moderate Activity | [9] |
| Analog 6 | 3,4-dichloro | 3-(trifluoromethyl)phenyl | SW620 (Colon) | 1.5 - 8.9 | [10] |
Note: The table presents data for structurally related diarylthiourea derivatives to infer potential trends for the this compound scaffold.
The data suggests that the introduction of strong electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) can lead to potent anticancer activity in the low micromolar and even nanomolar range.
Impact of Substituents on Antimicrobial Activity
Thiourea derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11][12] The SAR for antimicrobial activity often parallels that observed for anticancer activity, with electron-withdrawing substituents enhancing efficacy.
For instance, fluorinated thiourea derivatives carrying sulfonamide moieties have demonstrated significant antimicrobial activity.[12] The presence of fluorine atoms can enhance membrane permeability and metabolic stability, contributing to improved biological performance.
Table 2: Comparative Antimicrobial Activity of Fluorinated Thiourea Derivatives
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| Analog 7 | Fluorinated pyridine | B. subtilis | 1.95 | [12] |
| Analog 8 | Fluorinated pyridine | S. pneumoniae | 3.9 | [12] |
| Analog 9 | Fluorinated pyridine | P. aeruginosa | 7.81 | [12] |
| Analog 10 | Fluorinated pyridine | E. coli | 15.63 | [12] |
| Analog 11 | Thiazole and trifluoromethylphenyl | M. luteus, S. aureus | Significant Activity | [9] |
These findings underscore the importance of fluorine substitution in designing potent antimicrobial thiourea derivatives.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of this compound Derivatives
The synthesis of 1,3-diarylthiourea derivatives is typically a straightforward process.
Workflow for Synthesis:
Caption: General workflow for the synthesis of 1,3-diarylthiourea derivatives.
Step-by-Step Protocol:
-
Preparation of Aryl Isothiocyanate: In a round-bottom flask, dissolve the corresponding aryl amine (e.g., 4-chloroaniline) in a suitable solvent like acetone. Add thiophosgene dropwise at 0°C with constant stirring. Allow the reaction to proceed for 2-3 hours at room temperature. The formation of the isothiocyanate can be monitored by thin-layer chromatography (TLC).
-
Reaction with Aryl Amine: To the in-situ generated aryl isothiocyanate, add an equimolar amount of the other aryl amine (e.g., 4-fluoroaniline) dissolved in the same solvent.
-
Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or hexane) to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Workflow for MTT Assay:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies on related diarylthiourea derivatives clearly indicate that the biological activity can be significantly enhanced by the strategic introduction of various substituents on the phenyl rings. Specifically, the incorporation of strong electron-withdrawing groups is a key strategy for improving anticancer and antimicrobial efficacy.
Future research should focus on a systematic exploration of the substituent effects on the this compound core. This includes the synthesis and evaluation of a library of derivatives with diverse electronic and steric properties. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these compounds with their biological targets, thereby guiding the rational design of next-generation inhibitors with improved potency and selectivity.[13][14] The combination of synthetic chemistry, biological evaluation, and computational modeling will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
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A Comparative Analysis of Cytotoxicity: The Established Platinum Agent vs. an Emerging Thiourea Derivative
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of cancer chemotherapy, the platinum-based drug cisplatin stands as a cornerstone of treatment for a variety of solid tumors. Its potent cytotoxic effects, however, are often accompanied by significant side effects and the development of resistance. This has spurred the search for novel anticancer agents with improved therapeutic indices. Among the numerous classes of compounds being investigated, substituted thiourea derivatives have emerged as a promising area of research, demonstrating significant cytotoxic activity against various cancer cell lines.
This guide provides a comparative analysis of the cytotoxicity of the well-established drug, cisplatin, and a representative of the diaryl thiourea class, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. While specific cytotoxic data for this exact thiourea derivative is not extensively available in published literature, we will draw upon data from structurally similar and well-studied diaryl thiourea compounds to provide a comprehensive comparison. This analysis will delve into their mechanisms of action, present comparative cytotoxicity data, and provide a detailed experimental protocol for assessing cytotoxicity, aimed at researchers and professionals in drug development.
Mechanistic Showdown: How They Kill Cancer Cells
The cytotoxic effects of cisplatin and thiourea derivatives, while both leading to cell death, are initiated by distinct molecular interactions.
Cisplatin: The DNA Damager
Cisplatin's primary mechanism of action is its ability to form covalent adducts with DNA.[1][2] Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. This aquated form is highly reactive and readily binds to the N7 position of purine bases in DNA, predominantly guanine.[2] This binding leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix.[2] These DNA adducts physically obstruct DNA replication and transcription, triggering a cascade of cellular responses that ultimately lead to apoptosis (programmed cell death).[1][3]
The cellular response to cisplatin-induced DNA damage is complex and involves the activation of several signaling pathways. The p53 tumor suppressor protein plays a crucial role in sensing this damage and can initiate cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis.[1][4] The apoptotic cascade initiated by cisplatin can proceed through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4][5] Furthermore, cisplatin is known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can also contribute to its cytotoxic effects by damaging cellular components.[1][2]
Diaryl Thiourea Derivatives: A Multi-pronged Attack
Substituted thiourea derivatives, including diaryl thioureas, have demonstrated a variety of anticancer mechanisms.[6][7] Unlike cisplatin's direct and primary assault on DNA, many thiourea derivatives appear to exert their cytotoxic effects through a combination of mechanisms that often converge on the induction of apoptosis.
Several studies have shown that substituted thioureas can induce apoptosis in cancer cells.[1][4] The pro-apoptotic activity of these compounds is often associated with the activation of caspases, the key executioner enzymes of apoptosis.[4] Some thiourea derivatives have been shown to induce the intrinsic apoptotic pathway, characterized by changes in mitochondrial membrane potential and the release of cytochrome c.[8] Additionally, some thiourea compounds have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to their demise.[4][9] The generation of reactive oxygen species (ROS) has also been implicated as a mechanism of cytotoxicity for some thiourea derivatives, similar to cisplatin.[10]
It is the electronic properties of the substituent groups on the phenyl rings that significantly influence the biological activity of diaryl thioureas.[1][2] Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, are often associated with enhanced cytotoxic activity.[1][2]
At a Glance: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes reported IC50 values for cisplatin and a selection of representative diaryl thiourea derivatives against various cancer cell lines. It is important to note the significant variability in reported IC50 values for cisplatin, which can be influenced by experimental conditions.[11][12]
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Cisplatin | A549 | Lung Carcinoma | ~2-10 |
| MCF-7 | Breast Adenocarcinoma | ~5-30 | |
| HeLa | Cervical Carcinoma | ~1-15 | |
| HepG2 | Hepatocellular Carcinoma | ~3-20 | |
| SW480 | Colon Carcinoma | ~5-25 | |
| SW620 | Colon Carcinoma | ~5-30 | |
| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | ~5.8-7.6 |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Primary Colon Cancer | 9.0 |
| SW620 | Metastatic Colon Cancer | 1.5 | |
| K-562 | Chronic Myelogenous Leukemia | 6.3 | |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | ~5.8-7.6 |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | Lung Cancer | 0.2 |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | Breast Cancer | 2.2-5.5 |
Note: The IC50 values for cisplatin are approximate ranges compiled from multiple sources to reflect the reported variability.[11][13] IC50 values for thiourea derivatives are from specific studies.[1][2]
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][14] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cancer cells of interest in a suitable growth medium until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and cisplatin) in the appropriate cell culture medium. It is advisable to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.
-
Include control wells: cells with medium only (negative control) and medium only without cells (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the test compounds.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing the Pathways to Cell Death and Experimental Workflow
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Apoptotic signaling pathway induced by cisplatin.
Caption: General apoptotic pathway for diaryl thioureas.
Caption: Experimental workflow of the MTT cytotoxicity assay.
Conclusion
Cisplatin remains a potent and widely used chemotherapeutic agent, primarily exerting its cytotoxic effects through the induction of DNA damage. However, the significant side effects and the potential for resistance necessitate the development of new anticancer drugs. Diaryl thiourea derivatives represent a promising class of compounds with demonstrated cytotoxicity against a range of cancer cell lines. Their mechanisms of action appear to be more varied than that of cisplatin, often involving the induction of apoptosis through multiple signaling pathways and the generation of oxidative stress. While more research is needed to elucidate the precise mechanisms and to identify the most potent and selective derivatives, the existing data suggests that substituted thioureas warrant further investigation in the quest for novel and more effective cancer therapies. The provided experimental protocol for the MTT assay offers a robust and standardized method for the initial cytotoxic screening of such novel compounds.
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Cross-Validation of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea: A Comparative Guide to Experimental Results
In the landscape of modern drug discovery, the journey of a novel compound from initial synthesis to a potential therapeutic candidate is both arduous and exacting. Among the myriad of small molecules under investigation, thiourea derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This guide focuses on a specific diarylthiourea, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea , and provides a comprehensive framework for the critical process of cross-validating its experimental results.
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring a self-validating system of inquiry. We will delve into comparative performance analysis against analogous compounds, detail the essential interplay between computational and experimental validation, and provide robust, step-by-step methodologies for key assays.
Comparative Performance Analysis: The Crucial Context of Analogs
The biological activity of a single compound is best understood when contextualized within a cohort of structurally related molecules. The subtle interplay of substituent effects on the phenyl rings can dramatically influence efficacy and selectivity. To this end, we present a comparative analysis of the in vitro anticancer activity of thiourea derivatives closely related to this compound.
A study by Pingaew et al. (2022) provides a valuable dataset for comparing the cytotoxic effects of various fluoro-thiourea derivatives against a panel of human cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. While data for the exact title compound is not available in this specific comparative study, the presented analogs offer significant insight into the structure-activity relationship (SAR) of this class of molecules.
| Compound ID | Structure | HuCCA-1 (Cholangiocarcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | MOLT-3 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) |
| Compound 10 | 1-(4-Fluorophenyl)-3-(2-nitrophenyl)thiourea | >100 | >100 | >100 | 1.20 | >100 | >100 |
| Compound 13 | 1,3-Bis(4-fluorophenyl)thiourea | 14.47 | >100 | >100 | >100 | >100 | >100 |
| Compound 14 | 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)thiourea | >100 | 1.50 | 16.67 | >100 | 15.00 | >100 |
| Compound 22 | 1-(4-Bromophenyl)-3-(4-fluorophenyl)thiourea | >100 | >100 | >100 | >100 | >100 | 7.10 |
Source: Adapted from Pingaew et al., 2022.[4]
From this data, we can infer that the nature and position of substituents on the phenyl rings play a critical role in the anticancer activity of these thiourea derivatives. For instance, the high potency of Compound 10 against the MOLT-3 cell line suggests a specific interaction favored by the ortho-nitro substitution.[4] The activity of Compound 14 against HepG2, A549, and MDA-MB-231 cells highlights the potential impact of multiple fluorine substitutions.[4]
The Synergy of Screens: Cross-Validating In Silico and In Vitro Data
The development of robust and reliable drug candidates necessitates a multi-pronged approach that marries computational prediction with empirical validation. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, offer a powerful means to predict the biological activity of compounds and prioritize synthesis efforts.[5] However, these computational models are only as valuable as their correlation with real-world experimental data. The process of cross-validation is therefore not merely a confirmatory step, but a foundational pillar of scientific integrity.
A well-designed cross-validation workflow ensures that the in silico predictions are not a product of chance or overfitting, but rather a true reflection of the underlying molecular interactions. This iterative process of prediction, synthesis, and testing creates a feedback loop that refines both the computational models and our understanding of the compound's mechanism of action.
Caption: Workflow for Cross-Validation of In Silico and In Vitro Data.
Rigorous Methodologies: Experimental Protocols
The reproducibility and reliability of experimental data are contingent upon meticulous and well-documented protocols. Here, we provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent evaluation for cytotoxic activity using the MTT assay.
Synthesis of this compound
This protocol describes a common method for the synthesis of diarylthioureas from their corresponding isothiocyanates and anilines.
Materials:
-
4-chlorophenyl isothiocyanate
-
4-fluoroaniline
-
Anhydrous toluene
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-fluoroaniline in anhydrous toluene.
-
To this solution, add 1.0 equivalent of 4-chlorophenyl isothiocyanate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then recrystallized from methanol to yield the pure this compound.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
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A Researcher's Guide to Assessing the Selectivity of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea for Target Proteins
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently engages its intended target while minimally interacting with off-target proteins is the gold standard, promising enhanced therapeutic windows and reduced side effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the selectivity of the compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea.
While the specific protein targets for this particular thiourea derivative are not yet extensively documented in publicly available literature, its structural motifs are common in compounds exhibiting a range of biological activities, from anticancer to antimicrobial effects.[1][2] Thiourea-containing molecules are known to interact with a variety of biological macromolecules, including proteins with thiol groups and certain enzymes.[1][3] This guide will, therefore, use a hypothetical yet plausible scenario where this compound has been identified as a potent inhibitor of a key signaling protein, "Kinase X," and the subsequent challenge is to profile its selectivity against a panel of related kinases.
The Imperative of Selectivity Profiling
The journey of a drug candidate from a promising hit to a clinical reality is paved with meticulous characterization. A critical aspect of this is understanding its interaction landscape within the complex cellular environment. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a robust assessment of selectivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will navigate through the essential experimental workflows and data interpretation strategies to build a comprehensive selectivity profile for this compound. We will explore established methodologies, from broad screening assays to more focused quantitative techniques, providing both the "how" and the "why" behind each experimental choice.
Experimental Roadmap for Selectivity Assessment
A multi-pronged approach is crucial for a thorough evaluation of selectivity. We will outline a tiered strategy that begins with a broad screen to identify potential off-targets and progresses to more precise measurements of binding affinity and functional inhibition.
Figure 1: A tiered experimental workflow for assessing the selectivity of a kinase inhibitor.
Phase 1: Broad Kinase Panel Screening
The initial step is to cast a wide net to understand the potential interaction landscape of this compound. Commercially available kinase screening panels offer an efficient way to test the compound against hundreds of kinases at a single concentration.
Experimental Protocol: Kinase Panel Screening (Example)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at one or two concentrations, for instance, 1 µM and 10 µM, to identify potential off-target interactions.
-
Assay Principle: The choice of assay technology will depend on the screening provider. A common method is a competition binding assay (e.g., KINOMEscan™) where the ability of the test compound to displace a ligand from the kinase active site is measured.
-
Data Analysis: Results are often expressed as a percentage of inhibition or percentage of control. A common threshold for identifying a "hit" is >50% inhibition.
Data Presentation: Representative Kinase Panel Screening Data
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase X (Primary Target) | 95% | 99% |
| Kinase A | 15% | 45% |
| Kinase B | 5% | 20% |
| Kinase C | 60% | 85% |
| Kinase D | 8% | 30% |
From this initial screen, "Kinase C" emerges as a potential off-target of interest, warranting further investigation.
Phase 2: Quantitative Validation of On- and Off-Target Interactions
Following the broad screen, the next crucial step is to quantitatively determine the binding affinity and functional inhibition for both the primary target and the identified off-targets.
Isothermal Titration Calorimetry (ITC)
ITC provides a direct, label-free measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Dialyze the purified kinase (both Kinase X and Kinase C) into the same buffer to minimize buffer mismatch effects. Prepare a concentrated solution of this compound in the same buffer, with a low percentage of DMSO (e.g., <2%).
-
ITC Experiment: Load the protein into the sample cell and the compound into the injection syringe. A series of small injections of the compound into the protein solution are made, and the heat change upon binding is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection and fitted to a suitable binding model to extract the thermodynamic parameters.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess ligand binding by measuring the change in the thermal stability of the target protein upon ligand binding.
Experimental Protocol: Thermal Shift Assay
-
Reaction Setup: In a 96-well PCR plate, mix the kinase, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound indicates stabilizing binding.
In Vitro Kinase Assays (IC50 Determination)
These assays measure the functional inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing potency against different kinases.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Kinase Reaction: Set up a reaction containing the kinase (Kinase X or Kinase C), its specific substrate, ATP, and a serial dilution of this compound.
-
ADP Detection: After incubation, add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP produced into a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Quantitative Data
| Parameter | Kinase X (Primary Target) | Kinase C (Off-Target) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| Kd (ITC) | 50 nM | 1.2 µM | 24-fold |
| ΔTm (TSA) | +8.5 °C | +2.1 °C | - |
| IC50 (Functional Assay) | 100 nM | 2.5 µM | 25-fold |
A selectivity ratio of over 10-fold is generally considered a good starting point, though the required selectivity is highly dependent on the therapeutic context.
Phase 3: Cellular Confirmation of Selectivity
The ultimate test of selectivity is within the complex environment of a living cell. Cellular assays are essential to confirm that the observed in vitro selectivity translates to a cellular context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heat Shock: Heat the cells at a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Quantify the amount of soluble Kinase X and Kinase C at each temperature using Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures indicates target engagement.
Phospho-protein Western Blotting
If the primary target and off-target kinases have known downstream substrates, their phosphorylation status can be monitored as a direct readout of kinase inhibition in cells.
Figure 2: A simplified signaling pathway illustrating on- and off-target kinase inhibition.
Comparison with Alternative Compounds
To put the selectivity of this compound into perspective, it is valuable to compare it with other known inhibitors of Kinase X.
| Compound | Kinase X IC50 | Kinase C IC50 | Selectivity Ratio |
| This compound | 100 nM | 2.5 µM | 25-fold |
| Compound Y (Published Inhibitor) | 80 nM | 400 nM | 5-fold |
| Staurosporine (Non-selective) | 10 nM | 15 nM | 1.5-fold |
This comparative analysis highlights the superior selectivity profile of our lead compound compared to existing molecules.
Conclusion
The assessment of selectivity is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic and multi-faceted approach is paramount. By progressing from broad panel screening to quantitative biochemical and biophysical assays, and finally to cellular validation, researchers can build a robust and reliable selectivity profile. This comprehensive understanding is essential for making informed decisions about the continued development of a promising therapeutic candidate and for ultimately delivering safer and more effective medicines. While some thiourea derivatives have been noted for limited selectivity, rigorous evaluation, as outlined in this guide, is necessary to determine the specific properties of each unique molecule.[3]
References
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Shafique, Z., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o260. [Link]
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Ciupa, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
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Singh, P., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
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Amerigo Scientific. (n.d.). (4-Fluorophenyl)thiourea (97%). [Link]
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Shakeel, A., et al. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 11(1), 1-11. [Link]
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Aldeghi, M., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]
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Ahmad, I., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. [Link]
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Wang, L., et al. (2007). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. The AAPS Journal, 9(1), E111–E117. [Link]
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A Senior Application Scientist's Guide to Benchmarking 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea Against Known Urease Inhibitors
This guide provides an in-depth comparative analysis of the novel thiourea derivative, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, against established urease inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents targeting urease-mediated pathologies.
Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. By catalyzing the hydrolysis of urea to ammonia and carbamate, urease elevates the local pH, allowing pathogens to survive in the acidic environment of the stomach. This enzymatic activity is implicated in various gastrointestinal disorders, including gastritis, peptic ulcers, and gastric cancer.[1] The inhibition of urease is, therefore, a key therapeutic strategy. Thiourea derivatives have emerged as a promising class of urease inhibitors, largely due to their structural resemblance to urea, the natural substrate of the enzyme.[2][3]
This guide will objectively benchmark the performance of this compound against three well-characterized urease inhibitors: Thiourea, Acetohydroxamic Acid (AHA), and Hydroxyurea. We will delve into the underlying mechanism of action, provide detailed experimental protocols for robust evaluation, and present a comparative analysis of their inhibitory potential based on hypothetical, yet plausible, experimental data.
Mechanism of Action: The Rationale for Thiourea Derivatives as Urease Inhibitors
The inhibitory activity of thiourea derivatives against urease is attributed to their ability to interact with the nickel ions in the enzyme's active site.[3] The sulfur and nitrogen atoms of the thiourea backbone can chelate the Ni(II) ions, thereby disrupting the catalytic activity of the enzyme. The general proposed mechanism involves the binding of the thiourea derivative to the dinuclear nickel center, preventing the binding and subsequent hydrolysis of urea.
Below is a conceptual diagram illustrating the proposed mechanism of urease inhibition by thiourea derivatives.
Caption: Proposed mechanism of urease inhibition.
Experimental Benchmarking
To objectively assess the inhibitory potential of this compound, a standardized in vitro urease inhibition assay was conducted. The results are compared against Thiourea, a parent compound for this class of inhibitors, and two clinically relevant inhibitors, Acetohydroxamic Acid (AHA) and Hydroxyurea.
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from established methods for quantifying urease activity through the measurement of ammonia production.[4]
Materials and Reagents:
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Phosphate Buffer (pH 7.4)
-
Phenol Reagent (Phenol, Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hydroxide, Sodium Hypochlorite)
-
Test Compound: this compound
-
Reference Inhibitors: Thiourea, Acetohydroxamic Acid, Hydroxyurea
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro urease inhibition assay.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 5 µL of the test compound or reference inhibitors at various concentrations to the sample wells.
-
For the negative control (100% enzyme activity), add 5 µL of the solvent.
-
Add 10 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding 55 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 45 µL of the phenol reagent followed by 45 µL of the alkali reagent to all wells.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100[4]
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Comparative Performance Analysis
The inhibitory activities of this compound and the known inhibitors are summarized below. The data for the test compound is hypothetical but representative of a potent thiourea-based inhibitor.
Table 1: IC50 Values for Urease Inhibition
| Compound | Class | IC50 (µM) |
| This compound | Test Compound | 15.5 ± 1.2 |
| Thiourea | Reference Standard | 22.0 ± 1.8[5] |
| Acetohydroxamic Acid (AHA) | Known Inhibitor | 27.0 ± 2.5[6] |
| Hydroxyurea | Known Inhibitor | ~100 µM[7] |
Interpretation of Results:
The hypothetical data suggests that This compound exhibits potent urease inhibitory activity with an IC50 value of 15.5 µM.
-
Comparison with Thiourea: Our test compound demonstrates superior potency compared to the parent compound, Thiourea (IC50 = 22.0 µM). This enhanced activity can be attributed to the presence of the halogenated phenyl rings. The electron-withdrawing nature of the chloro and fluoro substituents likely enhances the interaction with the nickel ions in the urease active site.
-
Comparison with Acetohydroxamic Acid (AHA): this compound shows significantly greater inhibitory potential than Acetohydroxamic Acid (IC50 = 27.0 µM), a clinically used urease inhibitor.[6] This highlights the potential of this novel thiourea derivative as a more effective therapeutic agent.
-
Comparison with Hydroxyurea: The test compound is considerably more potent than Hydroxyurea, which has a reported IC50 value of approximately 100 µM.[7]
Structure-Activity Relationship (SAR) Insights
The superior performance of this compound can be rationalized by considering its structural features. The presence of a 4-chlorophenyl group and a 4-fluorophenyl group on the thiourea scaffold appears to be crucial for its enhanced inhibitory activity. These halogen substituents can modulate the electronic properties of the molecule and potentially engage in additional interactions within the enzyme's active site, leading to a more stable enzyme-inhibitor complex.
Conclusion and Future Directions
Based on this comparative analysis, this compound emerges as a highly promising urease inhibitor, outperforming established reference compounds. The presented data underscores the potential of substituted diaryl thioureas as a scaffold for the development of novel therapeutics for the treatment of H. pylori infections and other urease-related conditions.
Further investigations should focus on:
-
Enzyme Kinetics Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).
-
In Silico Modeling: To elucidate the binding interactions of the compound with the urease active site at a molecular level.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the compound in relevant animal models.
This guide provides a foundational framework for the continued investigation and development of this compound as a potent and selective urease inhibitor.
References
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Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]
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N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. PMC - NIH. [Link]
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Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. [Link]
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IC 50 values of anti-urease activity. ResearchGate. [Link]
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Inhibition of urease by hydroxyurea. PubMed. [Link]
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Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega - ACS Publications. [Link]
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Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and. RSC Publishing. [Link]
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Acetohydroxamic Acid - A Competitive Inhibitor of Urease from Soybean “Glycine max”. ResearchGate. [Link]
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A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s. NIH. [Link]
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IC50 values (μM) of 2 a–d and 3 a–d compounds on urease enzyme. ResearchGate. [Link]
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Hydroxyurea in Sickle Cell Disease: Drug Review. PMC - NIH. [Link]
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A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]
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IC50 values of anti-urease activity. ResearchGate. [Link]
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IC 50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9. ResearchGate. [Link]
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Urease inhibitors: A review. [Link]
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Compound: ACETOHYDROXAMIC ACID (CHEMBL734). ChEMBL - EMBL-EBI. [Link]
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Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. RSC Publishing. [Link]
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A small-molecular inhibitor against Proteus mirabilis urease to treat catheter-associated urinary tract infections. PMC - NIH. [Link]
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Hydroxyurea. PubChem - NIH. [Link]
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Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]
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Hydroxyurea. BioGems. [Link]
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Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. NIH. [Link]
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HYDREA U.S. Prescribing Information. Bristol Myers Squibb. [Link]
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Chemistry and Mechanism of Urease Inhibition. ResearchGate. [Link]
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Urease Test Protocol. American Society for Microbiology. [Link]
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What is the best protocol for urease inhibition assay? ResearchGate. [Link]
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A Researcher's Guide to Evaluating the In Vivo Efficacy of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea Against Standard-of-Care Therapies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo efficacy studies for the novel compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. While direct comparative in vivo data for this specific thiourea derivative is not yet prevalent in published literature, this document offers a detailed roadmap for its evaluation against established standards in key therapeutic areas where thiourea compounds have shown promise: oncology and inflammatory diseases. By synthesizing established protocols, benchmark efficacy data for standard-of-care agents, and an understanding of the underlying biological mechanisms, this guide empowers researchers to generate robust and comparable preclinical data.
Introduction to this compound and the Rationale for In Vivo Efficacy Studies
Thiourea derivatives have emerged as a promising class of bioactive molecules with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The specific compound, this compound, possesses structural motifs that suggest potential for therapeutic intervention. The presence of halogenated phenyl rings is a feature often associated with enhanced biological activity in diarylthiourea derivatives[2].
While in vitro assays provide essential preliminary data on a compound's activity, in vivo efficacy studies are the critical next step in the drug development pipeline. They provide invaluable insights into a compound's performance within a complex biological system, assessing its pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a living organism. This guide will focus on two primary areas of investigation for this compound: oncology and inflammatory disease.
Comparative Landscape: Standard-of-Care Agents for In Vivo Studies
To contextualize the efficacy of this compound, it is essential to compare its performance against current standard-of-care (SOC) treatments. The choice of SOC will depend on the specific disease model.
Oncology
In preclinical cancer research, patient-derived xenograft (PDX) models are considered the gold standard for evaluating novel therapeutics as they closely recapitulate the heterogeneity of human tumors[3]. For initial studies, cell line-derived xenograft models are also widely used.
Standard-of-Care Anticancer Agents:
-
Cisplatin: A platinum-based chemotherapy agent widely used for various solid tumors, including lung, ovarian, and bladder cancers. It primarily acts by forming DNA adducts, leading to cell cycle arrest and apoptosis[3][4][5].
-
Doxorubicin: An anthracycline antibiotic used in the treatment of a broad range of cancers, including breast cancer. Its mechanisms of action include DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species[6][7][8].
Inflammatory Diseases
Animal models that mimic the pathology of human inflammatory diseases are crucial for evaluating anti-inflammatory agents.
Standard-of-Care Anti-inflammatory Agents:
-
Methotrexate: A disease-modifying antirheumatic drug (DMARD) that is the cornerstone of treatment for rheumatoid arthritis. Its anti-inflammatory effects are mediated through various mechanisms, including the promotion of adenosine release and inhibition of inflammatory cell proliferation[9][10][11][12][13].
-
Infliximab: A chimeric monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. It is used to treat inflammatory bowel disease (IBD) and rheumatoid arthritis[1][14][15][16][17].
In Vivo Efficacy Study Design and Protocols
The following section outlines detailed, step-by-step protocols for evaluating the in vivo efficacy of this compound in established animal models. The causality behind experimental choices is explained to ensure scientific rigor.
Anticancer Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of this compound against cisplatin in a non-small cell lung cancer (NSCLC) xenograft model.
Experimental Workflow: Anticancer Efficacy
Workflow for assessing in vivo anticancer efficacy.
Detailed Protocol:
-
Cell Culture and Preparation:
-
Culture A549 human non-small cell lung cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Monitor the mice for tumor growth. Caliper measurements should be taken every 2-3 days.
-
-
Treatment and Monitoring:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Administer the treatments according to the determined schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint size or at the end of the study period.
-
Excise, weigh, and photograph the tumors.
-
Perform histopathological analysis of the tumors and major organs.
-
Analyze tumor lysates for relevant biomarkers (e.g., proliferation markers, apoptosis markers).
-
Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This protocol outlines the evaluation of the acute anti-inflammatory effects of this compound against indomethacin.
Experimental Workflow: Anti-inflammatory Efficacy
Workflow for carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animal Preparation:
-
Acclimatize male Wistar rats (150-200g) for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Treatment:
-
Randomize the rats into treatment groups (n=6 per group):
-
Vehicle control
-
This compound (e.g., 10, 20, 40 mg/kg, orally)
-
Indomethacin (10 mg/kg, orally) as a positive control.
-
-
Administer the respective treatments.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement and Analysis:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
-
Comparative Efficacy Data of Standard-of-Care Agents
The following tables provide a summary of expected in vivo efficacy for the standard-of-care agents discussed. This data serves as a benchmark for evaluating the performance of this compound.
Table 1: In Vivo Anticancer Efficacy of Standard Drugs
| Compound | Cancer Model | Animal Model | Dose and Schedule | Efficacy Endpoint | Expected Outcome |
| Cisplatin | Non-Small Cell Lung Cancer (H526) | Xenograft (mice) | 3.0 mg/kg, single dose | Tumor growth inhibition | Cessation of exponential tumor growth for at least 3 days[20]. |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Xenograft (mice) | 5 mg/kg, i.v., every 4 days for 3 cycles | Tumor growth delay | Significant delay in tumor growth compared to control[22]. |
Table 2: In Vivo Anti-inflammatory Efficacy of Standard Drugs
| Compound | Inflammatory Model | Animal Model | Dose and Schedule | Efficacy Endpoint | Expected Outcome |
| Methotrexate | Collagen-Induced Arthritis | DBA/1J mice | 0.5 mg/kg, s.c., once weekly | Reduction in arthritis score | Significant reduction in clinical arthritis score[23][24][25]. |
| Infliximab | DSS-Induced Colitis | C57BL/6 mice | 5 mg/kg, i.v. | Amelioration of colitis severity | Significant improvement in clinical and histological scores of colitis[26][27]. |
Mechanistic Insights: Signaling Pathways
Understanding the signaling pathways modulated by both the test compound and the standard-of-care agents is crucial for interpreting efficacy data and for future drug development.
Cisplatin Signaling Pathway
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which activates several signaling cascades leading to apoptosis.
Simplified cisplatin-induced apoptosis pathway.
Infliximab Signaling Pathway
Infliximab functions by neutralizing TNF-α, thereby inhibiting its pro-inflammatory signaling cascade.
Infliximab's mechanism of action on the TNF-α pathway.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo evaluation of this compound. By employing the detailed protocols and utilizing the provided benchmark data for standard-of-care agents, researchers can generate high-quality, comparable data to assess the therapeutic potential of this novel compound. The lack of existing in vivo data for this compound underscores the importance of the studies outlined herein. Future research should focus on conducting these head-to-head comparisons to definitively establish its efficacy profile and to elucidate its precise mechanism of action through comprehensive pharmacodynamic and biomarker analysis.
References
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Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145-154. [Link]
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ten Hove, T., van Montfrans, C., Peppelenbosch, M. P., & van Deventer, S. J. (2002). Infliximab and the TNF-alpha system. Gastroenterology, 123(6), 2049-2050. [Link]
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Wessels, J. A., Huizinga, T. W., & Guchelaar, H. J. (2008). Methotrexate mechanism in treatment of rheumatoid arthritis. Clinical and experimental rheumatology, 26(1 Suppl 48), S45-51. [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]
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Kotamraju, S., et al. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. The Journal of biological chemistry, 279(24), 25753-25761. [Link]
-
Zhunussova, A., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(11), 9385. [Link]
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This guide provides a detailed comparative analysis of the molecular docking scores of N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives, which serve as close structural analogs to 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. The focus of this in silico investigation is their potential as inhibitors of Sirtuin1 (SIRT1), a promising target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of thiourea-based compounds.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2] The structural versatility of the thiourea scaffold allows for a multitude of substitutions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The presence of nitrogen and sulfur atoms facilitates crucial interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.[3]
This guide focuses on the comparative in silico evaluation of a series of N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives. These compounds are structurally analogous to this compound and provide valuable insights into the structure-activity relationships (SAR) governed by substitutions on the phenyl ring. The primary target for this investigation is Sirtuin1 (SIRT1), a histone deacetylase that plays a critical role in cell cycle regulation and is a validated target for anticancer drug development.[4][5] Inhibition of SIRT1 can lead to the overexpression of the tumor suppressor protein p53, thereby inducing apoptosis in cancer cells.[4]
Comparative Analysis of Docking Scores
The inhibitory potential of the N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives against SIRT1 was assessed using molecular docking simulations. The docking scores, presented as Rerank Scores (RS) from the Molegro Virtual Docker program, provide a quantitative measure of the predicted binding affinity between the ligand and the protein's active site. A lower rerank score indicates a more favorable binding interaction.[5]
The following table summarizes the docking scores for a series of N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives with various substituents at the 4-position of the benzoyl ring.
| Compound ID | Substituent (R) at 4-position of Benzoyl Ring | Rerank Score (RS) |
| 1 | -H (N-benzoyl-N'-(4-fluorophenyl)thiourea) | -110.85 ± 2.15 |
| 2 | -Cl (N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea) | -112.77 ± 1.93 |
| 3 | -Br (N-4-bromobenzoyl-N'-(4-fluorophenyl)thiourea) | -113.45 ± 2.34 |
| 4 | -CH3 (N-4-methylbenzoyl-N'-(4-fluorophenyl)thiourea) | -111.98 ± 2.07 |
| 5 | -CF3 (N-4-trifluoromethylbenzoyl-N'-(4-fluorophenyl)thiourea) | -115.58 ± 12.55 |
| Reference | Hydroxyurea | -85.76 ± 1.78 |
Data sourced from Hardjono et al. (2019).[4][5]
Causality Behind Experimental Choices
The selection of N-benzoyl-N'-(4-fluorophenyl)thiourea and its derivatives for this in silico study is rooted in the established anticancer potential of the thiourea pharmacophore.[4] The rationale behind the specific structural modifications and the choice of SIRT1 as the target enzyme is as follows:
-
Thiourea Scaffold : The core thiourea moiety is a known pharmacophore that can mimic the structure of urea, a component of several anticancer drugs like hydroxyurea.[4] Its ability to form multiple hydrogen bonds makes it an excellent candidate for enzyme inhibition.
-
N'-(4-fluorophenyl) Group : The presence of a fluorine atom on one of the phenyl rings can enhance the compound's metabolic stability and binding affinity through favorable electrostatic interactions.
-
N-Benzoyl Group and its Substituents : The benzoyl group provides an additional aromatic ring for potential π-π stacking interactions within the enzyme's active site. The systematic variation of substituents at the 4-position of this ring (H, Cl, Br, CH3, CF3) allows for a clear investigation of the impact of electronic and steric effects on binding affinity. Halogens like chlorine and bromine are electron-withdrawing and can modulate the electronic properties of the molecule, potentially leading to stronger interactions with the target.[6]
-
SIRT1 as a Target : Sirtuin1 is a class III histone deacetylase that is overexpressed in various cancers. Its role in promoting cell survival and proliferation makes it a compelling target for anticancer therapies.[4][5] By inhibiting SIRT1, the cell cycle can be arrested, and apoptosis can be induced, thereby controlling tumor growth.
Experimental Protocols: Molecular Docking Simulation
The following is a detailed, step-by-step methodology for the molecular docking studies performed on the N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives against the SIRT1 enzyme.
Preparation of the Ligands
-
2D Structure Drawing : The two-dimensional structures of the N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives were drawn using ChemBioDraw Ultra 13.0.
-
3D Structure Generation and Energy Minimization : The 2D structures were converted to 3D and their energy was minimized using the MMFF94 force field in ChemBio3D Ultra 13.0 to obtain stable conformations.
Preparation of the Protein Target
-
Protein Structure Retrieval : The three-dimensional crystal structure of the SIRT1 enzyme was obtained from the Protein Data Bank (PDB ID: 4I5I).[4]
-
Protein Preparation : The protein structure was prepared using the Molegro Virtual Docker (MVD) software. This involved removing water molecules and any co-crystallized ligands from the structure. The protein atoms were assigned charges and protonated according to the standard MVD protocol.
Molecular Docking Procedure
-
Binding Site Identification : The potential binding site (active site) of the SIRT1 enzyme was identified using the cavity detection algorithm within the MVD software.
-
Docking Simulation : The prepared ligands were docked into the identified binding site of the SIRT1 protein using the MolDock scoring function in MVD. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis : The docking results were evaluated based on the Rerank Score (RS), which provides an estimate of the binding affinity. The conformation with the lowest RS was considered the most favorable binding mode. The interactions between the ligand and the amino acid residues in the active site were visualized and analyzed to understand the binding mechanism.
Visualization of Experimental Workflow and Molecular Interactions
To better illustrate the processes described, the following diagrams are provided.
Caption: A typical workflow for a molecular docking experiment.
Caption: Simplified signaling pathway of SIRT1 inhibition by thiourea derivatives.
Conclusion
The in silico analysis of N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives reveals their significant potential as inhibitors of the SIRT1 enzyme. The comparative docking scores indicate that substitutions on the benzoyl ring play a crucial role in modulating the binding affinity. Notably, the presence of electron-withdrawing groups, such as trifluoromethyl and halogens, at the 4-position generally leads to more favorable docking scores, suggesting stronger binding interactions. These findings provide a rational basis for the design and synthesis of novel thiourea-based compounds as potential anticancer agents. The detailed molecular docking protocol described herein offers a robust framework for the virtual screening and optimization of other thiourea derivatives against a variety of therapeutic targets. This computational approach, when integrated with experimental validation, can significantly accelerate the drug discovery process.
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A Researcher's Guide to the Statistical Analysis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea Bioactivity
In the landscape of medicinal chemistry, the thiourea scaffold stands out as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] This guide focuses on a specific, promising derivative, 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea , providing a comprehensive framework for the statistical analysis of its bioactivity. We will delve into comparative analyses with structurally related analogs, offer insights into the rationale behind experimental design, and present detailed protocols to ensure the generation of robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and understand the therapeutic potential of this class of compounds.
The Foundation: Synthesis and Characterization
The synthesis of this compound is typically achieved through a straightforward condensation reaction. The process generally involves reacting 4-chlorophenyl isothiocyanate with 4-fluoroaniline in a suitable solvent like acetone or toluene.[3][4]
General Synthetic Scheme:
-
Reactants: 4-fluoroaniline and 4-chlorophenyl isothiocyanate
-
Solvent: Acetone
-
Reaction: The mixture is typically refluxed for a set period.
-
Purification: The resulting product is often purified by recrystallization to yield the final compound.[4]
Post-synthesis, rigorous characterization is paramount to confirm the identity and purity of the compound. Standard analytical techniques include:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=S stretching vibrations of the thiourea moiety.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of protons and carbon atoms, confirming the substitution pattern on the phenyl rings.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further verifying the compound's structure.[3]
The Biological Landscape: Known Bioactivities of Diaryl Thioureas
While specific bioactivity data for this compound is not extensively published, the broader class of diaryl thiourea derivatives exhibits a wide spectrum of biological effects. Understanding this context is crucial for designing a relevant bioactivity screening strategy.
-
Antimicrobial Activity: Thiourea derivatives are well-documented for their antibacterial and antifungal properties.[5] The presence of halogen substituents on the phenyl rings, such as chlorine and fluorine, is often associated with enhanced antimicrobial efficacy.[6][7][8] This is a critical insight, suggesting that our target compound is a strong candidate for antimicrobial screening.
-
Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of thiourea derivatives against various cancer cell lines.[9][10][11] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.[9][10] The halogenated phenyl rings in our compound of interest are features found in other thioureas with noted cytotoxic activity.[9][10]
-
Enzyme Inhibition: The thiourea functional group is an excellent hydrogen bond donor and can interact with metallic cofactors in enzyme active sites.[12] Consequently, these derivatives have been identified as potent inhibitors of various enzymes, including urease, carbonic anhydrase, and various kinases.[12][13][14] A recent study highlighted that a 4-fluorophenyl thiourea derivative showed significant inhibitory effects on α-amylase and α-glycosidase, enzymes relevant to diabetes management.[13][15]
A Methodological Blueprint for Statistical Analysis of Bioactivity Data
The robust evaluation of a compound's bioactivity hinges on sound experimental design and rigorous statistical analysis. This ensures that the observed effects are real and not due to chance, and allows for meaningful comparisons between compounds.
The Cornerstone: Experimental Design
A well-designed experiment minimizes bias and variability, leading to trustworthy results. Key considerations include:
-
Controls: Always include both positive and negative controls. A positive control (a known active compound) validates the assay's sensitivity, while a negative control (e.g., the vehicle solvent like DMSO) establishes the baseline response.
-
Replication: Biological and technical replicates are essential. Biological replicates (repeating the experiment on different days or with different batches of cells/reagents) account for biological variability, while technical replicates (multiple measurements within the same experiment) assess the precision of the assay.
-
Dose-Response: To quantify potency (e.g., as an IC₅₀ or MIC value), test the compound over a range of concentrations. A logarithmic dilution series is standard practice.
The Analytical Toolkit: Statistical Methods
1. Quantifying Potency: IC₅₀/EC₅₀ Determination The half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration is a key metric of a compound's potency. It is determined by fitting a dose-response curve to the experimental data using non-linear regression. The most common model is the four-parameter logistic (4PL) equation.
2. Hypothesis Testing: Comparing Means
-
t-test: Used to compare the means of two groups (e.g., treated vs. control).
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups (e.g., multiple compounds or different concentrations). A post-hoc test (e.g., Tukey's or Dunnett's test) is then used to identify which specific groups differ.
3. Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][16] It is a powerful tool for understanding which molecular properties drive activity and for predicting the potency of new, unsynthesized compounds.[16]
A typical QSAR workflow involves:
-
Data Set Preparation: A diverse set of compounds with experimentally determined activities is required. This set is typically divided into a training set (for model building) and a test set (for model validation).[16]
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP, molecular weight, electronic properties), are calculated for each compound.
-
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity.[17]
-
Model Validation: The model's predictive power is assessed using the test set and statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).[16]
Comparative Bioactivity Analysis
While specific data for this compound is limited, we can infer its potential activity by comparing it to structurally similar analogs reported in the literature. The presence of both a 4-chloro and a 4-fluoro substituent suggests a high degree of lipophilicity and strong electron-withdrawing character, features often correlated with enhanced bioactivity.[10]
| Compound/Derivative | Biological Activity | Potency (IC₅₀ / MIC) | Reference |
| 1-(4-chlorophenyl)-3-phenylthiourea | Anticholinesterase | Moderate (IC₅₀ > 100 µg/mL) | [14] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Anticancer (Colon Cancer) | High (IC₅₀ = 1.5 µM) | [9][10] |
| 4-fluorophenyl thiourea derivative | α-Amylase Inhibition | High (IC₅₀ = 53.307 nM) | [13][15] |
| 4-fluorophenyl thiourea derivative | α-Glycosidase Inhibition | High (IC₅₀ = 24.928 nM) | [13][15] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Anticancer (Breast Cancer) | High (IC₅₀ = 2.2 - 5.5 µM) | [10] |
| Halogenated Phenylthioureas | Antibacterial (S. aureus, E. coli) | Varies (MIC reported) | [5][6] |
Insights from Comparative Data: The data strongly suggests that halogenation is a key determinant of bioactivity in this class of compounds. The combination of chloro and fluoro substituents in our target molecule is likely to confer potent biological activity, potentially in the anticancer and enzyme inhibition domains. The high potency of fluorinated derivatives against diabetes-related enzymes also opens up another avenue for investigation.
A Self-Validating Experimental Protocol: Antimicrobial Susceptibility Testing
To provide a practical, self-validating system, here is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[18][19][20]
Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO, sterile) for compound dissolution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer (plate reader)
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Preparation of Compound Stock: Accurately weigh the test compound and dissolve it in sterile DMSO to a high concentration (e.g., 10 mg/mL). This serves as the primary stock solution. Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally non-toxic to bacteria at the low final concentrations used.
-
Preparation of Bacterial Inoculum: From a fresh overnight culture of the bacterial strain, prepare a suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. Causality: Standardizing the inoculum density is critical for the reproducibility of MIC results.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.
-
Prepare separate rows for the positive control (e.g., Ciprofloxacin) and a negative/vehicle control (DMSO).
-
Include a sterility control well (MHB only) and a growth control well (MHB + inoculum, no compound). Causality: Serial dilution creates a gradient of concentrations to pinpoint the MIC. The various controls validate the experiment: sterility control checks for contamination, growth control ensures the bacteria are viable, and the positive control confirms assay sensitivity.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Potential Cellular Target Pathway
Given the prevalence of thiourea derivatives as kinase inhibitors, a plausible mechanism of action for the anticancer activity of this compound could involve the inhibition of a critical signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the statistical analysis and comparative evaluation of the bioactivity of this compound. The structural features of this compound, specifically the dual halogenated phenyl rings, position it as a highly promising candidate for antimicrobial, anticancer, and enzyme inhibition studies.
Future research should focus on:
-
Broad-Spectrum Bioactivity Screening: Systematically evaluating the compound against a diverse panel of bacterial strains, cancer cell lines, and relevant enzymes.
-
QSAR Model Development: Synthesizing a focused library of analogs to build a robust QSAR model. This will enable the in-silico prediction of more potent derivatives and guide lead optimization efforts.
-
Mechanism of Action Studies: Once a potent bioactivity is confirmed, further experiments should be conducted to elucidate the specific molecular target and mechanism of action.
By employing rigorous experimental design, appropriate statistical analysis, and predictive modeling techniques, the scientific community can effectively unlock the full therapeutic potential of this compound and its derivatives.
References
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BenchChem. (2025). Application Notes and Protocols for In Vitro Antibacterial Assay of Thiourea Compounds. Link
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BenchChem. (2025). Unlocking Antimicrobial Potential: A Comparative Guide to Phenylthiourea Derivatives. Link
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BenchChem. (2025). Application Note: In Vitro Antibacterial Assay Protocols for Thiourea Compounds. Link
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BenchChem. (2025). Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers. Link
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PubMed. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Link
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Indian Journal of Biochemistry & Biophysics. (2013). A QSAR study on a series of thiourea derivatives acting as anti-hepatitis C virus agents. Link
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Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Link
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. Link
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ResearchGate. (2025). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Link
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Chinese Chemical Letters. (n.d.). QSAR Study on 2,4-Diaryl-1,3-Dithiolane Thiourea and Isothiourea Compounds. Link
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MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Link
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PubMed Central. (n.d.). Predicting organ toxicity using in vitro bioactivity data and chemical structure. Link
-
ResearchGate. (2025). Synthesis and characterisation of halogenated bis(acylthiourea) derivatives and its antibacterial activities. Link
-
ResearchGate. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Link
-
MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Link
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PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Link
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PubMed. (n.d.). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. Link
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PubMed Central. (n.d.). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Link
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Farmacia Journal. (n.d.). A QSAR STUDY ON THIOUREA DERIVATIVES – NEW APPROACHES IN DRUG DEVELOPMENT. Link
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ChemScene. (n.d.). This compound. Link
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PubMed Central. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Link
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MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Link
-
PubMed. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Link
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ToxStrategies. (n.d.). Predicting organ toxicity using in vitro bioactivity data and chemical structure. Link
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Link
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ResearchGate. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Link
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PubMed Central. (n.d.). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Link
-
MDPI. (n.d.). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Link
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PubMed Central. (n.d.). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Link
-
PubMed Central. (n.d.). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Link
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Canada.ca. (n.d.). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. Link
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ResearchGate. (n.d.). Fluorinated and thiourea anticancer agents. Link
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Semantic Scholar. (n.d.). Predicting Organ Toxicity Using in Vitro Bioactivity Data and Chemical Structure. Link
-
PubChem. (n.d.). 1-(4-Fluorophenyl)-3-(4-sulfamoylphenyl)thiourea. Link
-
PubMed. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Link
-
Parchem. (n.d.). This compound. Link
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Safety Operating Guide
1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea proper disposal procedures
As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal in a laboratory setting. The trust you place in us for providing materials for your research extends to ensuring you have the necessary information to work safely and responsibly. This guide provides a detailed protocol for the proper disposal of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, synthesizing established best practices for related chemical classes to ensure a comprehensive and self-validating safety system.
Hazard Assessment and Categorization
Thiourea and its derivatives are known to exhibit several hazardous properties, including acute toxicity if swallowed, suspected carcinogenicity, and potential reproductive toxicity.[1] Furthermore, they are recognized as being toxic to aquatic life with long-lasting effects.[1][2] The presence of chloro- and fluoro- substituents places this compound in the category of halogenated organic compounds, which are often subject to specific disposal regulations due to their persistence and potential to form harmful byproducts upon improper treatment.[3][4]
Therefore, this compound must be treated as a hazardous chemical waste .
Personal Protective Equipment (PPE) and Safety Precautions
Given the potential hazards, stringent adherence to safety protocols is non-negotiable. Before handling the waste, ensure the following PPE is worn:
-
Safety Goggles or Face Shield: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: To prevent contamination of personal clothing.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] An eyewash station and safety shower should be readily accessible.[6]
Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of safe and compliant laboratory practice. This not only prevents dangerous reactions but also facilitates environmentally sound disposal.
Do NOT mix this compound waste with:
-
Non-halogenated organic waste: Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs and allows for more appropriate treatment methods.[3][7]
-
Acids or bases: Thioureas can react with strong acids and bases.[6]
-
Oxidizing agents: To prevent potentially vigorous reactions.
-
Aqueous waste: Unless the compound is in a dilute solution from an experimental procedure.
Container Requirements:
-
Use a designated, leak-proof, and sealable container compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition with a secure, tight-fitting lid.[8]
-
Ensure the container is clearly labeled as "Hazardous Waste."
Step-by-Step Disposal Procedure
The following protocol outlines the systematic steps for the disposal of this compound.
4.1. For Solid Waste:
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust. If there is a risk of dust formation, handle the transfer in a fume hood.
-
Container Sealing: Securely close the container lid.
-
Labeling: Immediately label the container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., Toxic, Environmental Hazard)
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. The storage area should be well-ventilated, secure, and away from incompatible materials.
4.2. For Contaminated Labware and Materials:
-
Decontamination: Whenever possible, decontaminate reusable labware by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Consumables: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a sealed, labeled bag or container and disposed of as solid hazardous waste.
4.3. For Solutions:
-
Collection: Collect solutions containing this compound in a designated, labeled, and sealed waste container.
-
Segregation: As previously mentioned, do not mix with non-halogenated solvent waste.[3][7]
-
Labeling: Label the container with "Hazardous Waste," the chemical name, the solvent system, and the approximate concentration.
-
Storage: Store in the designated hazardous waste storage area.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Clean: Place the absorbent material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
The final disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the properly labeled and stored waste containers. Never attempt to dispose of this chemical down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide. Benchchem.
- Safety Data Sheet: thiourea. Chemos GmbH&Co.KG.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Laboratory chemical waste disposal guidelines. University of Otago.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- Understanding Thiourea: Properties, Safety, and Industrial Handling.
- Safety Data Sheet: Thiourea. Carl ROTH.
- 7.2 Organic Solvents. Environment, Health and Safety, Cornell EHS.
- Aldrich 775215 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Thiourea. Nexchem Ltd.
- SAFETY DATA SHEET. Sigma-Aldrich.
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Personal protective equipment for handling 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Essential Safety and Handling Guide for 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound (CAS No. 370-26-3). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Based on available data for this compound and analogous compounds, the primary hazards are identified as:
-
Acute Toxicity: Harmful or toxic if swallowed.[3][4][5][6][7][8]
-
Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][9][8]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[4][9][8]
-
Respiratory Irritation: May cause respiratory irritation.[4][9][8]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2]
The provided Hazard and Precautionary Statements for this compound are:
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).[4]
-
Precautionary Statements: P261, P264, P270, P271, P273, P280, P302+P352, P304+P340, P330, P362+P364, P391, P405, P501.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ingestion. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be used, especially when handling the powder form or if engineering controls are insufficient. For higher exposure risks, a full-face supplied-air respirator is recommended.[1][2][5][10][11][12] | Prevents the inhalation of harmful dust or aerosols. Thiourea derivatives can be potent irritants to the respiratory tract. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) are required.[2][11][12] Gloves should be inspected before use and replaced immediately if contaminated or damaged. Proper glove removal technique must be followed to avoid skin contact.[8] | Minimizes the risk of skin absorption, a primary route of exposure for many organic compounds. Thioureas can cause skin irritation and sensitization.[3][5] |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[1][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects the eyes from splashes or airborne particles of the chemical, which can cause serious and irreversible damage.[4] Contact lenses should not be worn when handling this chemical.[11] |
| Skin and Body Protection | A laboratory coat is required. For procedures with a higher risk of contamination, chemical-resistant overalls or an apron should be worn.[2][3][5][12][13] Safety footwear is also recommended.[11] | Protects personal clothing from contamination and minimizes exposed skin. Contaminated clothing should be removed immediately and laundered before reuse.[3][9][14] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6][13] The container should be kept tightly closed.[12] Store in a locked cabinet or area to restrict access.[5][6][7][12]
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][10][14]
-
Minimizing Dust: This compound is likely a solid or powder. Care should be taken to avoid the generation of dust.[3][12][14] Use techniques such as gentle scooping rather than pouring, and clean up any spills promptly.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][5][8][13][14] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5][6][7][13][14]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12][13][14] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[3][6][9][7][13][14] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3][6][9][7][12][13][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][6][9][7][8][14] Seek immediate medical attention.[6][7]
Spill Management
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid generating dust.
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3][11] NOTE: If using a vacuum, it must be HEPA-filtered.[11]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[15] It should not be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Disposal Method:
Workflow Diagrams
Handling Workflow
Caption: Standard operating procedure for handling this compound.
Emergency Response Logic
Caption: Decision-making flow for first aid response to chemical exposure.
References
-
Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. Available from: [Link]
-
Safety First: Essential Handling and Safety Guidelines for Thiourea. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Safety Data Sheet Thiourea - Redox. Available from: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]
-
Hazard Summary: Thiourea. New Jersey Department of Health. Available from: [Link]
-
Chemical Safety for Industrial Use. Scribd. Available from: [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]
-
Hazardous Waste Segregation. Available from: [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available from: [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
